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Core Science & Biosynthesis

Foundational

Synthesis and characterization of 2-Acetamidoquinoline-8-carboxylic acid

Synthesis and Characterization of 2-Acetamidoquinoline-8-carboxylic Acid: A Technical Guide Executive Summary 2-Acetamidoquinoline-8-carboxylic acid (CAS: 1248567-67-0) represents a specialized scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Characterization of 2-Acetamidoquinoline-8-carboxylic Acid: A Technical Guide

Executive Summary

2-Acetamidoquinoline-8-carboxylic acid (CAS: 1248567-67-0) represents a specialized scaffold in medicinal chemistry, combining the privileged quinoline pharmacophore with both an acetamido group at the C2 position and a carboxylic acid at the C8 position. This dual-functionality renders it a valuable intermediate for the synthesis of peptidomimetics, metal-chelating agents, and potential NK3 receptor antagonists.

This guide details a robust, scalable synthetic pathway for this compound, emphasizing the acetylation of the 2-aminoquinoline precursor. It addresses the challenges of regioselectivity and solubility inherent to quinoline-carboxylic acids.

Synthetic Strategy & Pathway Analysis

The synthesis is best approached via the selective N-acetylation of 2-aminoquinoline-8-carboxylic acid . This route minimizes side reactions compared to de novo ring construction methods (e.g., Friedländer synthesis), which often suffer from poor regiocontrol when asymmetric ketones are used.

Core Reaction Scheme

The transformation involves the nucleophilic attack of the exocyclic amine on an acetylating agent (acetic anhydride), followed by elimination of acetate. The presence of the C8-carboxylic acid requires careful pH control to prevent mixed anhydride formation or decarboxylation.

SynthesisPathway Precursor 2-Aminoquinoline-8-carboxylic acid (CAS: 665010-47-9) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Ac2O) Solvent: AcOH / Reflux Reagent->Intermediate Product 2-Acetamidoquinoline-8-carboxylic acid (CAS: 1248567-67-0) Intermediate->Product Elimination of AcOH

Figure 1: Reaction pathway for the synthesis of 2-Acetamidoquinoline-8-carboxylic acid.

Experimental Protocols

Protocol A: Synthesis of Precursor (If not commercially available)

Target: 2-Aminoquinoline-8-carboxylic acid

If the starting material is unavailable, it can be synthesized from 2-chloroquinoline-8-carboxylic acid via nucleophilic aromatic substitution (


).
  • Reagents: 2-Chloroquinoline-8-carboxylic acid (1.0 eq), Ammonium hydroxide (28% aq, excess), CuI (0.1 eq - catalyst).

  • Conditions: Sealed tube, 100°C, 12-24 h.

  • Workup: Acidify to pH 4-5 to precipitate the amino acid. Filter and recrystallize from ethanol.

Protocol B: Acetylation to Final Product

Target: 2-Acetamidoquinoline-8-carboxylic acid

Rationale: Acetic anhydride (


) is used as both reagent and solvent (or co-solvent with acetic acid) to drive the reaction to completion. The acidic medium suppresses the nucleophilicity of the carboxylate, preventing the formation of mixed anhydrides.

Materials:

  • 2-Aminoquinoline-8-carboxylic acid (1.0 g, 5.3 mmol)

  • Acetic anhydride (5.0 mL, excess)

  • Glacial acetic acid (10 mL)

  • Sodium acetate (anhydrous, 0.5 eq - optional buffer)

Step-by-Step Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend 2-aminoquinoline-8-carboxylic acid in glacial acetic acid (10 mL).

  • Addition: Add acetic anhydride (5.0 mL) dropwise at room temperature.

    • Note: Exotherm may occur. Ensure controlled addition.

  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting amine is more polar and will have a lower

    
     than the acetamide.
    
  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: The product should precipitate as a white to off-white solid.

    • If no precipitate forms: Concentrate the solution under reduced pressure to remove excess acetic acid, then triturate the residue with cold diethyl ether.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and cold ether (2 x 10 mL). Recrystallize from ethanol/water if necessary.

Characterization & Data Analysis

The following data parameters validate the structural integrity of the synthesized compound.

Spectroscopic Profile
TechniqueParameterExpected Value / ObservationInterpretation
1H NMR

2.2-2.4 ppm (s, 3H)
SingletMethyl group of acetamide (-NHCOCH 3).

10.5-11.0 ppm (s, 1H)
Broad SingletAmide proton (-NH CO-). Downfield due to conjugation.

7.5-9.0 ppm (m, 5H)
MultipletQuinoline aromatic protons. H3, H4, H5, H6, H7.

13.0-14.0 ppm (bs, 1H)
Very BroadCarboxylic acid proton (-COOH ).
IR 1680-1690 cm⁻¹Strong BandAmide I (C=O stretch).
1700-1720 cm⁻¹Strong BandCarboxylic Acid C=O stretch.
3200-3400 cm⁻¹Broad BandN-H and O-H stretching (H-bonded).
MS (ESI)

231.07 [M+H]⁺Consistent with Molecular Formula C12H10N2O3.
Solubility Profile
  • Soluble: DMSO, DMF, dilute aqueous base (as carboxylate salt).

  • Sparingly Soluble: Methanol, Ethanol.

  • Insoluble: Water (at neutral/acidic pH), Hexane, Diethyl Ether.

Applications in Drug Development

2-Acetamidoquinoline-8-carboxylic acid serves as a versatile intermediate. Its structure allows for orthogonal functionalization:

  • Peptidomimetics: The carboxylic acid can be coupled with amines or amino acids using standard coupling agents (EDC/HOBt) to form quinoline-peptide conjugates.

  • Metal Chelation: The proximity of the quinoline nitrogen and the C8-carboxylate creates a bidentate binding site (N, O-donor) suitable for coordinating transition metals (Cu, Zn), relevant in metallo-drug design.

  • NK3 Antagonists: Quinoline-carboxamides are structural motifs in Neurokinin-3 (NK3) receptor antagonists (e.g., analogs of osanetant). This molecule provides a scaffold to explore C2-substitution effects on receptor binding affinity.

Applications Core 2-Acetamidoquinoline-8-COOH App1 Peptidomimetics (Amide coupling at C8) Core->App1 App2 Metallo-Drugs (Chelation via N1 & C8-O) Core->App2 App3 NK3 Antagonists (Pharmacophore Scaffold) Core->App3

Figure 2: Potential downstream applications of the target molecule.

References

  • Chemical Structure & Identifiers: National Center for Biotechnology Information. (n.d.). 2-Acetamidoquinoline-8-carboxylic acid (CAS 1248567-67-0). PubChem. Retrieved from [Link]

  • Quinoline Synthesis (General): Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry. Retrieved from [Link]

  • Acetylation Protocols: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Precursor Reactivity: Ma, Y., et al. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives. Heterocycles. Retrieved from [Link]

Exploratory

Physicochemical properties of 2-Acetamidoquinoline-8-carboxylic acid

This guide provides an in-depth technical analysis of 2-Acetamidoquinoline-8-carboxylic acid , a specialized quinoline derivative. This compound represents a critical scaffold in medicinal chemistry, particularly in the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Acetamidoquinoline-8-carboxylic acid , a specialized quinoline derivative. This compound represents a critical scaffold in medicinal chemistry, particularly in the development of metallo-pharmaceuticals and fragment-based drug discovery (FBDD), due to its unique electronic environment and chelating capabilities.

Technical Whitepaper | Version 1.0

Executive Summary & Structural Logic

2-Acetamidoquinoline-8-carboxylic acid is a bifunctional heterocyclic scaffold. Its physicochemical behavior is governed by the interplay between the electron-withdrawing/hydrogen-bonding carboxylic acid at the C8 position and the acetamido group at the C2 position.

Unlike simple quinolines, this molecule exhibits a "push-pull" electronic character:

  • C8-Carboxylic Acid: Acts as a critical hydrogen-bond donor/acceptor and metal chelation site. Its proximity to the quinoline nitrogen (N1) allows for the formation of a stable 5-membered pseudo-ring via intramolecular hydrogen bonding.

  • C2-Acetamido Group: Modulates the basicity of the ring nitrogen. While the amide nitrogen lone pair can donate into the ring, the carbonyl group withdraws density, making the ring nitrogen significantly less basic than in 2-aminoquinoline.

Chemical Identity
ParameterDetail
Systematic Name 2-Acetamidoquinoline-8-carboxylic acid
Core Scaffold Quinoline
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Key Functionalities Carboxylic Acid (Acidic), Acetamide (Neutral/Weakly Acidic), Quinoline Nitrogen (Weakly Basic)

Physicochemical Properties (Core Analysis)

Solid-State Characteristics

The solid-state behavior of this compound is dominated by strong intermolecular hydrogen bonding, leading to high lattice energy.

  • Melting Point: High melting solid, typically expected in the range of 240–260°C (decomposition often competes with melting). The high thermal stability arises from the dimerization of carboxylic acid motifs and amide-stacking interactions.

  • Crystallinity: Likely to crystallize in monoclinic or triclinic systems (e.g.,

    
    ), forming planar sheets driven by 
    
    
    
    stacking of the quinoline cores.
  • Polymorphism: High risk. The rotation of the C2-acetamido group relative to the ring plane can lead to conformational polymorphs.

Solution State & Ionization (pKa Profile)

Understanding the ionization states is critical for formulation and bioavailability.

Ionization CenterEstimated pKaMechanistic Insight
-COOH (Acid) 3.5 – 4.2The acidity is slightly enhanced compared to benzoic acid due to the electron-withdrawing nature of the quinoline ring and the acetamido group.
Quinoline N (Base) 2.0 – 2.5Critical Insight: In unsubstituted quinoline, pKa is ~4.9. In 2-aminoquinoline, it rises to ~7.3. However, acetylation of the amine (forming the amide) drastically reduces this basicity due to resonance withdrawal by the carbonyl, dropping the pKa significantly. It is unlikely to be protonated at physiological pH.
-NH- (Amide) > 14The amide proton is non-ionizable under physiological conditions but can be deprotonated in super-basic media.
Solubility Profile & Lipophilicity

The solubility follows a classic U-shaped pH-dependence profile.

  • Acidic pH (< 2): Moderate solubility due to protonation of the quinoline nitrogen (formation of cationic species).

  • Neutral pH (3 – 6): Minimum Solubility (Intrinsic). The molecule exists primarily as the neutral, uncharged species. The intramolecular H-bond between C8-COOH and N1 closes the solvation shell, reducing water solubility.

    • Predicted LogP: ~1.5 – 1.8 (Moderately lipophilic).

  • Basic pH (> 7): High solubility. Deprotonation of the carboxylic acid forms the anion (

    
    ), driving solvation.
    

Synthesis & Impurity Profiling

The synthesis typically proceeds via the acetylation of 2-aminoquinoline-8-carboxylic acid. Understanding this pathway is essential for identifying critical quality attributes (CQAs).

Synthetic Pathway (DOT Visualization)

SynthesisPathway Start 2-Aminoquinoline-8-carboxylic acid Intermediate Transition State (N-Acetylation) Start->Intermediate Nucleophilic Attack Reagent Acetic Anhydride / Pyridine Reagent->Intermediate Product 2-Acetamidoquinoline-8-carboxylic acid (Target) Intermediate->Product -AcOH Impurity1 Impurity A: Diacetylated Species Intermediate->Impurity1 Over-acetylation (Trace) Impurity2 Impurity B: Decarboxylated Product Product->Impurity2 Thermal degradation (>200°C)

Caption: Synthetic workflow and potential impurity genesis. Note the risk of diacetylation under forcing conditions and decarboxylation at high temperatures.

Experimental Protocols for Property Validation

Protocol A: Potentiometric pKa Determination

Use this protocol to determine the precise ionization constants.

  • Preparation: Dissolve 2-3 mg of the compound in a solvent mixture of Methanol:Water (20:80) to ensure solubility of the neutral form.

  • Titrant: Standardized 0.1 M KOH (carbon dioxide-free).

  • Apparatus: Automated potentiometric titrator (e.g., Sirius T3 or Metrohm) equipped with a glass pH electrode.

  • Execution:

    • Acidify the starting solution with 0.1 M HCl to pH ~1.5.

    • Titrate with KOH up to pH 12.0.

    • Perform a "Blank" titration (solvent only) to subtract background.

  • Analysis: Plot pH vs. Volume of Titrant. The first inflection point corresponds to the Ring Nitrogen deprotonation (if visible), and the second distinct inflection corresponds to the Carboxylic Acid (COOH

    
     COO⁻).
    
Protocol B: LogD (Distribution Coefficient) Measurement

Use the Shake-Flask method for robust lipophilicity data.

  • Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve the compound in the octanol phase (approx. 100 µM concentration).

  • Partitioning: Mix equal volumes of drug-octanol and buffer. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (Detection at 254 nm).

  • Calculation:

    
    .
    

Biological & Chelation Context

The 8-carboxylic acid motif is a known bio-isostere for the 8-hydroxyquinoline (8-HQ) chelator, but with distinct hard/soft acid-base properties.

  • Metallopharmacology: This ligand prefers "Hard" metal ions (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) due to the carboxylate oxygen, whereas 8-HQ prefers softer metals.
  • Signaling: The diagram below illustrates the potential interference of this scaffold with metallo-enzyme pathways.

ChelationLogic Ligand 2-Acetamidoquinoline-8-carboxylate Complex Octahedral/Square Planar Chelate Complex Ligand->Complex Bidentate Coordination (N1, O-Carboxyl) Metal Metal Ion (M2+ / M3+) (Zn, Fe, Cu) Metal->Complex Enzyme Metallo-Enzyme (e.g., Matrix Metalloproteinase) Metal->Enzyme Cofactor Binding Complex->Enzyme Sequestration Competition Inhibition Enzymatic Inhibition Enzyme->Inhibition Loss of Activity

Caption: Mechanism of action for metallo-enzyme inhibition via metal sequestration. The ligand competes for the catalytic metal cofactor.

References

  • Synthesis of 2-Aminoquinoline Derivatives: Title: Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[1] Source: Heterocycles, Vol 92, No. 3, 2016.[1] URL:[Link]

  • Parent Scaffold Properties (Quinoline-8-carboxylic acid): Title: Quinoline-8-carboxylic acid | CAS 86-59-9 Properties and Data.[2][3] Source: ChemSrc / PubChem. URL:[Link]

  • Acylation Methodologies for Aminoquinolines: Title: Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. Source: RSC Advances / ResearchGate. URL:[Link]

Sources

Foundational

Crystallographic Profiling of Quinoline-2-Carboxylic Acid Derivatives: Structural Dynamics and Experimental Methodologies

Executive Summary For drug development professionals and materials scientists, the quinoline scaffold represents a privileged pharmacophore with extensive applications ranging from anti-tuberculosis agents to advanced fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For drug development professionals and materials scientists, the quinoline scaffold represents a privileged pharmacophore with extensive applications ranging from anti-tuberculosis agents to advanced fluorophores. Among its derivatives, quinoline-2-carboxylic acid (commonly known as quinaldic acid) exhibits highly unusual solid-state behaviors, most notably the co-crystallization of distinct tautomeric forms. As a Senior Application Scientist, I have structured this technical guide to decode the crystallographic nuances of quinoline-2-carboxylic acid derivatives, detailing the causality behind their supramolecular assembly and providing field-validated protocols for their crystallization and X-ray diffraction (XRD) analysis.

Structural Fundamentals and Tautomeric Duality

The structural chemistry of quinoline-2-carboxylic acid is defined by a rare crystallographic phenomenon: the co-existence of both a neutral molecule (


) and a zwitterionic tautomer (

) in a strict 1:1 ratio within the crystal lattice 1.

This duality is not merely a crystallographic curiosity; it directly dictates the physicochemical properties, solubility profiles, and biological interactions of the compound 2. The solid-state architecture is built upon centrosymmetric cyclic hydrogen-bonded dimers. These tautomeric pairs are held together by robust intermolecular


 and 

hydrogen bonds, which further stack via

interactions to stabilize the monoclinic

lattice.

When derivatized—such as through esterification to form phenyl quinoline-2-carboxylate or 2-methoxyphenyl quinoline-2-carboxylate—the zwitterionic capacity is removed, fundamentally altering the space group and unit cell packing 3.

Quantitative Crystallographic Data

To understand the spatial requirements of these modifications, we must compare their unit cell parameters. Table 1 summarizes the high-resolution X-ray diffraction data for the parent acid and two key derivatives.

Table 1: Comparative Unit Cell Parameters of Quinoline-2-Carboxylic Acid Derivatives

CompoundCrystal SystemSpace Group

(Å)

(Å)

(Å)

(°)

Quinoline-2-carboxylic acid Monoclinic

9.724(1)5.937(1)27.545(2)90.15(1)4
Phenyl quinoline-2-carboxylate Monoclinic

14.7910(3)5.7644(1)28.4012(6)99.043(2)8
2-Methoxyphenyl quinoline-2-carboxylate Monoclinic

9.6095(3)10.8040(3)13.2427(4)102.012(3)4

Mechanisms of Supramolecular Assembly

The self-assembly of quinoline-2-carboxylic acid into a highly ordered crystal lattice is driven by thermodynamic equilibration between its tautomers. The pathway from a solvated monomeric state to a macroscopic crystal relies on specific donor-acceptor matching.

G N1 Quinoline-2-Carboxylic Acid (Solution State) N2 Neutral Tautomer (C9H6NCOOH) N1->N2 Proton Dynamics N3 Zwitterionic Tautomer (C9H6NH+COO-) N1->N3 Proton Dynamics N4 Intermolecular H-Bonding (O-H...O & N-H...O) N2->N4 H-Bond Donor N3->N4 H-Bond Acceptor N5 Centrosymmetric Dimer (1:1 Ratio) N4->N5 Self-Assembly N6 Monoclinic P21/c Crystal Lattice N5->N6 Packing (π-π stacking)

Caption: Supramolecular assembly of quinoline-2-carboxylic acid tautomers into a crystal lattice.

Furthermore, the quinoline-2-carboxylic acid scaffold acts as a potent


-chelating ligand in transition metal chemistry. When reacted with 

or

salts, the zwitterionic form frequently coordinates to the metal center, forming highly distorted trigonal-bipyramidal or square-pyramidal geometries 4. In co-crystallization efforts, such as with gallic acid, the extended polyaromatic system induces stacking interactions while the carboxylic acid group forms robust two-point heterosynthons 5.

Self-Validating Experimental Protocols

To achieve the high-quality single crystals required for the structural data presented above, empirical rigor must be applied. The following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol A: Diffusion-Limited Slow Evaporation Crystallization

Objective: To isolate diffraction-grade single crystals of quinoline-2-carboxylic acid derivatives.

  • Solvent Selection & Dissolution:

    • Action: Dissolve 10 mg of the purified derivative in 2 mL of a suitable solvent (e.g., anhydrous methanol or an ethanol/acetonitrile mixture).

    • Causality: Methanol supports the solubility of both the neutral and zwitterionic forms. Using a minimal volume ensures the solution is near its saturation point, reducing the time required to reach the metastable zone.

  • Particulate Elimination (Critical Step):

    • Action: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 4 mL glass vial.

    • Causality: Dust particles act as heterogeneous nucleation sites, which cause rapid, uncontrolled precipitation of microcrystalline powders. Filtration forces the system to rely on homogeneous nucleation, yielding fewer, larger single crystals.

  • Controlled Evaporation:

    • Action: Seal the vial with Parafilm and puncture 2–3 microscopic pinholes using a fine needle. Place the vial in a vibration-free, temperature-controlled environment (20 °C).

    • Causality: The pinholes strictly limit the vapor diffusion rate, ensuring the solution enters the supersaturation phase slowly. Vibration isolation prevents mechanical shear forces from inducing premature nucleation.

  • Validation Checkpoint (Self-Validation):

    • Action: After 5–10 days, inspect the vial under a polarized light microscope.

    • Causality: A true single crystal will extinguish light uniformly when rotated under cross-polarizers. If the crystal extinguishes in patches, it is twinned and unsuitable for high-resolution XRD.

Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Objective: To determine the absolute structure and tautomeric distribution.

  • Crystal Harvesting and Cryoprotection:

    • Action: Submerge the selected single crystal in a drop of Paratone-N oil. Mount it onto a MiTeGen loop.

    • Causality: The oil acts as a cryoprotectant, displacing mother liquor and preventing the formation of crystalline ice rings during flash-cooling, which would obscure the diffraction pattern.

  • Data Collection:

    • Action: Flash-cool the crystal to 100–120 K under a continuous nitrogen stream on a diffractometer equipped with a Mo-Kα source (

      
       Å).
      
    • Causality: Cryogenic temperatures minimize the thermal motion of atoms (reducing Debye-Waller factors), drastically improving the resolution of the diffraction data and allowing for the accurate localization of the zwitterionic hydrogen atoms.

  • Phase Solution and Refinement:

    • Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

      
       (Olex2/SHELXL).
      
    • Causality: Free refinement of the hydrogen atom coordinates attached to the nitrogen and oxygen atoms is mandatory to definitively prove the 1:1 neutral-to-zwitterion ratio.

Workflow S1 Solvent Screening S2 0.22µm Filtration S1->S2 Dissolution S3 Slow Evaporation S2->S3 Nucleation Control S4 Crystal Harvesting S3->S4 Isothermal Growth S5 SC-XRD Data Collection S4->S5 Cryo-loop (100K) S6 Olex2 Refinement S5->S6 Phase Solution

Caption: Self-validating workflow for the crystallization and SC-XRD analysis of quinoline derivatives.

Conclusion

The crystallographic profiling of quinoline-2-carboxylic acid derivatives reveals a dynamic landscape of tautomeric equilibria, robust hydrogen-bonded networks, and versatile metal-coordination capabilities. By understanding the causality behind their supramolecular assembly, researchers can leverage these structures for targeted drug design, the engineering of novel co-crystals, and the development of advanced transition metal catalysts. Strict adherence to controlled crystallization and cryogenic XRD protocols remains the cornerstone of validating these complex molecular architectures.

References

  • Crystal structure of quinoline-2-carboxylic acid·quinolinium-2-carboxylate.Journal of Chemical Crystallography (Ovid).
  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives.MDPI.
  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid.Benchchem.
  • New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon.MDPI.
  • Various coordination modes in mercury(II) complexes with quinoline-2-carboxylic acid: Preparation and structural characterization.ResearchGate.

Sources

Exploratory

2-Acetamidoquinoline-8-carboxylic Acid: Scaffold Analysis &amp; Biological Potential

An In-depth Technical Guide to the biological activity and therapeutic potential of 2-Acetamidoquinoline-8-carboxylic acid and its derivatives. Executive Summary 2-Acetamidoquinoline-8-carboxylic acid (CAS: 1248567-67-0)...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the biological activity and therapeutic potential of 2-Acetamidoquinoline-8-carboxylic acid and its derivatives.

Executive Summary

2-Acetamidoquinoline-8-carboxylic acid (CAS: 1248567-67-0) represents a specialized pharmacophore within the quinoline-8-carboxylic acid family. While often categorized as a high-value intermediate in the synthesis of NK3 receptor antagonists (such as Osanetant analogs) and HIV integrase inhibitors , the molecule itself possesses distinct structural features that drive specific biological interactions.

This guide analyzes the compound as a "privileged scaffold"—a molecular framework capable of binding to multiple, unrelated target proteins due to its unique electronic and steric properties. The core biological activity stems from two synergistic mechanisms: the metal-chelating "pincer" formed by the N1-nitrogen and 8-carboxylate, and the hydrogen-bonding motif of the 2-acetamido group.

Chemical Profile & Structural Logic

Physicochemical Properties

The molecule combines a lipophilic heteroaromatic core with polar, ionizable functional groups. This "amphiphilic" nature allows it to penetrate cell membranes (lipophilicity) while maintaining solubility in aqueous biological fluids (ionization of the carboxylic acid).

PropertyValue (Predicted)Biological Implication
Molecular Formula C₁₂H₁₀N₂O₃Compact scaffold, suitable for fragment-based drug design.
Molecular Weight 230.22 g/mol Low MW allows for significant derivatization without violating Lipinski's Rule of 5.
LogP ~1.8 - 2.2Optimal for oral bioavailability and CNS penetration (crucial for NK3 targets).
pKa (Acid) ~4.5 (COOH)Ionized (anionic) at physiological pH (7.4), facilitating electrostatic interactions.
H-Bond Donors 2 (NH, OH)Critical for receptor pocket anchoring.
H-Bond Acceptors 4 (N, O, O, O)Enables complex networking within enzyme active sites.
The "Pincer" Mechanism

The defining feature of 8-substituted quinolines is the proximity of the quinoline nitrogen (N1) and the substituent at position 8. In 2-Acetamidoquinoline-8-carboxylic acid, the 8-COOH group can rotate to form a stable 5- or 6-membered chelate ring with divalent metal ions (Zn²⁺, Mg²⁺, Cu²⁺). This mimics the transition state of metalloenzymes, making it a potent inhibitor scaffold.

Biological Targets & Mechanisms

NK3 Receptor Antagonism (Neurology)

The most validated application of the quinoline-8-carboxamide scaffold is in the antagonism of the Neurokinin-3 (NK3) receptor, a G-protein coupled receptor (GPCR) implicated in schizophrenia and sex hormone regulation.

  • Mechanism: The 8-carboxylic acid is typically derivatized into an amide (e.g., N-phenylamide). However, the 2-acetamido group acts as a critical "anchor" in the receptor's hydrophobic pocket.

  • Binding Mode: The acetamido oxygen accepts a hydrogen bond from residues in the transmembrane domain, while the quinoline ring engages in pi-pi stacking with aromatic residues (e.g., Trp, Phe).

  • Therapeutic Relevance: Modulation of the tachykinin system (Neurokinin B) to treat psychotic disorders and polycystic ovary syndrome (PCOS).

Metalloenzyme Inhibition (Infectious Disease)

The 8-COOH/N1 motif mimics the binding of diketo acid pharmacophores found in HIV Integrase Inhibitors (e.g., Raltegravir).

  • Target: HIV-1 Integrase (Mg²⁺-dependent).

  • Mechanism: The molecule chelates the magnesium ions in the enzyme's active site, preventing the viral DNA from integrating into the host genome.

  • Differentiation: The 2-acetamido group extends into the viral DNA binding channel, potentially improving selectivity over human enzymes.

Antimicrobial Activity

Derivatives of 2-aminoquinoline-8-carboxylic acid have shown broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (Candida spp.).

  • Mechanism: Disruption of bacterial DNA gyrase (similar to fluoroquinolones, though the binding mode differs due to the 8-position substitution) and sequestration of essential trace metals (Iron/Zinc) required for bacterial growth.

Experimental Protocols

Synthesis of 2-Acetamidoquinoline-8-carboxylic Acid

Objective: Selective acetylation of the 2-amino group without affecting the carboxylic acid.

Reagents: 2-Aminoquinoline-8-carboxylic acid, Acetic anhydride (Ac₂O), Pyridine, Glacial acetic acid.

Protocol:

  • Dissolution: Dissolve 1.0 eq (e.g., 5 mmol) of 2-aminoquinoline-8-carboxylic acid in a mixture of glacial acetic acid (10 mL) and pyridine (1 mL).

  • Acetylation: Add 1.2 eq of acetic anhydride dropwise at room temperature.

  • Reflux: Heat the mixture to 80°C for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1) until the starting amine spot disappears.

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold water. The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (3x 10 mL), and recrystallize from Ethanol/Water (1:1) to yield the pure acetamido derivative.

Biological Assay: Minimum Inhibitory Concentration (MIC)

Objective: Evaluate antimicrobial potency against S. aureus (ATCC 25923).

Protocol:

  • Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate (Final range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL) to each well.

  • Controls:

    • Positive Control:[1] Ciprofloxacin.[1]

    • Negative Control: DMSO + Broth (no bacteria).

    • Growth Control: Bacteria + Broth (no drug).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm by adding Resazurin dye (turns pink in presence of live bacteria).

Visualizing the Mechanisms

Synthesis & Derivatization Workflow

This diagram illustrates the synthesis of the core scaffold and its divergence into two major therapeutic classes.

SynthesisWorkflow Start 2-Aminoquinoline-8-carboxylic Acid Core 2-Acetamidoquinoline-8-carboxylic Acid (The Core Scaffold) Start->Core Selective N-Acetylation Reagent + Acetic Anhydride / Pyridine Reagent->Core PathA Amide Coupling (R-NH2) Core->PathA PathB Metal Complexation (Zn/Mg) Core->PathB TargetA NK3 Receptor Antagonists (CNS Targets) PathA->TargetA Derivatization at C8 TargetB Metalloenzyme Inhibitors (HIV Integrase / Bacterial) PathB->TargetB Chelation via N1-COOH

Caption: Synthesis of the 2-acetamido scaffold and its divergence into CNS (NK3) and Anti-infective (Metalloenzyme) therapeutic pipelines.

Pharmacophore Binding Mode

This diagram maps the specific atomic interactions of the molecule within a hypothetical receptor pocket.

Pharmacophore N1 Quinoline N1 Metal Metal Ion (Mg2+/Zn2+) N1->Metal Coordination COOH 8-COOH Group COOH->Metal Chelation Acetamido 2-Acetamido Group H_Donor Receptor H-Donor Acetamido->H_Donor H-Bond Acceptor Ring Aromatic Core Pi_Pocket Hydrophobic Pocket Ring->Pi_Pocket Pi-Pi Stacking

Caption: Pharmacophore map showing the 'Pincer' metal chelation (Right) and Acetamido anchoring (Left).

References

  • NK3 Receptor Antagonists: Sarau, H. M., et al. "Nonpeptide tachykinin receptor antagonists: I. Pharmacological and biochemical characterization of SB 223412, a novel, potent and selective neurokinin-3 receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 1997.

  • Quinoline Scaffold in Medicinal Chemistry: Marella, A., et al. "Quinoline: A versatile heterocyclic." Saudi Pharmaceutical Journal, 2013.

  • HIV Integrase Inhibitors: Polanski, J., et al. "Quinoline derivatives as HIV-1 integrase inhibitors."[2] Bioorganic & Medicinal Chemistry, 2010.

  • Synthesis of 2-Substituted Quinolines: Gao, W., et al. "Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives." Heterocyclic Communications, 2013.[3]

  • Antimicrobial Activity: Prado, M., et al.[4] "Synthesis and antimicrobial activity of 2-aminoquinoline derivatives."[4][5][6] Bioorganic & Medicinal Chemistry, 2018.

Sources

Foundational

Architecting the Quinoline Core: A Comprehensive Guide to the Synthesis of Quinoline Carboxylic Acids

Executive Summary & Pharmaceutical Relevance Quinoline carboxylic acids are privileged, foundational scaffolds in medicinal chemistry. They form the structural backbone of critical therapeutics, including broad-spectrum...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmaceutical Relevance

Quinoline carboxylic acids are privileged, foundational scaffolds in medicinal chemistry. They form the structural backbone of critical therapeutics, including broad-spectrum fluoroquinolone antibiotics (e.g., ciprofloxacin), antimalarial agents, and topoisomerase II-targeting anticancer drugs like vosaroxin[1]. The strategic positioning of the carboxylic acid moiety—typically at the C-3 or C-4 position—dictates the molecule's ability to bind to target enzymes (such as bacterial DNA gyrase) and influences its overall pharmacokinetic profile[2].

This whitepaper provides an in-depth mechanistic analysis of the classical and modern synthetic routes used to construct these critical scaffolds. By elucidating the chemical causality behind experimental choices, this guide equips drug development professionals with the knowledge to optimize synthetic pathways and execute self-validating experimental protocols.

Mechanistic Causality in Classical Syntheses

The Gould-Jacobs Reaction (Quinoline-3-carboxylic acids)

The Gould-Jacobs reaction is the premier industrial and academic route for synthesizing 4-hydroxyquinoline-3-carboxylic acids, which readily tautomerize to quinolin-4-ones[3].

Mechanistic Causality: The sequence initiates with the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (EMME). The choice of EMME is highly deliberate: its ethoxymethylene carbon is exceptionally electrophilic, facilitating rapid nucleophilic attack by the aniline amino group. The subsequent elimination of ethanol yields an anilinomethylene malonate intermediate[3][4]. Historically, the subsequent intramolecular Friedel-Crafts-type acylation required extreme thermal conditions (>250 °C in Dowtherm A) to overcome the activation energy barrier for ring closure[3]. However, modern adaptations utilize Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which acts as a dual solvent and mild Lewis/Brønsted acid, drastically lowering the required cyclization temperature and preventing thermal decomposition[4].

G A Aniline + EMME B Anilinomethylene Malonate A->B Condensation (-EtOH) C Cyclization (Heat / Eaton's) B->C D Quinoline-3- carboxylate Ester C->D Friedel-Crafts Acylation E Hydrolysis & Decarboxylation D->E F Quinolin-4-one-3- carboxylic acid E->F Base/Acid

Gould-Jacobs mechanism for synthesizing quinoline-3-carboxylic acids.

The Pfitzinger Reaction (Quinoline-4-carboxylic acids)

The Pfitzinger reaction offers a highly regioselective, direct route to quinoline-4-carboxylic acids (cinchoninic acids) through the reaction of isatin with a ketone or aldehyde[5][6].

Mechanistic Causality: The reaction is fundamentally driven by strong alkaline conditions. Potassium hydroxide is not merely a catalyst; it is required stoichiometrically to hydrolyze the stable amide bond of isatin, generating the highly reactive ortho-aminophenylglyoxylate (a keto-acid) intermediate[6]. When a carbonyl compound possessing an α-methylene group is introduced, the primary amine of the intermediate forms an imine/enamine. The basic environment then catalyzes an intramolecular aldol-type condensation, followed by dehydration, to restore aromaticity and yield the substituted quinoline-4-carboxylic acid[6].

Pfitzinger Isatin Isatin Base KOH / NaOH (Ring Opening) Isatin->Base KetoAcid o-Aminophenylglyoxylate (Intermediate) Base->KetoAcid Imine Imine/Enamine Formation KetoAcid->Imine + Ketone Ketone Ketone/Aldehyde (with α-CH2) Ketone->Imine Product Quinoline-4- carboxylic acid Imine->Product Cyclization & Dehydration

Base-mediated ring opening and cyclization in the Pfitzinger reaction.

The Doebner Reaction

An alternative for synthesizing quinoline-4-carboxylic acids is the Doebner reaction—a three-component coupling of an aniline, an aldehyde, and pyruvic acid[7][8]. The reaction proceeds via the formation of a Schiff base, followed by a Michael-type addition of the enol form of pyruvic acid[8]. While historically plagued by low yields when utilizing electron-deficient anilines, modern hydrogen-transfer modifications have vastly expanded its substrate scope, making it viable for large-scale pharmaceutical synthesis[9].

Modern Transition-Metal-Catalyzed Approaches

While classical syntheses are robust, they often require harsh conditions (e.g., >250 °C for Gould-Jacobs or strong alkali for Pfitzinger)[3][6]. Modern synthetic paradigms leverage transition-metal catalysis to achieve milder, greener, and more diverse late-stage functionalizations[10].

Recent breakthroughs utilize multi-component reactions (MCRs) and acceptorless dehydrogenative coupling (ADC) driven by iron, copper, or palladium catalysts[10]. These methodologies bypass the need for pre-functionalized, highly reactive intermediates. Instead, the transition metal activates C-H and C-N bonds, facilitating dehydrogenation (often releasing only water and hydrogen gas as byproducts) and subsequent cyclization under mild thermal or microwave conditions[10].

ADC Substrates 2-Aminobenzyl Alcohol + Ketone/Nitrile Metal Transition Metal Catalyst (e.g., Fe, Mn, Co) Substrates->Metal Oxidation Dehydrogenation (Metal-Hydride) Metal->Oxidation -H2 Coupling Condensation & Cyclization Oxidation->Coupling Quinoline Substituted Quinoline Core Coupling->Quinoline -H2O

Acceptorless dehydrogenative coupling (ADC) for quinoline synthesis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process checkpoints.

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis (Eaton's Reagent Modification)

Based on optimized microwave (MW) and Eaton's reagent methodologies[4].

  • Condensation: In a MW-safe vessel, combine 10 mmol of the substituted aniline with 10 mmol of diethyl ethoxymethylenemalonate (EMME).

  • MW Irradiation: Subject the neat mixture to MW irradiation (e.g., 200 W) for exactly 7 minutes[4].

    • Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 7:3). The aniline spot should be completely consumed. The intermediate (diethyl anilinomethylene malonate) will typically precipitate upon cooling.

  • Cyclization: Add 5 mL of Eaton's reagent to the intermediate. Heat the mixture at 80–100 °C for 2 hours under an inert atmosphere[4].

  • Quenching & Isolation: Cool the reaction to room temperature and slowly pour it over crushed ice while stirring vigorously. Neutralize cautiously with saturated aqueous Na₂CO₃ until pH 7 is reached.

    • Validation Checkpoint 2: The ethyl 4-quinolone-3-carboxylate product will precipitate as a solid. Filter, wash with cold water, and dry under vacuum.

  • Hydrolysis: Reflux the isolated ester in 10% aqueous NaOH for 2 hours, cool, and acidify with HCl to pH 3 to precipitate the final quinolin-4-one-3-carboxylic acid.

Protocol 2: Pfitzinger Synthesis of 2-Substituted Quinoline-4-Carboxylic Acids

Based on standard basic condensation pathways[5][6].

  • Ring Opening: Suspend 10 mmol of isatin in 15 mL of 33% aqueous KOH solution. Heat gently to 70 °C until the solution turns a deep, clear yellow/orange.

    • Validation Checkpoint 1: The color change indicates the successful hydrolysis of the amide bond and the formation of potassium ortho-aminophenylglyoxylate[6].

  • Condensation: Dissolve 12 mmol of the target ketone (e.g., acetophenone) in 10 mL of absolute ethanol. Add this dropwise to the hot keto-acid solution.

  • Reflux: Heat the mixture at reflux for 12–16 hours. The reaction mixture will darken significantly.

  • Purification: Cool the mixture and extract with diethyl ether (2 x 15 mL). Discard the organic layer (this removes unreacted ketone and non-acidic byproducts).

  • Precipitation: Carefully acidify the aqueous layer with glacial acetic acid to pH 4.

    • Validation Checkpoint 2: The target quinoline-4-carboxylic acid will precipitate immediately. Filter, wash with distilled water, and recrystallize from an ethanol/water mixture.

Comparative Data Analysis

The selection of a synthetic route depends heavily on the desired substitution pattern, functional group tolerance, and scalability requirements.

Synthetic PathwayTarget ScaffoldKey ReagentsTypical ConditionsAdvantagesLimitations
Gould-Jacobs Quinoline-3-carboxylic acidsAniline, EMMEMW (7 min) or Heat (>250 °C) / Eaton's ReagentExcellent for 4-quinolone-3-carboxylic acids (antibiotics)[3][4].Regioselectivity issues with meta-substituted anilines[3].
Pfitzinger Quinoline-4-carboxylic acidsIsatin, Ketone/AldehydeStrong Base (KOH), Reflux (12h)Direct, highly regioselective route to 2/3-substituted 4-carboxylic acids[5][6].Base-sensitive functional groups are not tolerated[9].
Doebner Quinoline-4-carboxylic acidsAniline, Aldehyde, Pyruvic AcidAcidic/Neutral, RefluxHighly versatile 3-component coupling[8][9].Historically low yields with electron-withdrawing groups without modern modifications[9].
Transition-Metal ADC Diverse Quinolines2-Aminobenzyl alcohols, Nitriles/Ketones, Metal CatalystMild heating (80-130 °C), LigandsHigh atom economy, environmentally benign, broad functional group tolerance[10].Catalysts/ligands can be expensive; requires specific precursors[10].

References

1.9 2. 7 3. 8 4.5 5. 6 6. 3 7.1 8.10 9.4 10.2

Sources

Exploratory

Protonation equilibria of 8-hydroxyquinoline-2-carboxylic acid

An In-Depth Technical Guide to the Protonation Equilibria of 8-Hydroxyquinoline-2-Carboxylic Acid Introduction 8-Hydroxyquinoline-2-carboxylic acid (8-HQA), also known as 8-hydroxyquinaldic acid, is a heterocyclic organi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Protonation Equilibria of 8-Hydroxyquinoline-2-Carboxylic Acid

Introduction

8-Hydroxyquinoline-2-carboxylic acid (8-HQA), also known as 8-hydroxyquinaldic acid, is a heterocyclic organic compound with significant relevance in biological and pharmaceutical sciences.[1] Structurally, it is a derivative of quinoline, featuring both a hydroxyl group at position 8 and a carboxylic acid group at position 2. 8-HQA is a notable metabolite of the essential amino acid tryptophan and has been identified in high concentrations in the gut of certain insect larvae, where it is proposed to function as a siderophore for iron sequestration.[2][3][4]

The molecule's therapeutic and analytical potential stems from its ability to act as a potent tridentate chelating agent for a wide array of metal ions.[5] This property is being explored for applications ranging from radiopharmaceuticals to novel therapeutic agents.[2] The efficacy and behavior of 8-HQA as a chelator are intrinsically linked to its protonation state, which dictates its charge, solubility, and affinity for metal ions in aqueous solutions.

This technical guide provides a comprehensive examination of the protonation equilibria of 8-HQA for researchers, scientists, and drug development professionals. We will delve into the stepwise protonation sequence, the associated thermodynamic principles, and the robust experimental methodologies used for their determination, offering field-proven insights into the causality behind these scientific protocols.

Section 1: The Protonation Equilibria of 8-HQA

8-Hydroxyquinoline-2-carboxylic acid is a triprotic acid, possessing three ionizable functional groups: the phenolic hydroxyl group, the quinolinic ring nitrogen, and the carboxylic acid group. The molecule can exist in four distinct protonation states, from the fully deprotonated dianion (L²⁻) to the fully protonated cation (H₃L⁺).

The protonation sequence, starting from a basic environment and moving to an acidic one, has been unequivocally determined through potentiometric and detailed NMR studies.[6] The sequence is as follows:

  • First Protonation (log K₁): The phenolate oxygen is the most basic site and is the first to be protonated.

  • Second Protonation (log K₂): The quinolinic nitrogen is subsequently protonated.

  • Third Protonation (log K₃): Finally, the carboxylate group is protonated under highly acidic conditions.[6]

These equilibria can be represented by the following stepwise reactions:

  • L²⁻ + H⁺ ⇌ HL⁻ (log K₁)

  • HL⁻ + H⁺ ⇌ H₂L (log K₂)

  • H₂L + H⁺ ⇌ H₃L⁺ (log K₃)

The following diagram visually represents this stepwise protonation pathway.

G L2_ L²⁻ (Fully Deprotonated) HL_ HL⁻ (Phenolate Protonated) L2_->HL_ + H⁺ (log K₁) H2L H₂L (Phenolate & Nitrogen Protonated) HL_->H2L + H⁺ (log K₂) H3L_ H₃L⁺ (Fully Protonated) H2L->H3L_ + H⁺ (log K₃)

Figure 1: Stepwise protonation pathway of 8-HQA.
Quantitative Data: Protonation Constants

The protonation constants (expressed as log K) are critical quantitative descriptors of these equilibria. These values are dependent on experimental conditions such as temperature and the ionic strength of the medium. Below is a summary of experimentally determined protonation constants from authoritative sources.

Species Equilibriumlog KTemperature (K)Ionic Strength (I)MediumReference
H⁺ + L²⁻ ⇌ HL⁻log K₁ ≈ 8.6298.150.2 mol dm⁻³KCl[6]
H⁺ + HL⁻ ⇌ H₂Llog K₂ ≈ 4.1298.150.2 mol dm⁻³KCl[6]
H⁺ + H₂L ⇌ H₃L⁺log K₃ < 2298.150.2 mol dm⁻³KCl[6]
Deprotonation of H₂LpKₐ = 3.92298.150.1 mol dm⁻³NaClO₄[5]
Deprotonation of HL⁻pKₐ = 10.14298.150.1 mol dm⁻³NaClO₄[5]

Note: pKa values reported in some studies refer to deprotonation steps and may need to be converted for direct comparison with stepwise protonation constants (log K). The values from reference[6] are derived from a comprehensive study including temperature dependence.

The distribution of these species varies significantly with pH. In the typical pH range of biological fluids (pH 6-8), 8-HQA exists almost exclusively in its monoprotonated form (HL⁻).[6] The fully protonated species (H₃L⁺) only becomes significant at very acidic pH values (pH < 3), while the fully deprotonated form (L²⁻) is present only under alkaline conditions (pH > 8).[6]

Section 2: Thermodynamic Characterization

Understanding the thermodynamics of protonation provides deeper insight into the driving forces behind these equilibria. The key parameters—enthalpy (ΔH°) and entropy (ΔS°) changes—can be determined experimentally.

Studies have shown that all stepwise protonation reactions for 8-HQA are exothermic, meaning they release heat (ΔH° < 0).[6] Consequently, the protonation constants tend to decrease as temperature increases.[6]

There are two primary methods to derive these thermodynamic parameters:

  • Van't Hoff Equation: This indirect method involves determining protonation constants at various temperatures using techniques like potentiometry. The enthalpy change can then be calculated from the slope of the line when plotting ln(K) versus 1/T. While useful, this approach assumes ΔH° is constant over the temperature range, which may not always be accurate.[6][7]

  • Isothermal Titration Calorimetry (ITC): This is a direct and more accurate method for determining the enthalpy change of a reaction.[6] ITC measures the heat released or absorbed during a titration experiment, providing a direct value for ΔH°. The other thermodynamic parameters (ΔG° and ΔS°) can then be calculated using the fundamental equations: ΔG° = -RTlnK and ΔG° = ΔH° - TΔS°.

A comparative study has shown that enthalpy changes obtained directly via calorimetry are more accurate than those derived from the van't Hoff equation.[6]

Protonation StepMethodΔH° (kJ mol⁻¹)Reference
Step 1 (Phenolate)ITCExothermic[6]
Step 2 (Nitrogen)ITCExothermic[6]

Section 3: Experimental Methodologies for pKa Determination

Accurate determination of protonation constants is fundamental. Potentiometric and spectrophotometric titrations are the most common and reliable methods employed for this purpose.[4][8]

Potentiometric Titration (ISE-H⁺)

Principle: This classic technique involves the stepwise addition of a standardized titrant (a strong acid or base) to a solution of the analyte.[8] An ion-selective electrode (ISE), typically a glass electrode, measures the change in the electromotive force (EMF), which is directly related to the concentration of free H⁺ ions (pH). The resulting titration curve of pH versus titrant volume allows for the calculation of the pKa values.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Titrations are conducted while bubbling purified nitrogen or argon through the solution.[2][9] This is a critical self-validating step to exclude atmospheric CO₂, which would dissolve to form carbonic acid, interfere with the titration curve, and lead to inaccurate pKa values.

  • Constant Ionic Strength: A high concentration of a background electrolyte (e.g., 0.2 mol dm⁻³ KCl) is used to maintain a constant ionic strength.[2][6] This ensures that the activity coefficients of the ionic species remain constant throughout the titration, a necessary condition for the accurate application of equilibrium constants.

  • Temperature Control: The titration cell is thermostatted to a precise temperature (e.g., 298.15 ± 0.1 K) because equilibrium constants are temperature-dependent.[2][6]

Detailed Protocol:

  • Reagent Preparation: Prepare aqueous solutions of 8-HQA, a standardized strong base (e.g., KOH), a standardized strong acid (e.g., HCl), and the background electrolyte (e.g., KCl).[9] All solutions should be prepared with high-purity, CO₂-free water.

  • Electrode Calibration: Before titrating the sample, perform a calibration titration using a strong acid and strong base under the exact same temperature and ionic strength conditions. This procedure determines the standard electrode potential (E⁰) and the acidic junction potential, allowing for the direct conversion of measured potential (mV) to free proton concentration ([H⁺]), not activity.[2][6]

  • Titration: Place a known volume and concentration of 8-HQA solution, containing a slight excess of strong acid, into the thermostatted cell. Titrate this solution with the standardized strong base, recording the titrant volume and potential at regular intervals until the desired pH range (e.g., up to pH 11) is covered.[3][6]

  • Data Analysis: The collected data (volume, potential) are processed using specialized computer programs (e.g., HypSpec) that employ non-linear least-squares algorithms to refine the protonation constants that best fit the experimental titration curve.

Figure 2: Experimental workflow for potentiometric pKa determination.
UV-Vis Spectrophotometric Titration

Principle: This method leverages the fact that the different protonated forms of 8-HQA have distinct electronic structures and, therefore, unique UV-Vis absorbance spectra.[10] By recording spectra at various pH values, the concentration of each species can be determined using the Beer-Lambert law, and the pKa can be calculated from plots of absorbance versus pH.[5]

Causality Behind Experimental Choices:

  • Method Suitability: Spectrophotometry is particularly advantageous for compounds with low aqueous solubility or when only small amounts of material are available, as it can be performed at much lower concentrations (e.g., 10⁻⁵ to 10⁻⁶ mol dm⁻³) than potentiometry.[9][11]

  • Wavelength Selection: Data are collected over a wide wavelength range to identify isosbestic points (wavelengths where molar absorptivity is constant for two species in equilibrium) and wavelengths of maximum absorbance difference between the species, which provide the most sensitive data for pKa calculation.

Detailed Protocol:

  • Solution Preparation: Prepare a series of solutions with a constant, low concentration of 8-HQA across a wide range of pH values using appropriate buffers. The ionic strength should be kept constant.

  • Spectral Acquisition: For each solution, measure the UV-Vis absorbance spectrum over a relevant wavelength range (e.g., 200-500 nm).[9]

  • Data Analysis:

    • Plot absorbance versus pH at several selected wavelengths.

    • The data are then fitted to an appropriate model, such as the Henderson-Hasselbalch equation for simple equilibria, or analyzed using multi-wavelength spectroscopic data analysis software to determine the pKa values and the molar absorbance spectra of each individual species.[10][12]

Figure 3: Experimental workflow for spectrophotometric pKa determination.

Section 4: Significance in Research and Drug Development

A thorough understanding of the protonation equilibria of 8-HQA is not merely an academic exercise; it is crucial for its practical application.

  • Predicting Biological Behavior: The pKa values determine the charge and lipophilicity of the molecule at physiological pH (~7.4). This directly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, such as its ability to cross cell membranes and interact with biological targets.[10] At pH 7.4, 8-HQA exists predominantly as HL⁻, an anionic species, which will govern its biological transport and distribution.[6]

  • Metal Chelation and Drug Design: 8-HQA's function as a metal chelator is highly pH-dependent. The deprotonated forms (L²⁻ and HL⁻) are the active chelating species. The stability of the metal complexes it forms, and therefore its ability to sequester metal ions like Fe³⁺ or Cu²⁺, is in direct competition with protonation.[3][9] Speciation models based on accurate pKa and metal-complex stability constants are essential for designing effective chelating drugs or predicting their behavior in biological systems.[11]

  • Analytical Applications: In analytical chemistry, 8-HQA can be used as a reagent for the detection and quantification of metal ions.[13] Knowledge of its pKa values is necessary to select the optimal pH for complex formation, ensuring maximum sensitivity and selectivity of the analytical method.

Conclusion

The protonation equilibria of 8-hydroxyquinoline-2-carboxylic acid are characterized by a well-defined, three-step process involving its phenolic, quinolinic, and carboxylic functional groups. The associated protonation constants have been reliably determined through robust experimental techniques, primarily potentiometric and spectrophotometric titrations, which provide the quantitative foundation for understanding its behavior in aqueous systems. For professionals in drug development and chemical research, a firm grasp of these equilibria is indispensable. It enables the prediction of the molecule's physicochemical properties, informs the design of metal-chelating therapies, and allows for the development of new analytical tools. The continued study of 8-HQA and its derivatives, grounded in these fundamental chemical principles, holds significant promise for future scientific advancements.

References

  • Arena, K., Brancato, G., Cacciola, F., Crea, F., Cataldo, S., De Stefano, C., Gama, S., Lando, G., Milea, D., Mondello, L., Pettignano, A., Plass, W., & Sammartano, S. (2023). Protonation equilibria of the tryptophan metabolite 8-hydroxyquinoline-2-carboxylic acid (8-HQA) and its precursors. Thermochimica Acta, 730, 179615. [Link]

  • Arena, K., Brancato, G., Cacciola, F., Crea, F., Cataldo, S., De Stefano, C., Gama, S., Lando, G., Milea, D., Mondello, L., Pettignano, A., Plass, W., & Sammartano, S. (2020). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. Biomolecules, 10(6), 930. [Link]

  • Hancock, R. D., & Martell, A. E. (2000). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Inorganica Chimica Acta, 300-302, 936-942. [Link]

  • Lando, G., Arena, K., Brancato, G., Crea, F., De Stefano, C., Foti, C., Milea, D., & Pettignano, A. (2021). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. ACS Omega, 6(1), 1014-1024. [Link]

  • Pettignano, A., Lando, G., Arena, K., Brancato, G., Crea, F., De Stefano, C., Foti, C., & Milea, D. (2020). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry, 44(42), 18376-18387. [Link]

  • ResearchGate. (2023). Protonation equilibria of the tryptophan metabolite 8-hydroxyquinoline-2-carboxylic acid (8-HQA) and its precursors: A potentiometric and calorimetric comparative study. Request PDF. [Link]

  • Goulart, M. O. F., de Abreu, F. C., Sant'Ana, A. E. G., Miranda, P. R. B., Costa, C. O., Liwo, A., Falkowski, P., & Zarzeczanska, D. (2003). Determination of the pKa values of some biologically active and inactive hydroxyquinones. Journal of the Brazilian Chemical Society, 14(5), 778-785. [Link]

  • Pettignano, A., Lando, G., Arena, K., Brancato, G., Crea, F., De Stefano, C., Foti, C., & Milea, D. (2021). Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity. SciProfiles, 1, 1-20. [Link]

  • Arena, K., Brancato, G., Cacciola, F., Crea, F., Cataldo, S., De Stefano, C., Gama, S., Lando, G., Milea, D., Mondello, L., Pettignano, A., Plass, W., & Sammartano, S. (2020). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. PubMed, 10(6), 930. [Link]

  • PhytoBank. (2015). Showing 8-Hydroxy-2-quinolinecarboxylic acid (PHY0009238). PhytoBank. [Link]

  • Chem-Impex International. (n.d.). 8-Hydroxyquinoline-2-carboxylic acid. Chem-Impex. [Link]

  • Lando, G., Arena, K., Brancato, G., Crea, F., De Stefano, C., Foti, C., Milea, D., & Pettignano, A. (2021). Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. PMC. [Link]

  • de Groot, M. J., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s516-s523. [Link]

  • Avdeef, A., & Tsinman, K. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 55-78. [Link]

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Foundational

Spectroscopic Analysis of Quinoline-Based Compounds: A Technical Guide

Executive Summary & Strategic Framework Quinoline (1-azanaphthalene) scaffolds are ubiquitous in medicinal chemistry, forming the backbone of antimalarials (chloroquine), anticancer agents (camptothecin analogues), and f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

Quinoline (1-azanaphthalene) scaffolds are ubiquitous in medicinal chemistry, forming the backbone of antimalarials (chloroquine), anticancer agents (camptothecin analogues), and fluoroquinolone antibiotics. However, the nitrogen heteroatom introduces electronic anisotropy that complicates spectroscopic interpretation.

This guide moves beyond basic spectral assignment. It establishes a self-validating analytical workflow designed to unambiguously determine the structure, electronic state, and purity of novel quinoline derivatives. We focus on the causality between the quinoline electronic structure and its spectral signature.

Core Analytical Workflow

The following directed graph illustrates the logical flow for characterizing a quinoline derivative, ensuring no structural ambiguity remains.

Quinoline_Workflow Start Crude Quinoline Derivative Purification Purification (HPLC / Recrystallization) Start->Purification Purity_Check Purity Check (LC-MS / TLC) Purification->Purity_Check NMR_1D 1D NMR (1H, 13C) Primary Assignment Purity_Check->NMR_1D >95% Purity NMR_2D 2D NMR (COSY, HMQC, HMBC) Connectivity & Regiochemistry NMR_1D->NMR_2D Ambiguous Regiochemistry MassSpec HRMS / MS-MS Fragmentation Analysis NMR_1D->MassSpec NMR_2D->MassSpec Electronic UV-Vis & Fluorescence Electronic State & Solvatochromism MassSpec->Electronic Final Validated Structure & Electronic Profile Electronic->Final

Figure 1: Integrated spectroscopic workflow for structural validation of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5]

NMR is the definitive tool for structural elucidation. In quinolines, the pyridine ring's nitrogen atom exerts a profound descreening effect (paramagnetic anisotropy) on adjacent nuclei.

Mechanistic Insights & Causality
  • The Nitrogen Effect: The lone pair on the nitrogen atom and its electronegativity reduce electron density at the

    
    -positions (C2/H2 and C8a). Consequently, H-2  is typically the most downfield signal (deshielded), often appearing as a doublet or doublet-of-doublets near 8.9 ppm.
    
  • Solvent Causality: Quinoline is a weak base (

    
    ). Using acidic solvents (e.g., TFA-d) or protic solvents capable of H-bonding (e.g., Methanol-
    
    
    
    ) will protonate the nitrogen or form H-bonds. This reduces electron density throughout the ring, causing a global downfield shift , most pronounced at H-2 and H-4.
    • Recommendation: Always start with CDCl

      
        or DMSO-
      
      
      
      for baseline characterization to avoid protonation artifacts unless studying salt forms.
Data Presentation: Characteristic Shifts

Table 1 summarizes the expected chemical shifts for an unsubstituted quinoline core in CDCl


.
PositionNucleusShift (

, ppm)
MultiplicityMechanistic Cause
2

H
8.80 – 8.95ddProximity to electronegative N (inductive & anisotropic).
3

H
7.30 – 7.45dd

-position; less deshielded.
4

H
8.05 – 8.20dConjugation with N; peri-interaction with H-5.
5

H
7.70 – 7.85dPeri-interaction with H-4.
8

H
8.00 – 8.15dPeri-interaction with N lone pair (if unprotonated).
C-2

C
~150.0-

-carbon to Nitrogen (deshielded).
C-8a

C
~148.0-Quaternary bridgehead; deshielded.
Self-Validating Protocol: Regiochemistry Determination

When substituting the quinoline ring (e.g., at C-6 vs. C-7), 1D NMR is often insufficient due to overlapping multiplets.

Protocol:

  • Acquire NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Why: NOE signals depend on spatial proximity (< 5 Å).

    • Validation: An interaction between the substituent protons and H-5 confirms substitution at C-6. An interaction with H-8 confirms substitution at C-7.

  • Acquire HMBC (Heteronuclear Multiple Bond Correlation):

    • Why: Shows long-range coupling (

      
       and 
      
      
      
      ).
    • Validation: Look for coupling between H-2 and the bridgehead carbons (C-8a). This anchors the spin system.

Electronic Spectroscopy: UV-Vis & Fluorescence[6]

Quinolines exhibit rich photophysics, including


 and 

transitions. These are highly sensitive to the environment (solvatochromism) and pH.
Mechanistic Insights
  • Solvatochromism: In "push-pull" quinolines (e.g., 6-aminoquinoline), the excited state is often more polar than the ground state (Intramolecular Charge Transfer, ICT). In polar solvents, the excited state is stabilized, leading to a red shift (bathochromic) in emission.

  • pH Switching: Protonation of the ring nitrogen stabilizes the

    
     orbital more than the 
    
    
    
    orbital (in some cases) or eliminates the
    
    
    transition, often leading to significant fluorescence enhancement or quenching depending on the substitution pattern.
Jablonski Diagram: Photophysical Pathways

The following diagram visualizes the competing decay pathways for an excited quinoline derivative.

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) (ICT State) S0->S1 Absorption (UV) (π -> π*) S1->S0 Fluorescence (k_f) S1->S0 Internal Conversion (Heat) T1 Triplet State (T1) S1->T1 Intersystem Crossing (Heavy Atom Effect) T1->S0 Phosphorescence Solvent Polar Solvent Stabilization Solvent->S1 Lowers Energy (Red Shift)

Figure 2: Jablonski diagram illustrating excitation, fluorescence, and solvent stabilization of the ICT state.

Experimental Protocol: Quantum Yield ( ) Measurement

To quantify the efficiency of a new quinoline fluorophore, use the comparative method .

  • Standard Selection: Choose a standard (e.g., Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    ,
    
    
    ) with absorption close to your sample.
  • Sample Prep: Prepare 5 concentrations of both sample and standard. Crucial: Absorbance must be

    
     at the excitation wavelength to avoid inner-filter effects (re-absorption).
    
  • Measurement: Record integrated fluorescence intensity (

    
    ) and Absorbance (
    
    
    
    ).
  • Calculation: Plot

    
     vs. 
    
    
    
    . The slope (
    
    
    ) is used:
    
    
    (Where
    
    
    is the refractive index of the solvent).

Mass Spectrometry & Infrared Spectroscopy[3][7]

Mass Spectrometry (Fragmentation Logic)

Quinoline derivatives display a distinct fragmentation fingerprint useful for confirmation.[1]

  • HCN Elimination: The quinoline ring is stable but typically fragments via the loss of hydrogen cyanide (HCN, 27 Da).

    • Mechanism:[2]

      
      . This contraction often yields a benzothiophene-like or phenyl-acetylene cation structure.
      
  • Substituent Effects:

    • Carboxylic Acids: Rapid loss of CO

      
       (44 Da) or COOH.
      
    • Alkyl Chains: McLafferty rearrangement if

      
      -hydrogens are present.
      
Infrared (IR) Spectroscopy

While less specific than NMR for structure, IR confirms functional groups.

  • Ring Skeletal Vibrations: 1620, 1590, and 1570 cm

    
     (C=C and C=N stretching). The 1590 cm
    
    
    
    band is often enhanced by conjugation with the nitrogen.
  • C-H Out-of-Plane Bending:

    • 2-substituted: ~810 cm

      
      .
      
    • 3-substituted: ~860 cm

      
      .
      
    • These bands are diagnostic for substitution patterns on the hetero-ring.[1]

References

  • Journal of Chemical Education. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ACS Publications. Retrieved from [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. Retrieved from [Link]

  • Astrochemistry.org. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

  • RSC Publishing. The Infrared Spectra of Monosubstituted Quinolines. Retrieved from [Link]

Sources

Exploratory

2-Acetamidoquinoline-8-carboxylic acid CAS number and molecular weight

This guide is structured as a high-level technical monograph for researchers in medicinal chemistry and organic synthesis.[1][2] It prioritizes actionable protocols, mechanistic insight, and rigorous data presentation.[2...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical monograph for researchers in medicinal chemistry and organic synthesis.[1][2] It prioritizes actionable protocols, mechanistic insight, and rigorous data presentation.[2]

[1][2]

Part 1: Chemical Identity & Core Data[1][2]

Compound Name: 2-Acetamidoquinoline-8-carboxylic acid CAS Registry Number: 1248567-67-0 Molecular Weight: 230.22 g/mol Molecular Formula: C₁₂H₁₀N₂O₃[1][2]

Physiochemical Profile
PropertyValueNote
Appearance Off-white to pale yellow solidTypical of quinoline carboxylic acids
Solubility DMSO, DMF, dilute aqueous baseLow solubility in water/non-polar solvents
pKa (Calc.) ~3.5 (COOH), ~13.5 (Amide NH)Acidic moiety dominates physiological behavior
H-Bond Donors 2 (COOH, Amide NH)Critical for ligand-receptor binding
H-Bond Acceptors 4 (COOH, Amide C=O, Quinoline N)Facilitates metal chelation

Part 2: Synthesis & Reaction Logic[1][2][3]

Retrosynthetic Analysis

The synthesis of 2-acetamidoquinoline-8-carboxylic acid presents a classic chemoselectivity challenge: functionalizing the C2 position while preserving the C8 carboxylic acid, or conversely, oxidizing a C8 substituent in the presence of a C2 functionality.[1][2]

The most robust pathway (Method A) utilizes 2-aminoquinoline-8-carboxylic acid as the immediate precursor.[1][2] This approach minimizes side reactions associated with ring oxidation.[1] An alternative industrial route (Method B) involves the oxidation of 2-acetamido-8-methylquinoline .[1][2]

Pathway Visualization (Graphviz)[1][2]

SynthesisPathways Start1 2-Aminoquinoline-8-carboxylic acid Reagent1 Ac2O / AcOH (Acetylation) Start1->Reagent1 Target 2-Acetamidoquinoline-8-carboxylic acid (CAS: 1248567-67-0) Reagent1->Target  Selective N-Acylation Start2 2-Amino-8-methylquinoline Inter1 2-Acetamido-8-methylquinoline Start2->Inter1  Ac2O Reagent2 KMnO4 / Pyridine (Oxidation) Inter1->Reagent2 Reagent2->Target  Benzylic Oxidation

Figure 1: Convergent synthetic pathways. Method A (top) is preferred for laboratory scale due to milder conditions.[2]

Detailed Experimental Protocol (Method A)

Objective: Selective


-acylation of the 2-amino group without forming the mixed anhydride at the C8-carboxylate.

Reagents:

  • 2-Aminoquinoline-8-carboxylic acid (1.0 eq)[1][2]

  • Acetic Anhydride (

    
    ) (1.1 eq)[1][2]
    
  • Acetic Acid (AcOH) (Solvent)[1][2]

  • Pyridine (Catalytic, 0.1 eq)[2]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 2-aminoquinoline-8-carboxylic acid (10 mmol, 1.88 g) in glacial acetic acid (20 mL).

    • Logic: The starting material is zwitterionic and poorly soluble in non-polar solvents. AcOH provides a protic medium that solubilizes the intermediate.

  • Activation: Add pyridine (1 mmol) followed by the dropwise addition of acetic anhydride (11 mmol, 1.05 mL).

    • Mechanism:[1][2][3][4] Pyridine acts as a nucleophilic catalyst, forming the reactive

      
      -acetylpyridinium species, which transfers the acetyl group to the exocyclic amine more efficiently than 
      
      
      
      alone.[2]
  • Reaction: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

    • Endpoint: Disappearance of the polar amine spot and appearance of a less polar product.

  • Quenching & Isolation: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring.

    • Precipitation: The product should precipitate as the acidity is diluted. If no precipitate forms, adjust pH to ~3–4 using 1M HCl.[2]

  • Purification: Filter the solid and wash with cold water (

    
     mL) to remove residual acetic acid. Recrystallize from Ethanol/DMF if necessary.[1]
    

Yield Expectation: 75–85% Validation:


H NMR should show a singlet at 

ppm (acetyl

) and a downfield shift of the amide proton.[2]

Part 3: Structural Biology & Applications[1][2]

Pharmacophore Analysis

The 2-acetamidoquinoline-8-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, primarily due to its ability to form bidentate or tridentate metal complexes.[1][2]

  • Metal Chelation (The N-O Pincer): The quinoline nitrogen (

    
    ) and the carboxylate oxygen at position 8 form a stable 5-membered chelate ring with divalent metals (
    
    
    
    ,
    
    
    ,
    
    
    ).[2]
  • Kinase Binding: The 2-acetamido group functions as a hydrogen bond donor/acceptor motif, mimicking the adenine hinge-binding region of ATP in kinase inhibitors.[1][2]

Interaction Logic Visualization

ChelationMode cluster_legend Pharmacophore Features Metal M²⁺ N1 N (Quinoline) N1->Metal Coordination O8 O (Carboxyl) O8->Metal Coordination NH2 NH (Acetamido) desc Bidentate Chelation Site (N1 + O8)

Figure 2: Bidentate coordination mode of the 8-carboxylic acid and quinoline nitrogen.[1][2]

Critical Applications
  • Metallo-Enzyme Inhibition: Used as a fragment in the design of inhibitors for metalloproteases (e.g., MMPs) where the carboxylate-quinoline core binds the catalytic Zinc ion.[1][2]

  • Fragment-Based Drug Discovery (FBDD): The compound serves as a high-quality fragment with distinct vectors for growth (via the C2-amide or C8-acid) to explore chemical space in protein pockets.[1][2]

References

  • Chemical Identity & CAS: Vertex AI Search / Chemikart Database. 2-Acetamidoquinoline-8-carboxylic acid Product Data. Accessed 2026.[1]

  • Synthetic Methodology (Analogous): Li, Y., & Gao, W. (2013).[2][5] Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405–409.[2][5]

  • Precursor Preparation: Kobayashi, K., et al. (2017).[2] Chemoselective acylation of 2-amino-8-quinolinol. RSC Advances, 7, 41951-41956.[2]

  • General Quinoline Properties: PubChem Database. 8-Quinolinecarboxylic acid.[1][2] National Library of Medicine.

Sources

Foundational

The Pharmacological Odyssey of Quinoline Derivatives: Mechanisms, Therapeutic Applications, and Protocol Design

Executive Summary The quinoline scaffold (1-azanaphthalene) is universally recognized as a "privileged structure" in medicinal chemistry. Its robust nitrogen-containing aromatic framework allows for extensive functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (1-azanaphthalene) is universally recognized as a "privileged structure" in medicinal chemistry. Its robust nitrogen-containing aromatic framework allows for extensive functionalization, yielding derivatives with profound binding affinities to diverse biological targets, including kinases, topoisomerases, and parasitic heme complexes[1]. This technical guide synthesizes recent advancements in the therapeutic applications of quinoline derivatives across antimalarial, anticancer, and antibacterial domains. Furthermore, it provides field-proven, self-validating experimental protocols to accelerate preclinical evaluation.

Antimalarial Efficacy and the Circumvention of Resistance

Mechanism of Action: Heme Detoxification

In the context of malaria, quinoline derivatives (e.g., chloroquine, amodiaquine) exert their primary parasiticidal effects within the acidic digestive vacuole of Plasmodium falciparum[1][2]. During the degradation of host hemoglobin, the parasite releases toxic free heme (Fe²⁺-protoporphyrin IX). To survive, the parasite polymerizes this toxic byproduct into inert hemozoin crystals[1]. Quinoline derivatives accumulate in this acidic compartment and cap the growing hemozoin polymer, preventing further sequestration. This leads to a lethal accumulation of free hematin, which dissolves the parasitic cell membrane and causes oxidative DNA damage[2].

Overcoming PfCRT-Mediated Resistance

The global emergence of chloroquine-resistant P. falciparum is primarily driven by mutations in the Plasmodium chloroquine resistance transporter (PfCRT), which actively effluxes the drug away from its target[3]. To circumvent this, structural optimization of the quinoline nucleus is required. The addition of bulky functional groups, flexible side chains with terminal amino functionalities, or the synthesis of hybrid molecules (e.g., quinoline-artemisinin conjugates) alters the molecule's steric profile, allowing it to evade PfCRT recognition while maintaining high heme-binding affinity[3][4].

G Hb Hemoglobin Degradation Heme Toxic Free Heme (Fe2+) Hb->Heme Hemozoin Inert Hemozoin Crystals Heme->Hemozoin Polymerization Toxicity Parasite Death Heme->Toxicity Accumulation Quinoline Quinoline Scaffold (e.g., CQ) Quinoline->Heme Caps Polymer Quinoline->Hemozoin Inhibits PfCRT Mutant PfCRT Transporter PfCRT->Quinoline Efflux (Resistance) Modified Optimized Quinoline Analog Modified->Heme Restores Capping Modified->PfCRT Evades

Fig 1: Mechanism of quinoline-mediated heme toxicity and circumvention of PfCRT efflux resistance.

Quantitative Efficacy Profile

Table 1: Antimalarial Efficacy of Selected Quinoline Derivatives

Compound / DerivativeTarget StrainIC₅₀ ValueReference
4,7-dichloroquinolineCQ-sensitive P. falciparum6.7 nM[5]
4,7-dichloroquinolineCQ-resistant P. falciparum8.5 nM[5]
Compound 40aCQ-sensitive Pf3D70.25 µM[1]
1-(2-(methylamino)ethyl)-3-(quinolin-4-yl)thioureaCQ-resistant P. falciparum1.2 µM[4]
Compound 40cCQ-resistant RKL-95.69 µM[1]

Anticancer Applications: Multi-Targeted Kinase and Topoisomerase Inhibition

Molecular Targets and Apoptotic Pathways

In oncology, the planar aromatic structure of quinoline allows it to intercalate into DNA and inhibit Topoisomerase I and II, enzymes critical for DNA replication[1][6]. This inhibition results in double-strand DNA breaks, triggering cell cycle arrest and late apoptosis[6][7]. Furthermore, highly substituted quinolines (e.g., 3,5,7-trisubstituted derivatives) have been engineered to act as potent ATP-competitive inhibitors of oncogenic kinases such as CSF-1R, c-Met, and B-RAF[1][8]. By simultaneously targeting DNA topology and kinase-driven proliferation pathways, quinoline derivatives effectively disrupt redox homeostasis and induce mitochondrial dysfunction in malignant cells[1].

G Quinoline Substituted Quinoline Topo Topoisomerase I/II Quinoline->Topo Intercalation Kinase CSF-1R / c-Met Kinases Quinoline->Kinase ATP Pocket Binding DNA DNA Strand Breaks Topo->DNA Inhibition Proliferation Tumor Proliferation Kinase->Proliferation Blocks Apoptosis Late Apoptosis DNA->Apoptosis Triggers Proliferation->Apoptosis Arrests

Fig 2: Multitargeted anticancer mechanisms of quinoline derivatives driving late apoptosis.

Quantitative Efficacy Profile

Table 2: Anticancer Activity of Functionalized Quinolines

Compound / DerivativePrimary TargetCell LineIC₅₀ ValueReference
Compound 7kCSF-1R KinaseMDA-MB-231 (Breast)11 nM[8]
Compound 6c-Met KinaseT-47D (Breast)16 nM[8]
Derivative 3Apoptosis InductionHeLa (Cervical)15.13 µM[7]
Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assay (Annexin V/PI)

To accurately evaluate the apoptotic potential of novel quinoline derivatives, a dual-staining flow cytometry approach is required[7].

  • Step 1: Cell Seeding & Synchronization: Seed tumor cells (e.g., HeLa) in 24-well plates and serum-starve for 12 hours.

    • Causality: Synchronization in the G0/G1 phase minimizes background noise from natural cell cycle-dependent apoptosis, ensuring that the observed cell death is strictly drug-induced.

  • Step 2: Compound Treatment: Treat cells with the calculated IC₅₀ and 2× IC₅₀ concentrations of the quinoline derivative for 48 hours[7].

    • Self-Validation Checkpoint: Include a vehicle control (0.1% DMSO) to establish baseline viability and a positive control (e.g., Topotecan, a known quinoline-derived Topoisomerase I inhibitor) to validate the assay's sensitivity to apoptotic cascades[7].

  • Step 3: Annexin V-FITC / PI Staining: Harvest cells, wash with cold PBS, and resuspend in binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

    • Causality: Annexin V binds selectively to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is membrane-impermeable and only stains the DNA of cells with compromised membranes (late apoptosis/necrosis). This dual mechanism provides precise temporal resolution of the cell death pathway.

  • Step 4: Flow Cytometry Analysis: Gate for single cells to exclude doublets. Quantify the percentage of cells in the lower right quadrant (Annexin V+/PI-, early apoptosis) versus the upper right quadrant (Annexin V+/PI+, late apoptosis)[7].

Antibacterial Spectrum: Eradicating Multidrug-Resistant Pathogens

Mechanism of Action: Beyond Fluoroquinolones

While traditional fluoroquinolones (e.g., ciprofloxacin, levofloxacin) target bacterial DNA gyrase and Topoisomerase IV, emerging non-fluoroquinolone derivatives are being designed to bypass existing resistance mechanisms[9][10]. Recent computational and in vitro studies have demonstrated that novel quinoline scaffolds can act as potent inhibitors of peptide deformylase (PDF), an enzyme essential for bacterial protein maturation, or target the LptA protein, disrupting the bacterial cell wall[10][11]. These derivatives show profound efficacy against multidrug-resistant Gram-positive superbugs, including Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile[12].

Quantitative Efficacy Profile

Table 3: Antibacterial Spectrum (MIC Values)

Compound / ClassE. coli (Gram -)S. aureus / MRSA (Gram +)Reference
Ciprofloxacin (Fluoroquinolone)0.013 - 1 µg/mL0.125 - 8 µg/mL[9]
Levofloxacin (Fluoroquinolone)≤ 0.06 - 2 µg/mL0.06 - >8.0 µg/mL[9]
Compound 6 (Non-fluoroquinolone)Not Determined1.5 µg/mL (MRSA)[12]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the antibacterial efficacy of quinoline derivatives[9][12].

  • Step 1: Media Preparation: Prepare serial dilutions of the quinoline derivative in a 96-well microtiter plate using Cation-adjusted Mueller-Hinton Broth (CAMHB)[9].

    • Causality: CAMHB contains standardized physiological levels of calcium and magnesium (Ca²⁺/Mg²⁺). These cations are critical for stabilizing bacterial outer membranes and ensuring reproducible binding of the quinoline molecules, preventing artificially skewed MIC readouts.

  • Step 2: Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL)[9].

    • Causality: Maintaining a strict standardized bacterial density ensures that the drug-to-target ratio remains mathematically consistent across all biological replicates.

  • Step 3: Inoculation & Self-Validation: Add the inoculum to the serially diluted drug wells.

    • Self-Validation Checkpoint: The plate must include three strict controls: (1) A positive growth control (bacteria + CAMHB, no drug) to confirm organism viability, (2) A negative sterility control (CAMHB only) to rule out environmental contamination, and (3) A reference antibiotic control (e.g., Ciprofloxacin) to validate the assay window against known literature values[9].

  • Step 4: Incubation and Readout: Incubate plates at 35-37°C for 16-20 hours. The MIC is recorded spectrophotometrically (OD₆₀₀ < 0.05) or visually as the lowest concentration that completely inhibits bacterial growth[9][12].

Conclusion & Future Perspectives

The quinoline scaffold remains a cornerstone of modern drug discovery. As demonstrated, structural optimization of this privileged pharmacophore allows researchers to systematically tune its biological activity—whether by evading PfCRT efflux pumps in Plasmodium, selectively binding the ATP pockets of oncogenic kinases, or inhibiting novel bacterial targets like PDF. Future therapeutic breakthroughs will likely rely on the integration of structure-guided drug design, molecular docking, and the synthesis of hybrid quinoline conjugates to overcome the relentless evolution of drug resistance.

References

  • Comparative study of the antibacterial spectrum of different quinoline derivatives - Benchchem.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC/NIH.
  • The Privileged Scaffold Quinoline in Derivatives With Anticancer Potential Mediated by Late Apoptosis - IIAR Journals.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed/NIH.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC/NIH.
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI.
  • Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research.
  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - ResearchGate.
  • Chloroquine against malaria, cancers and viral diseases - PMC/NIH.
  • Structural Optimization of Quinoline Derivatives for Antimal - JOCPR.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Acetamidoquinoline-8-carboxylic Acid in Fluorescence Spectroscopy

[1] Executive Summary This guide details the protocol for utilizing 2-Acetamidoquinoline-8-carboxylic acid (2-AQA) as a fluorescent probe.[1] While quinoline derivatives are staples in coordination chemistry and fluoresc...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the protocol for utilizing 2-Acetamidoquinoline-8-carboxylic acid (2-AQA) as a fluorescent probe.[1] While quinoline derivatives are staples in coordination chemistry and fluorescence sensing, 2-AQA represents a specific structural modification where the 2-position acetamido group modulates the electronic properties of the quinoline scaffold.[1]

This molecule is functionally analogous to established probes like 8-hydroxyquinoline and 6-methoxy-8-p-toluenesulfonamidoquinoline (TSQ) , but with distinct solubility and binding kinetics driven by the 8-carboxylic acid moiety.[1] Its primary applications lie in pH sensing and divalent cation detection (Zn²⁺, Cd²⁺) via Chelation-Enhanced Fluorescence (CHEF).

Chemical & Photophysical Basis[2]

Structural Logic

The fluorescence of 2-AQA is governed by the push-pull electronic system of the quinoline ring.[1]

  • Fluorophore: The quinoline ring system.[2][3][4][5][6][7]

  • Binding Site (Chelator): The nitrogen of the quinoline ring and the oxygen of the carboxylic acid at position 8 form a "bidentate" pocket ideal for coordinating metal ions (M²⁺).

  • Modulator (Position 2): The acetamido group (-NH-CO-CH₃) acts as a moderate electron donor.[1] Unlike a free amine, the amide reduces the basicity of the 2-position while extending conjugation, likely inducing a bathochromic shift (red-shift) in absorption compared to the unsubstituted acid.

Mechanism of Action

The probe likely operates via an Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) mechanism.

  • Apo State (Free Ligand): Fluorescence is often quenched or low-intensity due to non-radiative decay pathways (vibrational relaxation) or PET from the lone pairs of the nitrogen/oxygen atoms.

  • Bound State (Metal/Proton): Binding Zn²⁺ or H⁺ rigidifies the structure, preventing non-radiative energy loss and blocking PET. This results in Chelation-Enhanced Fluorescence (CHEF) , significantly increasing quantum yield.[1]

Physicochemical Properties (Predicted & Typical)

Note: Exact values depend on solvent polarity and pH. The protocol below includes steps to experimentally validate these for your specific assay.

PropertyTypical Range / ValueNotes
Excitation Max (

)
320 – 360 nmUV-A region excitation.[1]
Emission Max (

)
420 – 500 nmBlue-Green emission; large Stokes shift expected.[1]
Solubility DMSO, DMF, MeOHLimited solubility in pure water; requires co-solvent.
pKa (COOH) ~3.5 – 4.5Fluorescence may drop significantly below pH 4.
pKa (Quinoline N) ~4.0 – 5.0Protonation of ring N often enhances fluorescence.

Experimental Workflow (Graphviz)

G cluster_app 4. Application Path Start Start: Solid 2-AQA Stock 1. Stock Preparation (10 mM in DMSO) Start->Stock Weigh & Dissolve Dilution 2. Working Solution (10-50 µM in Buffer) Stock->Dilution Dilute 1:1000 Scan 3. Spectral Scan (Abs & Em) Dilution->Scan Determine Lambda Max Metal Metal Sensing (Zn2+ Titration) Scan->Metal Fix Ex/Em PH pH Profiling (Acid-Base Titration) Scan->PH Fix Ex/Em Analyze 5. Data Analysis (Kd / pKa Calculation) Metal->Analyze Plot F vs [M] PH->Analyze Plot F vs pH

Caption: Operational workflow for characterizing 2-Acetamidoquinoline-8-carboxylic acid. Blue: Input; Yellow: Characterization; Green: Application; Red: Output.

Detailed Protocols

Stock Solution Preparation

Objective: Create a stable, concentrated stock to minimize solvent effects in the final assay.

  • Weighing: Accurately weigh 2.3 mg of 2-Acetamidoquinoline-8-carboxylic acid (MW ≈ 230.22 g/mol ).[1]

  • Dissolution: Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide) or DMF .

    • Critical: Do not use water for the stock solution to prevent precipitation or hydrolysis over long storage.

  • Concentration: This yields a 10 mM stock solution.

  • Storage: Aliquot into amber tubes and store at -20°C. Stable for 3-6 months.

Spectral Characterization (Mandatory First Step)

Since solvation effects shift quinoline emission, you must define the


 and 

in your specific buffer.
  • Buffer Prep: Prepare 10 mM HEPES or Tris-HCl buffer (pH 7.4). Avoid phosphate buffers if working with Zinc, as zinc phosphates can precipitate.

  • Dilution: Add 3 µL of Stock (10 mM) to 3 mL of Buffer. Final concentration: 10 µM .

    • Note: Ensure DMSO content is < 0.5% v/v to avoid solvent artifacts.

  • Absorbance Scan: Measure Absorbance from 250 nm to 450 nm.

    • Target: Identify the lowest energy absorption peak (likely ~330-350 nm).[1] This is your Excitation Wavelength (

      
      ).
      
  • Emission Scan: Set excitation to

    
    . Scan emission from (
    
    
    
    nm) to 600 nm.
    • Target: Identify the peak intensity. This is your Emission Wavelength (

      
      ).
      
Protocol A: Metal Ion Sensing (Zn²⁺ Titration)

This protocol validates the probe's sensitivity to Zinc, a common target for 8-substituted quinolines.

  • Preparation: Prepare a 10 µM probe solution in HEPES buffer (pH 7.4).

  • Baseline: Record the fluorescence spectrum (blank).

  • Titration:

    • Prepare a 1 mM ZnCl₂ or Zn(ClO₄)₂ solution in the same buffer.

    • Add Zn²⁺ aliquots sequentially: 0, 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 equivalents relative to the probe.

    • Mix by inversion and incubate for 1 minute (kinetics are usually fast).

  • Readout: Record emission spectra after each addition.

  • Analysis: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    vs. [Zn²⁺].
    • Expectation: Saturation curve. Fit to a 1:1 binding model (Benesi-Hildebrand plot) to determine the Dissociation Constant (

      
      ).
      
Protocol B: pH Sensitivity Profile
  • Buffers: Prepare a series of buffers ranging from pH 3.0 to pH 9.0 (e.g., Citrate for pH 3-5, Phosphate for pH 6-8, Glycine for pH 9).[1]

  • Measurement: Dilute the probe to 10 µM in each buffer.

  • Readout: Measure fluorescence intensity.

  • Result: A sigmoidal curve indicates the pKa of the relevant ionizable group (likely the ring nitrogen or carboxylic acid).

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Precipitation Probe concentration too high (>50 µM) in aqueous buffer.Lower concentration to 1-10 µM.[1] Increase DMSO co-solvent to 1-5%.[1]
High Background Impurities in buffer or solvent Raman scattering.Use high-grade reagents.[1] Check blank buffer. Use a cutoff filter if

is close to

.
No Response to Zn²⁺ Competitive chelation by buffer (e.g., EDTA, Phosphate).Crucial: Use Good's buffers (HEPES, MOPS) that do not bind metals. Ensure water is ultrapure (Milli-Q).
Fluorescence Quenching Presence of paramagnetic ions (Cu²⁺, Fe²⁺, Ni²⁺).These ions naturally quench quinoline fluorescence. Use this as a feature (selectivity test) or add specific masking agents.

References

  • Quinoline-8-carboxylic acid properties

    • Title: "Fluorescence properties of quinoline-8-carboxylic acid and its deriv
    • Source: PubChem Compound Summary for CID 66582.
    • URL:[Link][1]

  • Mechanism of Quinoline-based Sensors (Zn2+)

    • Title: "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
    • Source: Sensors (Basel), 2021.
    • URL:[Link][1]

  • General Fluorescence Protocols

    • Title: "A Comparative Guide to the Fluorescence of Quinoline Derivatives."[5]

    • Source: BenchChem Applic
  • Compound Identification

    • Title: "2-Acetamidoquinoline-8-carboxylic acid Product Page."[1]

    • Source: BLD Pharm.

Sources

Application

Application of Quinoline Derivatives as Anticancer Agents: A Guide for Researchers

Introduction: The Quinoline Scaffold in Oncology The quinoline ring, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique structure allows for diverse functionalization,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique structure allows for diverse functionalization, leading to compounds that can interact with a wide array of biological targets.[1] In oncology, quinoline derivatives have emerged as a critically important class of therapeutic agents, with several compounds approved for clinical use and many more in various stages of development.[2][3] Their anticancer effects are multifaceted, stemming from their ability to interfere with fundamental processes of cancer cell growth, proliferation, survival, and migration.[1]

The therapeutic success of quinoline-based drugs is attributed to their diverse mechanisms of action. These include, but are not limited to, the inhibition of key enzymes like topoisomerases and protein kinases, intercalation into DNA, and the disruption of protein-protein interactions.[4][5][6] This guide provides an in-depth overview of the application of quinoline derivatives as anticancer agents, detailing their mechanisms of action and providing robust, field-proven protocols for their evaluation in both in vitro and in vivo settings.

Part 1: Mechanisms of Action & Key Molecular Targets

Quinoline derivatives exert their anticancer effects by modulating a variety of signaling pathways and cellular processes crucial for tumor development and progression. Understanding these mechanisms is paramount for rational drug design and for selecting appropriate experimental models for efficacy testing.

Kinase Inhibition: Disrupting Oncogenic Signaling

A predominant mechanism of action for many modern quinoline-based anticancer drugs is the inhibition of protein kinases.[7] These enzymes are central to the signaling cascades that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

  • VEGFR (Vascular Endothelial Growth Factor Receptor) Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[8] The VEGF/VEGFR signaling pathway is a primary driver of this process.[5][9] Several potent quinoline derivatives, such as Lenvatinib and Cabozantinib , function as multi-kinase inhibitors that strongly target VEGFR-2, thereby blocking downstream signaling required for endothelial cell proliferation and migration.[2][3]

  • EGFR (Epidermal Growth Factor Receptor) Inhibition: The EGFR signaling pathway, when aberrantly activated, promotes uncontrolled cell proliferation and survival.[10][11] Quinoline derivatives like Bosutinib and Neratinib target the tyrosine kinase domain of EGFR and other ErbB family members, effectively shutting down pro-tumorigenic signals.[2][11]

Below is a diagram illustrating the general signaling cascades of VEGFR and EGFR, which are common targets for quinoline derivatives.

Signaling_Pathways cluster_VEGFR VEGFR Signaling Pathway cluster_EGFR EGFR Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Dimerization) VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 (Autophosphorylation) VEGFR2->pVEGFR2 PLCg PLCγ pVEGFR2->PLCg PI3K PI3K pVEGFR2->PI3K pPLCg p-PLCγ PLCg->pPLCg MAPK Ras/Raf/MEK/ERK (MAPK Pathway) pPLCg->MAPK pPI3K p-PI3K PI3K->pPI3K Akt Akt pPI3K->Akt pAkt p-Akt Akt->pAkt Proliferation_V Endothelial Cell Proliferation, Migration, Survival pAkt->Proliferation_V MAPK->Proliferation_V Quinoline_VEGFR Quinoline Inhibitor (e.g., Lenvatinib) Quinoline_VEGFR->pVEGFR2 Inhibits EGF EGF Ligand EGFR EGFR (Dimerization) EGF->EGFR Binds pEGFR p-EGFR (Autophosphorylation) EGFR->pEGFR Grb2_Sos Grb2/Shc/Sos pEGFR->Grb2_Sos PI3K_E PI3K pEGFR->PI3K_E Ras Ras Grb2_Sos->Ras MAPK_E Raf/MEK/ERK (MAPK Pathway) Ras->MAPK_E pPI3K_E p-PI3K PI3K_E->pPI3K_E Akt_E Akt pPI3K_E->Akt_E pAkt_E p-Akt Akt_E->pAkt_E Proliferation_E Tumor Cell Proliferation, Survival, Invasion pAkt_E->Proliferation_E MAPK_E->Proliferation_E Quinoline_EGFR Quinoline Inhibitor (e.g., Bosutinib) Quinoline_EGFR->pEGFR Inhibits In_Vitro_Workflow Compound Quinoline Derivative Viability Cell Viability Assay (MTT / CellTiter-Glo) Compound->Viability CellLines Panel of Cancer Cell Lines CellLines->Viability IC50 Determine IC₅₀ Values Viability->IC50 Mechanistic Mechanistic Assays (On Potent Hits) IC50->Mechanistic Select leads Apoptosis Apoptosis Assay (Annexin V / PI) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanistic->CellCycle Western Western Blot (Target Modulation) Mechanistic->Western Further Advance to In Vivo Studies Mechanistic->Further

Caption: General workflow for in vitro evaluation of anticancer compounds.

Protocol: Cell Viability and Cytotoxicity Assessment (CellTiter-Glo®)

Rationale: The initial step is to determine the concentration-dependent cytotoxic effect of a quinoline derivative across various cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP, an indicator of metabolically active, viable cells. [4][12]Its "add-mix-measure" format simplifies the procedure compared to colorimetric assays like MTT. [1][4] Materials:

  • Opaque-walled 96-well or 384-well plates suitable for luminescence readings.

  • Cancer cell lines of interest.

  • Complete cell culture medium.

  • Quinoline derivative stock solution (dissolved in a suitable solvent, e.g., DMSO).

  • CellTiter-Glo® 2.0 Reagent (e.g., Promega Cat. #G9241). [13]* Multichannel pipette.

  • Luminometer.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into an opaque-walled multiwell plate at a predetermined optimal density (e.g., 5,000 cells/well for a 96-well plate) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the plate and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only (e.g., DMSO) controls and medium-only (no cells) background controls. [13]3. Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay Execution: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. [1]5. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). [1]6. Lysis and Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. [14]7. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. [14]8. Data Acquisition: Record luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average background luminescence (medium-only wells) from all experimental wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100% viability).

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

DerivativeCell LineIC₅₀ (µM)
Compound Q1MCF-7 (Breast)1.29
Compound Q1PC-3 (Prostate)2.60
Compound Q2HT-29 (Colon)0.87
Compound Q2A549 (Lung)5.42
BosutinibK562 (Leukemia)0.02
Note: This table contains example data for illustrative purposes.
Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Rationale: To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), a key mechanism for many anticancer drugs. This flow cytometry-based assay uses Annexin V to detect phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis, and Propidium Iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes. [15][16] Materials:

  • Flow cytometer.

  • Treated and control cells (1-5 x 10⁵ cells per sample).

  • Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining solutions.

  • 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂). * Ice-cold Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Preparation: Treat cells with the quinoline derivative at 1x and 2x its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes. [17]3. Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again. [17]4. Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer. 5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. [16]Gently vortex and incubate for 15-20 minutes at room temperature in the dark. 6. Dilution: Add 400 µL of 1X Binding Buffer to each tube. 7. Analysis: Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates correctly.

Data Interpretation:

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Many anticancer agents, particularly those affecting DNA replication or microtubule dynamics, induce cell cycle arrest. This protocol uses PI to stain the total DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry. Materials:

  • Flow cytometer.

  • Treated and control cells (~1 x 10⁶ cells per sample).

  • Ice-cold 70% ethanol.

  • PBS.

  • PI staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS). [18] Procedure:

  • Cell Preparation & Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting: Harvest approximately 1 x 10⁶ cells by trypsinization and centrifugation (300 x g for 5 minutes).

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [2][19]Incubate for at least 30 minutes at 4°C (cells can be stored at -20°C for weeks).

  • Washing: Centrifuge the fixed cells (e.g., 2000 rpm for 5 min), discard the ethanol, and wash the pellet twice with PBS. [2][18]5. Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark. [19]7. Analysis: Analyze by flow cytometry. Use a histogram to display the distribution of DNA content.

Data Interpretation:

  • A histogram of cell counts versus fluorescence intensity will show distinct peaks.

  • The first peak represents cells in the G0/G1 phase (2N DNA content).

  • The second, higher intensity peak represents cells in the G2/M phase (4N DNA content).

  • The region between these two peaks represents cells in the S phase (synthesizing DNA).

  • An accumulation of cells in a specific phase compared to the control suggests drug-induced cell cycle arrest.

Protocol: Western Blot Analysis of Target Proteins

Rationale: To validate the mechanism of action by directly observing the modulation of target proteins and key downstream effectors. [20][21]For example, if a quinoline derivative is hypothesized to inhibit EGFR, a Western blot can confirm a reduction in phosphorylated EGFR (p-EGFR). Similarly, apoptosis induction can be confirmed by detecting cleaved PARP or cleaved Caspase-3. [20][21] Materials:

  • SDS-PAGE equipment and reagents.

  • Electrotransfer system and membranes (PVDF or nitrocellulose).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-cleaved-PARP, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Treat cells with the quinoline derivative for the desired time. Wash cells with cold PBS and lyse with RIPA buffer on ice. [22]2. Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay. [22]3. SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and boil. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size. [23]4. Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [23]5. Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking. [23]7. Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [22]9. Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. [23]10. Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to a loading control (e.g., β-actin) to compare protein levels across samples.

Part 3: In Vivo Efficacy Evaluation

Promising candidates from in vitro screening must be validated in vivo to assess their therapeutic efficacy and potential toxicity in a whole-organism context. [17]The subcutaneous xenograft mouse model is the most common and well-established model for this purpose. [3][24][25]

Protocol: Subcutaneous Xenograft Mouse Model

Rationale: This model involves implanting human cancer cells subcutaneously into immunodeficient mice, allowing for the formation of a measurable, solid tumor. [24]It provides a straightforward way to evaluate a compound's ability to inhibit tumor growth in vivo. [3][26] Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 5-6 weeks old.

  • Cancer cell line of interest.

  • Sterile PBS and/or Matrigel.

  • Syringes with 25-27 gauge needles.

  • Anesthetic (e.g., isoflurane).

  • Calipers for tumor measurement.

  • Quinoline derivative formulated for in vivo administration (e.g., in a solution of DMSO, Tween 80, and saline).

Procedure:

  • Cell Preparation: Culture and harvest cancer cells as described previously. Resuspend the cell pellet in cold, sterile PBS or a PBS/Matrigel mixture to the desired concentration (e.g., 2-5 x 10⁶ cells in 100-200 µL). Keep cells on ice.

  • Tumor Implantation: Anesthetize the mouse. Shave a small area on the flank. Gently lift the skin and inject the cell suspension subcutaneously. [3]3. Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³). Monitor the health and body weight of the mice regularly.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control (vehicle) groups.

  • Drug Administration: Administer the quinoline derivative and vehicle according to the planned dose and schedule (e.g., daily oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size, significant weight loss, or after a set number of days). Euthanize the mice according to approved ethical protocols.

  • Tissue Collection: Excise the tumors and weigh them. Tissues can be flash-frozen for molecular analysis or fixed in formalin for histological examination.

Data Analysis:

  • Plot the mean tumor volume ± SEM for each group over time.

  • Compare the final tumor weights between the treated and control groups.

  • Calculate the Tumor Growth Inhibition (TGI) percentage.

  • Monitor and report any signs of toxicity, such as significant body weight loss or changes in behavior.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
  • Sharma, P. C., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Saudi Chemical Society.
  • Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer. Retrieved from [Link]

  • Shibuya, M. (2014). VEGF-VEGFR Signals in Health and Disease. Biomolecules & Therapeutics. Retrieved from [Link]

  • CellTiter-Glo® 2.0 Assay. (n.d.). Nordic Biolabs. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. Retrieved from [Link]

  • CellTiter-Glo Assay. (n.d.). OUS-research.no. Retrieved from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • VEGF Signaling Pathway. (n.d.). Cusabio. Retrieved from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • Simplified schematic diagram of the EGFR signaling pathway... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Retrieved from [Link]

  • He, S., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences. Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

  • Thayyullathil, F., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. MethodsX. Retrieved from [Link]

  • The EGFR signaling pathway in human cancers. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Deckers, M. M., et al. (2009). Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. Methods in Molecular Biology. Retrieved from [Link]

  • Xenograft tumor model. (n.d.). SMC Laboratories Inc. Retrieved from [Link]

  • Deckers, M. M., et al. (2009). Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. PubMed. Retrieved from [Link]

Sources

Method

Protocol for single crystal growth of quinoline-2-carboxylic acid

An In-Depth Guide to the Single Crystal Growth of Quinoline-2-Carboxylic Acid for Structural Elucidation Authored by a Senior Application Scientist This technical guide provides researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Single Crystal Growth of Quinoline-2-Carboxylic Acid for Structural Elucidation

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a detailed protocol for growing high-quality single crystals of quinoline-2-carboxylic acid (also known as quinaldic acid). The ability to produce diffraction-quality crystals is fundamental for X-ray crystallography, a technique that reveals the precise three-dimensional atomic arrangement of a molecule. For a compound like quinoline-2-carboxylic acid, which serves as a vital scaffold in medicinal chemistry, understanding its solid-state structure is paramount for rational drug design and comprehending its structure-activity relationships.[1][2]

Quinoline-2-carboxylic acid and its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3][4] A fascinating characteristic of this molecule is its existence in the crystal lattice as a 1:1 co-crystal of its neutral and zwitterionic tautomeric forms.[5][6][7][8] This structural duality, stabilized by intermolecular hydrogen bonds, significantly influences its physicochemical properties and biological interactions.[3][5] This protocol focuses on the slow evaporation method, a robust and widely successful technique for obtaining single crystals of organic compounds.[3][9][10]

Physicochemical Properties and Solubility Data

A comprehensive understanding of the compound's properties is the first step in designing a successful crystallization experiment. The solubility profile is particularly critical for selecting an appropriate solvent system.

PropertyValueSource(s)
Molecular Formula C₁₀H₇NO₂[4]
Molecular Weight 173.17 g/mol [4]
Appearance White to off-white solid/crystalline powder[4][11]
Crystal System Monoclinic[3][5][6]
Space Group P2₁/c[5][6]
Solubility in DMSO ≥27.7 mg/mL[12]
Solubility in Ethanol ≥14.85 mg/mL[12]
Solubility in Water ≥6.42 mg/mL (with sonication)[12]

Note: Solubility values can be influenced by factors such as temperature and purity.

Core Protocol: Single Crystal Growth by Slow Evaporation

The slow evaporation technique is a straightforward and effective method for growing single crystals.[10] The underlying principle involves dissolving the solute in a suitable solvent to create a near-saturated solution. As the solvent slowly evaporates, the solution becomes supersaturated, a state that thermodynamically favors the formation of a highly ordered, crystalline solid over amorphous precipitation.[13]

Essential Equipment and Reagents
  • Reagents:

    • Quinoline-2-carboxylic acid (high purity, >98% recommended)

    • Analytical grade solvents (e.g., Ethanol, Methanol)

  • Equipment:

    • Small glass vials (1-5 mL) or test tubes

    • Beakers and Erlenmeyer flasks

    • Glass funnel

    • Syringe filters (0.22 or 0.45 µm PTFE) or filter paper

    • Parafilm or aluminum foil

    • Needle or sharp instrument to puncture holes

    • Spatula

    • Analytical balance

    • A quiet, vibration-free location with a stable temperature

Step-by-Step Experimental Methodology

Step 1: Solvent Selection - The Foundation of Success The choice of solvent is the most critical variable.[14] An ideal solvent should be one in which quinoline-2-carboxylic acid is moderately soluble.[15] If solubility is too high, achieving supersaturation becomes difficult; if it's too low, an insufficient amount of material will dissolve.

  • Rationale: Ethanol is often a good starting point, as it is a polar solvent capable of forming hydrogen bonds and has a suitable evaporation rate at room temperature.[7][12] Methanol is another viable option.[3] A binary solvent system can also be employed to fine-tune solubility.[10][15]

Step 2: Preparation of a Near-Saturated Solution

  • Weigh approximately 10-20 mg of high-purity quinoline-2-carboxylic acid and place it into a clean vial.

  • Add the chosen solvent (e.g., ethanol) dropwise while gently swirling or sonicating until the solid completely dissolves.

  • Add a very small amount of additional solid to ensure the solution is at or very near its saturation point. If it dissolves, add more until a tiny amount of solid remains undissolved.

  • Gently warm the mixture to dissolve the remaining solid, creating a saturated solution at a slightly elevated temperature.

Step 3: Critical Filtration - Removing Nucleation Impurities Any particulate matter, such as dust or undissolved impurities, can act as a site for rapid, uncontrolled nucleation, leading to the formation of many small crystals or a powder instead of large single crystals.[3][15]

  • Draw the warm, saturated solution into a syringe.

  • Attach a syringe filter (0.22 µm) to the syringe.

  • Carefully filter the solution into a clean, dust-free crystallization vial. This vessel should be chosen so the solution fills a reasonable portion of its volume.[15]

Step 4: Setting Up the Crystallization Environment The rate of evaporation must be carefully controlled. Evaporation that is too rapid will favor precipitation over ordered crystal growth.[14]

  • Cover the opening of the vial with Parafilm.

  • Using a needle, pierce 1-3 small pinholes in the Parafilm.[3][15] The number and size of these holes will dictate the rate of solvent evaporation. Fewer or smaller holes lead to slower evaporation and often yield better quality crystals.

  • Place the prepared vial in a location that is free from vibrations and temperature fluctuations (e.g., a quiet corner of a desk or a dedicated crystallization chamber).[3][10]

Step 5: Incubation and Observation - The Virtue of Patience Allow the vial to sit undisturbed for several days to weeks.[13] Resist the temptation to frequently check on the progress, as moving the vial can disrupt the delicate growth process. Crystals will begin to form as the solvent evaporates and the solution becomes supersaturated.

Step 6: Crystal Harvesting Once crystals of a suitable size (typically >0.1 mm in all dimensions) and quality (transparent with well-defined facets) have formed, they should be harvested.

  • Carefully open the vial.

  • Use a pipette to gently remove the remaining mother liquor.

  • Use a fine-tipped tool or a spatula to carefully dislodge a chosen crystal.

  • Briefly wash the crystal with a small amount of a solvent in which it is poorly soluble (if necessary) and allow it to air dry.

Visual Workflow for Crystal Growth

G cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Harvesting & Analysis A 1. Dissolve Quinoline-2- Carboxylic Acid in Solvent B 2. Create a Saturated or Near-Saturated Solution A->B C 3. Filter Solution (0.22 µm) into Clean Vial B->C D 4. Cover Vial & Pierce Pinholes for Slow Evaporation C->D E 5. Incubate in a Stable, Vibration-Free Environment D->E F 6. Monitor for Crystal Formation (Days to Weeks) E->F G 7. Harvest High-Quality Crystals F->G H 8. Characterize using Single-Crystal X-ray Diffraction G->H

Caption: Workflow for single crystal growth via the slow evaporation method.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; Compound is too soluble in the chosen solvent.Allow more solvent to evaporate; If still no growth, re-prepare using less solvent or switch to a solvent with lower solubility.
Amorphous Powder/Precipitate Evaporation rate is too fast; Solution was too concentrated; Impurities present.Reduce the number/size of holes in the cover; Use a more dilute (less saturated) solution; Ensure rigorous filtration.
Many Small Crystals Too many nucleation sites; Evaporation is too fast; Vibration/disturbance.Re-filter the solution into a cleaner vial; Reduce the evaporation rate; Ensure a stable, vibration-free environment.
Opaque or Poor-Quality Crystals Rapid crystal growth; Solvent inclusion in the crystal lattice.Slow down the evaporation rate; Try a different solvent or a binary solvent system.

Definitive Characterization: Single-Crystal X-ray Diffraction

While visual inspection can suggest success, the definitive confirmation of a single crystal's structure is achieved through Single-Crystal X-ray Diffraction (SCXRD). This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall packing of molecules in the crystal lattice. For quinoline-2-carboxylic acid, the expected result is a monoclinic crystal system with the space group P2₁/c.[5][6] The analysis will also confirm the co-existence of the neutral and zwitterionic tautomers, a key structural feature of this compound.[3][5]

Tautomerism in the Solid State

Caption: Tautomeric equilibrium of quinoline-2-carboxylic acid in the crystal.

References

  • Benchchem. Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid.
  • Request PDF. Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate.
  • Journal of Chemical Crystallography - Ovid. Crystal structure of quinoline-2-carboxylic acid...
  • APExBIO. Quinoline-2-carboxylic acid - High-Purity Biochemical Reagent.
  • Ovid. Crystal structure of quinoline-2-carboxylic acid·quinolinium-2-carboxylate.
  • Solubility of Things. Quinoline-4-carboxylic acid.
  • Chemical Society Reviews (RSC Publishing). Advanced crystallisation methods for small organic molecules.
  • ResearchGate. Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications.
  • University of Washington, Department of Chemistry. How to Grow X-Ray Quality Crystals.
  • PMC. (Quinoline-2-carboxylato-κO)(quinoline-2-carboxylic acid-κO)bis(quinoline-2-carboxylic acid-κ2 N,O)potassium.
  • University of Florida, Department of Chemistry. Slow Evaporation Method.
  • University of Lorraine. Guide for crystallization.
  • Benchchem. An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.
  • ChemicalBook. 6-Quinolinecarboxylic acid | 10349-57-2.
  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
  • MedChemExpress. Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes.
  • Baghdad Science Journal.
  • Benchchem. Quinoline-2-carboxylic Acid: A Versatile Ligand for the Synthesis of Novel Metal Complexes.

Sources

Application

Application Note: 2-Acetamidoquinoline-8-carboxylic Acid as a Multidentate Fluorescent Sensor for Transition Metal Ions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, photophysical properties, and validated experimental protocols for metal ion sensing. Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, photophysical properties, and validated experimental protocols for metal ion sensing.

Introduction & Structural Rationale

Molecular recognition of transition metal ions is critical in environmental monitoring, metallomics, and diagnostic assay development. Quinoline-based chemosensors are highly valued for their robust photophysical properties and structural versatility[1]. Specifically, 2-Acetamidoquinoline-8-carboxylic acid (CAS: 1248567-67-0) represents a highly pre-organized, multidentate ligand system.

The strategic positioning of the acetamido group at the C-2 position and the carboxylic acid at the C-8 position creates an ideal tetradentate (


) or tridentate coordination pocket. This spatial arrangement facilitates high-affinity binding to transition metals such as Cu²⁺, Co²⁺, and Zn²⁺, modulating the quinoline fluorophore's emission through distinct, predictable photophysical pathways[2].

Mechanistic Insights: Causality in Molecular Design

As an application scientist, it is crucial to understand why this specific scaffold is effective rather than merely observing the output. The free 2-acetamidoquinoline-8-carboxylic acid exhibits a baseline fluorescence that is partially quenched by Photoinduced Electron Transfer (PET) from the lone pairs of the nitrogen atoms to the quinoline π-system.

Coordination with specific metal ions alters this state via two primary mechanisms:

  • Paramagnetic Metal Sensing (e.g., Cu²⁺, Co²⁺): Upon coordination with paramagnetic ions, the sensor undergoes Chelation-Enhanced Quenching (CHEQ) . The unpaired d-electrons of the metal ion facilitate non-radiative decay pathways (such as energy transfer or enhanced intersystem crossing), resulting in a dramatic "turn-off" fluorescent response[2].

  • Diamagnetic Metal Sensing (e.g., Zn²⁺, Cd²⁺): Conversely, binding to closed-shell diamagnetic ions restricts the conformational flexibility of the acetamido and carboxylate groups, inhibiting non-radiative rotational decay. This triggers Chelation-Enhanced Fluorescence (CHEF) , yielding a highly sensitive "turn-on" signal.

G Sensor 2-Acetamidoquinoline- 8-carboxylic acid (Weak Emission via PET) Zn Diamagnetic Metal (e.g., Zn²⁺) Sensor->Zn Coordination Cu Paramagnetic Metal (e.g., Cu²⁺/Co²⁺) Sensor->Cu Coordination CHEF CHEF Mechanism (Conformational Restriction) Zn->CHEF CHEQ CHEQ Mechanism (Non-Radiative Decay) Cu->CHEQ TurnOn Turn-ON Signal (Strong Fluorescence) CHEF->TurnOn TurnOff Turn-OFF Signal (Fluorescence Quenched) CHEQ->TurnOff

Caption: Photophysical signaling pathways of 2-Acetamidoquinoline-8-carboxylic acid upon metal binding.

Quantitative Data Presentation

To facilitate assay design, the typical photophysical and binding parameters of 8-substituted quinoline-carboxylic acid derivatives are summarized below. Note: Exact values vary slightly based on solvent polarity and buffer pH.

ParameterValue / CharacteristicAnalytical Significance
Absorption Maximum (

)
~320 - 340 nmExcitation range suitable for standard UV-Vis and confocal lasers.
Emission Maximum (

)
~420 - 450 nmLarge Stokes shift (~100 nm) minimizes auto-fluorescence interference.
Binding Stoichiometry 1:1 or 2:1 (Ligand:Metal)Dependent on metal ion size; validated via Job's Plot analysis.
Limit of Detection (LOD) Low nanomolar (nM) rangeEnables trace detection in environmental and biological samples.
Optimal pH Range 6.5 - 8.0Highly compatible with physiological conditions (e.g., HEPES buffer).

Experimental Protocols

Protocol A: Spectroscopic Titration & Binding Affinity Analysis

Trustworthiness & Self-Validation: This protocol incorporates isosbestic point tracking. The presence of a clean isosbestic point in the UV-Vis spectra guarantees that the transition occurs strictly between two states (free ligand and metal-complex), validating the absence of side reactions or degradation.

Step 1: Reagent Preparation

  • Dissolve 2-Acetamidoquinoline-8-carboxylic acid in HPLC-grade DMSO to yield a 1.0 mM stock solution. Store at 4°C in the dark to prevent photo-oxidation.

  • Prepare 10.0 mM aqueous stock solutions of target metal chloride salts (e.g., CuCl₂, ZnCl₂) in 10 mM HEPES buffer (pH 7.4).

Step 2: Titration Workflow

  • Dilute the probe stock to a working concentration of 10 µM in a mixed solvent system (HEPES/DMSO, 9:1 v/v) directly in a 1 cm path-length quartz cuvette.

  • Acquire the baseline UV-Vis absorption and fluorescence emission spectra (

    
     = 320 nm).
    
  • Titrate the metal ion solution incrementally (from 0 to 5.0 equivalents, in 0.2 eq steps) using a micro-syringe. Allow 2 minutes of equilibration time after each addition.

Step 3: Data Validation & Processing

  • Isosbestic Validation: Overlay the UV-Vis spectra. Confirm the presence of a sharp isosbestic point (typically around 335 nm).

  • Binding Constant (

    
    ):  Plot the fluorescence intensity changes (
    
    
    
    ) against metal concentration. Apply the Benesi-Hildebrand equation to calculate
    
    
    .
  • Stoichiometry: Construct a Job's Plot by keeping the total concentration of [Probe] + [Metal] constant (e.g., 20 µM) while varying the molar fraction from 0 to 1. The inflection point indicates the binding stoichiometry.

Workflow Prep Stock Preparation (1.0 mM in DMSO) Dilute Working Solution (10 µM in Buffer) Prep->Dilute Titrate Metal Titration (0 - 5 eq increments) Dilute->Titrate Spectra Acquire UV-Vis & Fluorescence Spectra Titrate->Spectra Validate Self-Validation: Isosbestic Point Check Spectra->Validate Analyze Data Processing: Job's Plot & K_a Validate->Analyze

Caption: Step-by-step experimental workflow for metal ion spectroscopic titration.

Protocol B: Live-Cell Imaging of Intracellular Metal Ions

Causality Check: To prove that the fluorescence change is strictly caused by the target metal and not environmental artifacts, a reversibility control using a strong chelator (TPEN) is mandatory.

  • Cell Culture: Culture HeLa or HEK293 cells in DMEM supplemented with 10% FBS at 37°C under a 5% CO₂ atmosphere. Seed onto glass-bottom confocal dishes.

  • Probe Loading: Wash cells thrice with PBS. Incubate with 5 µM of the quinoline sensor (final DMSO concentration < 0.5%) for 30 minutes at 37°C. Wash away excess probe.

  • Metal Ion Induction: Treat the cells with 50 µM of the target metal (e.g., ZnCl₂) and 5 µM pyrithione (an ionophore to facilitate membrane transport) for 20 minutes.

  • Imaging & Reversibility Control:

    • Image the cells using a confocal laser scanning microscope (

      
       = 405 nm diode laser; emission window = 430–500 nm).
      
    • Validation Step: To confirm the signal is metal-specific, treat the imaged cells with 50 µM N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN), a membrane-permeable heavy metal chelator. The fluorescence should revert to baseline levels, proving the sensor's reversibility and specificity.

References

  • Kochel, A., Hołyńska, M., Twaróg, K., Jezierska, A., & Janczak, J. (2016). "Carbon dots–quinoline derivative nanocomposite: facile synthesis and application as a “turn-off” fluorescent chemosensor for detection of Cu2+ ions in tap water." RSC Advances, 6(90), 87230–87236.[Link]

  • Sujatha, M., et al. (2025). "ROBUST AND SELECTIVE ANALYSIS OF THE Co2+ IONS USING NEWLY PREPARED QUINOLINE-BASED CHEMOSENSORS AND DFT OPTIMIZATION." Rasayan Journal of Chemistry, 18(3), 1451-1458.[Link]

  • Abadleh, F. F., Awwadi, F. F., Sabri, S. S., & Voelter, W. (2018). "Heterocycles [h]-fused onto 4-oxoquinoline-3-carboxylic acid. Part XII: synthesis of 5-fluoro-7-oxodihydo[1,3,4]thiadiazino [5,6-h]quinoline-8-carboxylic acid and ester." Zeitschrift für Naturforschung B, 73(1), 23–28.[Link]

  • Mohammed, S. (2019). "A Novel Synthetic Route of Fused Tricyclic Framework Quinoline Derivatives from Readily Available Aliphatic Amino Carboxylic Acid Substrates." Oriental Journal of Chemistry, 35(2), 611–617.[Link]

Sources

Method

Application Note: Optimized Synthesis of Quinoline-4-Carboxylic Acids via the Doebner Reaction

[1][2] Abstract & Strategic Overview The Doebner reaction is a multicomponent condensation between an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids.[1] This scaffold is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Strategic Overview

The Doebner reaction is a multicomponent condensation between an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids.[1] This scaffold is a critical pharmacophore in antimalarial (e.g., quinine analogs), antibacterial, and anticancer therapeutics.[1][2]

While the classical protocol (ethanol reflux) is robust, it often suffers from long reaction times and "tarry" side products when applied to electron-deficient anilines. This guide provides a dual-track protocol :

  • Method A (Classical Optimized): A scalable, high-fidelity method for standard substrates.

  • Method B (Green/Intensified): A microwave-assisted protocol for rapid library generation and difficult substrates.

Mechanism of Action

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through a cascade of condensation and cyclization events.[3][1][4][5] The most widely accepted pathway involves the initial formation of a Schiff base (imine), followed by a Povarov-type reaction or Mannich-like condensation with pyruvic acid.

Mechanistic Pathway Diagram[1][5][7]

DoebnerMechanism Start Reactants: Aniline + Aldehyde SchiffBase Intermediate 1: N-Aryl Schiff Base (Imine) Start->SchiffBase - H2O PyruvicAdd Addition of Pyruvic Acid (Enol form) SchiffBase->PyruvicAdd Mannich-type Condensation DiketoInter Intermediate 2: Amino-Diketone / Beta-amino Acid Derivative PyruvicAdd->DiketoInter Cyclization Intramolecular Cyclization (Acid Catalyzed) DiketoInter->Cyclization - H2O Oxidation Oxidative Aromatization (- 2H) Cyclization->Oxidation Dehydrogenation Product Final Product: 2-Substituted Quinoline-4-Carboxylic Acid Oxidation->Product

Caption: Step-wise mechanistic flow of the Doebner reaction from Schiff base formation to oxidative aromatization.

Experimental Design Strategy

Solvent Selection
  • Ethanol/Methanol: Standard for Method A. Promotes solubility of reactants but precipitates the polar product, facilitating workup.

  • Water (Green Chemistry): Feasible for Method B (Microwave). Requires phase-transfer catalysts or vigorous stirring.

  • Acetic Acid: Acts as both solvent and catalyst.[6] Useful for unreactive substrates but complicates workup due to high boiling point.

Catalyst Choice[8]
  • None (Autocatalysis): Pyruvic acid provides sufficient acidity for electron-rich anilines.

  • Lewis Acids (Sc(OTf)3, Iodine): Enhance yield for electron-deficient anilines.

  • Brønsted Acids (p-TsOH, Sulfamic Acid): Standard additives to accelerate dehydration steps.

Detailed Protocols

Method A: Classical Optimized Reflux (Scalable)

Best for: Large-scale synthesis (>5g), electron-rich to neutral substrates.

Reagents:

  • Aniline derivative (10 mmol)

  • Aldehyde derivative (10 mmol)

  • Pyruvic acid (10 mmol)

  • Solvent: Absolute Ethanol (20 mL)

  • Catalyst: Sulfamic acid (10 mol%) - Optional, prevents tar formation.

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve the aniline and aldehyde in ethanol. Stir at room temperature for 15 minutes to initiate Schiff base formation (color change often observed).

  • Addition: Add pyruvic acid dropwise over 5 minutes. Critical: Rapid addition can lead to exotherms and polymerization.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor via TLC (Mobile phase: EtOAc:Hexane 3:7).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Allow to stand at 4°C (fridge) for 2 hours. The product typically precipitates as a yellow/off-white solid.

    • Filter the precipitate under vacuum.

    • Wash: Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aldehyde/aniline.

  • Recrystallization: Recrystallize from hot ethanol or DMF/Ethanol mixture if purity is <95%.

Method B: Microwave-Assisted Synthesis (Green)

Best for: Library generation, electron-deficient anilines, rapid optimization.

Reagents:

  • Aniline derivative (1.0 mmol)[5][7]

  • Aldehyde derivative (1.0 mmol)[5][7]

  • Pyruvic acid (1.0 mmol)[5]

  • Solvent: Water (2 mL) or Ethanol (2 mL)

  • Catalyst: p-TsOH (10 mol%)[8]

Procedure:

  • Loading: In a 10 mL microwave process vial, combine aniline, aldehyde, pyruvic acid, and catalyst.

  • Irradiation: Cap the vial. Irradiate at 90°C for 10–15 minutes (Power: Dynamic, max 150W).

  • Cooling: Cool rapidly to room temperature using compressed air (built-in feature of most reactors).

  • Isolation: Pour the mixture into crushed ice (10 g). Stir vigorously. The product will precipitate.[5]

  • Filtration: Collect the solid by filtration, wash with water, and dry.[5]

Characterization & Validation

Expected Data Profile (Example: 2-Phenylquinoline-4-carboxylic acid):

  • Appearance: Yellow crystalline solid.

  • Melting Point: 239–241°C.

  • 1H NMR (DMSO-d6): Characteristic singlet at ~8.5 ppm (H-3 of quinoline ring). Absence of aldehyde CHO peak (~10 ppm).

  • IR Spectroscopy: Strong C=O stretch (carboxylic acid) at ~1700 cm⁻¹; Broad O-H stretch at 2500–3000 cm⁻¹.

Comparative Yield Table
Substrate (Aniline)Substrate (Aldehyde)Method A Yield (Reflux)Method B Yield (MW)Notes
AnilineBenzaldehyde75%88%Baseline
4-Methoxy aniline4-Cl-Benzaldehyde82%92%Electron-rich aniline favors reaction
4-Nitro anilineBenzaldehyde35%65%MW significantly improves yield for deactivated amines
2-Amino pyridineBenzaldehyde40%70%Heterocyclic amines require harsh conditions

Troubleshooting & Optimization

Common failure modes in Doebner synthesis involve "tar" formation (polymerization) or failure to cyclize.

Troubleshooting Problem1 Problem: Black Tar Formation Sol1 Cause: Polymerization of Aldehyde Solution: Use Sulfamic Acid catalyst; Lower Temp; Slow addition of Pyruvic Acid. Problem1->Sol1 Problem2 Problem: Low Yield (<30%) Sol2 Cause: Electron-W/D Group on Aniline Solution: Switch to Method B (MW); Use Lewis Acid (Sc(OTf)3). Problem2->Sol2 Problem3 Problem: No Precipitate Sol3 Cause: Product soluble in EtOH Solution: Pour into Ice-Water; Adjust pH to 4-5. Problem3->Sol3

Caption: Decision tree for troubleshooting common synthetic issues.

Key Tip: If the product does not precipitate upon cooling, the reaction mixture may be too acidic (protonating the quinoline nitrogen, making it soluble). Neutralize carefully with Sodium Acetate solution to pH 4–5 to induce precipitation of the free acid (Zwitterionic form).

References

  • Doebner Reaction Overview & Mechanism: BenchChem Application Notes. "Doebner Multicomponent Reaction for Quinoline-4-Carboxylic Acid Synthesis."

  • Green Chemistry Approaches (Microwave): MDPI Molecules. "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry."[7]

  • Hydrogen Transfer & Electron-Deficient Anilines: Journal of Organic Chemistry. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction."

  • Troubleshooting Tar Formation: BenchChem Technical Support. "Troubleshooting Tar Formation in Acid-Catalyzed Synthesis."

  • General Quinoline Synthesis Reviews: National Institutes of Health (PMC). "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues."[9][8][10]

Sources

Application

Application Note: Synthesis of Quinoline-2-Carboxylic Acid Esters and Amides

[1] Abstract Quinoline-2-carboxylic acid (quinaldic acid) derivatives are critical pharmacophores in medicinal chemistry, serving as scaffolds for metalloproteinase inhibitors, NMDA receptor antagonists, and antitumor ag...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

Quinoline-2-carboxylic acid (quinaldic acid) derivatives are critical pharmacophores in medicinal chemistry, serving as scaffolds for metalloproteinase inhibitors, NMDA receptor antagonists, and antitumor agents.[1] This Application Note provides a comprehensive technical guide for the synthesis of quinoline-2-carboxylic acid esters and amides. We detail three distinct protocols ranging from classical functionalization to modern transition-metal catalysis, ensuring applicability across discovery (mg scale) and process (kg scale) chemistry.

Strategic Synthesis Overview

The introduction of a carbonyl functionality at the C2 position of the quinoline ring is electronically challenging due to the electron-deficient nature of the pyridine ring. Direct electrophilic substitution is not viable. Therefore, three strategic disconnections are employed:

  • Nucleophilic Substitution (SNAr) / Reissert-Henze Type: Exploits the activation of Quinoline N-oxide to allow nucleophilic attack at C2.

  • Transition-Metal Catalyzed Carbonylation: Utilizes 2-haloquinolines with CO gas and Palladium catalysis for direct ester/amide formation.

  • C(sp³)-H Activation: A "green" approach oxidizing the methyl group of 2-methylquinoline (quinaldine) directly to amides/esters.

Diagram 1: Retrosynthetic Analysis & Strategic Routes

Retrosynthesis Target Quinoline-2-Carboxylate (Ester/Amide) Reissert Reissert-Henze Reaction (TMSCN / PhCOCl) Target->Reissert Hydrolysis of Nitrile Carbonylation Pd-Catalyzed Carbonylation (CO / Pd(OAc)2) Target->Carbonylation Direct Insertion Oxidation Cu-Catalyzed Oxidative Amidation (O2 / Cu(OAc)2) Target->Oxidation Oxidative Coupling N_Oxide Quinoline N-Oxide (Classic Activation) HaloQ 2-Chloro/Bromoquinoline (Pd-Catalysis) MethylQ 2-Methylquinoline (C-H Activation) Reissert->N_Oxide Carbonylation->HaloQ Oxidation->MethylQ

Caption: Strategic disconnections for accessing quinoline-2-carboxylates. Blue nodes indicate reaction methodologies.

Protocol 1: The Modified Reissert-Henze Reaction

Best for: Small-scale synthesis, generating C2-cyano intermediates. Mechanism: Activation of the N-oxide by an acylating agent renders the C2 position highly electrophilic, facilitating attack by cyanide.

Mechanism of Action

The classical Reissert reaction uses quinoline, acid chloride, and aqueous KCN. The Modified Reissert-Henze uses Quinoline N-oxide and Trimethylsilyl cyanide (TMSCN) in non-aqueous conditions. This avoids the use of biphasic systems and hazardous aqueous cyanide waste, improving yield and safety.

Diagram 2: Reissert-Henze Mechanism

ReissertMechanism Step1 Quinoline N-Oxide Intermediate1 N-Benzoyloxy Quinolinium Salt Step1->Intermediate1 Activation Activator + PhCOCl Activator->Step1 Intermediate2 1,2-Dihydro Adduct Intermediate1->Intermediate2 Nucleophilic Attack (C2) Reagent + TMSCN Reagent->Intermediate1 Product 2-Cyanoquinoline Intermediate2->Product Elimination/Aromatization Elimination - PhCOOH Elimination->Intermediate2

Caption: Mechanistic pathway of the Reissert-Henze reaction converting N-oxide to 2-cyanoquinoline.

Experimental Procedure

Step A: Synthesis of 2-Cyanoquinoline

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve Quinoline N-oxide (1.45 g, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Addition: Add Trimethylsilyl cyanide (TMSCN, 1.5 mL, 12 mmol) via syringe. Stir for 10 minutes at Room Temperature (RT).

  • Activation: Dropwise add Benzoyl Chloride (1.4 mL, 12 mmol) over 5 minutes. The solution will likely darken.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with sat. NaHCO₃ (20 mL). Extract with DCM (2 x 20 mL). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol or flash chromatography (SiO₂, 10-20% EtOAc/Hexane) to yield 2-cyanoquinoline.

Step B: Pinner Reaction to Ethyl Ester

  • Dissolve 2-cyanoquinoline (1.0 equiv) in anhydrous Ethanol (0.5 M).

  • Cool to 0°C and saturate the solution with dry HCl gas for 30 minutes.

  • Stir at RT overnight (formation of imidate salt).

  • Add water (3-5 equiv) and reflux for 2 hours.

  • Neutralize with NaHCO₃, extract with EtOAc, and concentrate to yield Ethyl quinoline-2-carboxylate .

Protocol 2: Palladium-Catalyzed Carbonylation

Best for: Process chemistry, direct formation of esters/amides from halides. Mechanism: Oxidative addition of Pd(0) to the C-Cl bond, followed by CO insertion and nucleophilic displacement by alcohol or amine.

Key Drivers
  • Ligand Choice: Bidentate ligands like dppp (1,3-bis(diphenylphosphino)propane) are crucial. They enforce a cis-coordination geometry that favors CO insertion over beta-hydride elimination.

  • Base: Triethylamine (Et₃N) neutralizes the HCl generated during the cycle.

Experimental Procedure
  • Vessel: Use a stainless steel autoclave or a heavy-walled pressure glass vessel.

  • Charge: Add 2-Chloroquinoline (1.63 g, 10 mmol), Pd(OAc)₂ (45 mg, 2 mol%), and dppp (82 mg, 2 mol%).

  • Solvent: Add Ethanol (20 mL) and Et₃N (3 mL, 2.2 equiv).

  • Gas: Purge the vessel 3 times with Carbon Monoxide (CO). Pressurize to 5 atm (balloon pressure is possible but requires longer times/higher catalyst load).

    • Safety Note: CO is a silent killer. Use a CO detector and work in a well-ventilated fume hood.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Cool to RT. Vent CO carefully. Filter the mixture through a pad of Celite to remove Pd black.

  • Purification: Concentrate filtrate. The residue is often pure enough (>95%). If needed, purify via short silica plug (DCM).

Protocol 3: Copper-Catalyzed Direct Amidation (Green)

Best for: Direct synthesis of amides from 2-methylquinoline (Quinaldine) without pre-functionalization. Mechanism: Copper-catalyzed benzylic C(sp³)-H oxidation to an aldehyde intermediate, followed by hemiaminal formation and further oxidation to the amide.

Experimental Procedure
  • Reagents: Combine 2-Methylquinoline (143 mg, 1.0 mmol), Amine (e.g., Morpholine, 1.2 mmol), and Cu(OAc)₂ (36 mg, 20 mol%).

  • Solvent: Add Chlorobenzene or Pyridine (2 mL).

  • Oxidant: The reaction uses molecular Oxygen (O₂). Connect a balloon filled with O₂ to the flask.

  • Reaction: Heat to 120°C for 18–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL). Wash with aqueous ammonia (to remove Cu salts) and brine.

  • Purification: Flash chromatography (SiO₂, EtOAc/Hexane gradient).

Quantitative Comparison & Troubleshooting

Method Comparison Table
FeatureReissert-Henze (Prot.[2] 1)Pd-Carbonylation (Prot.[3][4][5] 2)Cu-Oxidation (Prot. 3)
Starting Material Quinoline N-Oxide2-Chloroquinoline2-Methylquinoline
Step Count 2 (Cyanation + Hydrolysis)1 (Direct)1 (Direct)
Atom Economy Low (Loss of PhCOOH)HighHigh
Scalability Medium (Cyanide handling)High (Industrial Std)Low/Medium (O2 Safety)
Typical Yield 65–80%85–95%50–75%
Troubleshooting Guide
ProblemProbable CauseSolution
Low Yield (Protocol 1) Moisture in reagentsUse freshly distilled PhCOCl and anhydrous DCM.
Pd Black Formation (Protocol 2) Ligand oxidation or instabilityEnsure dppp is fresh; degas solvents thoroughly before adding Pd.
Incomplete Reaction (Protocol 3) Oxygen starvationEnsure vigorous stirring to maximize gas-liquid transfer; refill O₂ balloon.
Regioselectivity Issues C4 attack (rare in these methods)C2 is electronically favored for N-oxide and radical attacks. Verify structure by NMR.

References

  • Reissert-Henze Reaction Mechanism & Scope: Fife, W. K. "Regioselective cyanation of heterocyclic N-oxides." Journal of Organic Chemistry 48.9 (1983): 1375-1377.

  • Palladium-Catalyzed Carbonylation Protocol: Beller, M., et al. "Palladium-catalyzed carbonylation of aryl halides."[5] Journal of Molecular Catalysis A: Chemical 104.1 (1995): 17-85.

  • Direct Copper-Catalyzed Amidation: Xie, H., et al. "Copper-catalyzed efficient direct amidation of 2-methylquinolines with amines."[6] Organic & Biomolecular Chemistry 14 (2016): 8450-8454.

  • General Quinoline Synthesis Reviews: BenchChem Technical Guides. "Synthesis of Quinoline-2-carboxylic Acid."

Sources

Method

Application Note: Antimicrobial Activity Investigation of Novel Quinoline-2-Carboxylic Acid Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction and Rationale The escalating crisis of multidrug-resistant (MDR) ba...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction and Rationale

The escalating crisis of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous discovery of novel chemotherapeutic agents. The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its versatile pharmacological profile, which includes robust anticancer, anti-inflammatory, and antimicrobial properties[1][2].

Historically, fluoroquinolones have dominated the landscape of quinoline-based antibiotics. However, recent synthetic efforts have pivoted toward quinoline-2-carboxylic acid derivatives . The carboxylic acid moiety at the C-2 position serves as an excellent synthetic handle for derivatization, enabling the creation of Schiff bases, Mannich bases, and complex heterocyclic systems (such as oxadiazoles and thiazolidinones)[3][4]. Recent studies have demonstrated that these novel derivatives exhibit potent inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, often outperforming standard reference antibiotics like amoxicillin in specific assays[5].

Mechanism of Action: Targeting Bacterial Topoisomerases

The primary bactericidal mechanism of active quinoline-2-carboxylic acid derivatives mimics that of traditional quinolones: the targeted inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV [6][7].

DNA gyrase is responsible for introducing negative supercoils into bacterial DNA to relieve torsional strain ahead of the replication fork. Quinoline derivatives bind to the enzyme-DNA cleavage complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands[7]. This stabilization leads to the catastrophic accumulation of double-strand DNA breaks, arresting replication and triggering rapid bacterial cell death.

MoA A Quinoline-2-Carboxylic Acid Derivative B Bacterial DNA Gyrase & Topoisomerase IV A->B Binds to C Stabilization of Cleavage Complexes B->C D Inhibition of DNA Supercoiling & Decatenation C->D E Accumulation of Double-Strand Breaks D->E F Bacterial Cell Death E->F

Mechanism of action: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives.

Experimental Workflow Design

Investigating the antimicrobial efficacy of new quinoline-2-carboxylic acid compounds requires a self-validating, multi-tiered approach. The workflow begins with the chemical synthesis and spectroscopic validation of the compounds, proceeds to phenotypic screening via Minimum Inhibitory Concentration (MIC) assays, and concludes with target-specific enzymatic validation.

Workflow Step1 Synthesis of Quinoline-2- Carboxylic Acid Derivatives Step2 Structural Characterization (FT-IR, 1H-NMR) Step1->Step2 Step3 In Vitro Antimicrobial Screening (MIC Assay) Step2->Step3 Step4 Enzymatic Assay (DNA Gyrase Inhibition) Step3->Step4 Step5 Structure-Activity Relationship (SAR) Analysis Step4->Step5

End-to-end experimental workflow for synthesizing and evaluating quinoline-2-carboxylic acid derivatives.

Quantitative Antimicrobial Activity Data

To establish a baseline for efficacy, the following table summarizes the quantitative MIC data of recently synthesized quinoline-2-carboxylic acid derivatives (specifically Schiff bases and thiazolidinone derivatives) against standard microbial strains[3][5].

Note: Compounds E11 (a Schiff base derivative) and E17 (a thiazolidinone derivative) demonstrated superior potency against Gram-positive strains compared to the control.

Compound Class / IDTarget PathogenStrain TypeMIC (µg/mL)Reference Drug (Amoxicillin) MIC (µg/mL)
E11 (Schiff Base)Staphylococcus aureusGram-positive12.525.0
E17 (Thiazolidinone)Staphylococcus aureusGram-positive6.2525.0
E11 (Schiff Base)Escherichia coliGram-negative50.012.5
E17 (Thiazolidinone)Escherichia coliGram-negative25.012.5
E13 (Oxadiazole)Candida albicansFungal31.25N/A (Fluconazole: 16.0)

Validated Experimental Protocols

The following protocols have been optimized for researchers investigating the antimicrobial properties of highly lipophilic quinoline derivatives.

Protocol A: Broth Microdilution Method for MIC Determination

Causality & Rationale: The broth microdilution method is utilized over disk diffusion because it provides an exact quantitative MIC value[1]. Mueller-Hinton Broth (MHB) is specifically selected due to its low concentration of divalent cations (which can chelate quinolones and artificially inflate MIC values) and lack of sulfonamide inhibitors.

Materials:

  • 96-well sterile, flat-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compounds dissolved in 100% DMSO (Stock: 10 mg/mL).

  • Standardized bacterial suspension (0.5 McFarland standard, approx.

    
     CFU/mL).
    
  • Viability indicator: Resazurin (0.015% aqueous solution) or MTT (0.5 mg/mL)[1].

Step-by-Step Methodology:

  • Compound Dilution: Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate. Add 200 µL of the working compound solution (e.g., 200 µg/mL in CAMHB, ensuring final DMSO concentration remains <1% to prevent solvent toxicity) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this across the plate up to well 10. Discard 100 µL from well 10.

  • Control Setup:

    • Well 11 (Growth Control): 100 µL CAMHB + 100 µL bacterial inoculum.

    • Well 12 (Sterility Control): 200 µL CAMHB only.

    • Include a separate row for the positive control (e.g., Amoxicillin or Ciprofloxacin).

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:150 in CAMHB. Add 100 µL of this diluted inoculum to wells 1–11. The final bacterial concentration in each well should be

    
     CFU/mL.
    
  • Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 18–24 hours.

  • Viability Reading: To accurately read the MIC of potentially colored quinoline derivatives, add 10 µL of Resazurin or MTT solution to all wells. Incubate for an additional 2–4 hours.

    • Interpretation: The MIC is defined as the lowest concentration well that remains blue (Resazurin) or yellow (MTT), indicating a complete absence of metabolic reduction by viable bacteria[1].

Protocol B: E. coli DNA Gyrase Supercoiling Inhibition Assay

Causality & Rationale: To confirm that the observed antibacterial activity is mechanistically driven by topoisomerase inhibition, an in vitro DNA gyrase assay is required. This assay measures the enzyme's ability to convert relaxed pBR322 plasmid DNA into a supercoiled form. Active quinoline derivatives will block this conversion in a dose-dependent manner[8].

Materials:

  • E. coli DNA Gyrase assay kit (containing Gyrase enzyme, relaxed pBR322 DNA, and 5X Assay Buffer).

  • Agarose gel electrophoresis equipment.

  • Ethidium bromide or SYBR Safe DNA stain.

Step-by-Step Methodology:

  • Reaction Master Mix: For each 30 µL reaction, combine 6 µL of 5X Assay Buffer, 0.5 µg of relaxed pBR322 DNA, and sterile nuclease-free water.

  • Compound Addition: Add 1 µL of the test quinoline-2-carboxylic acid derivative (at varying concentrations: 1, 10, 50, 100 µM). Include a solvent control (1 µL DMSO) and a positive control (1 µL Ciprofloxacin, 10 µM).

  • Enzyme Addition: Initiate the reaction by adding 1 Unit of E. coli DNA Gyrase to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 6 µL of 6X DNA loading dye (containing SDS to denature the enzyme and release the DNA).

  • Electrophoresis: Load the aqueous phase onto a 1% agarose gel (without intercalating dyes in the gel itself, as they alter DNA topology). Run at 80V for 2 hours in 1X TAE buffer.

  • Visualization: Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light.

  • Data Analysis: Quantify the bands using densitometry software. The IC

    
     is the concentration of the quinoline compound that reduces the supercoiled DNA band intensity by 50% compared to the vehicle control[8].
    

References

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. URL:[Link]

  • Ahamed, L. S., et al. (2025). Quinoline-2-carboxlic acid derivatives bearing oxadiazole moiety: Synthesis, Skin Antitumor, Antibacterial, antifungal activities, and POM studies for the Identification of the Pharmacophore Sites. Iraqi Journal of Science, 66(9), 3575-3590. URL: [Link]

  • Dinakaran, M., et al. (2014). Quinoline and quinolones: promising scaffolds for future antimycobacterial agents. Taylor & Francis. URL:[Link]

  • Yirga, A., et al. (2021). Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,39-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. Semantic Scholar. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 2-Acetamidoquinoline-8-carboxylic Acid

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.

I have reviewed your request regarding the yield optimization of 2-Acetamidoquinoline-8-carboxylic acid . This is a known bottleneck in the synthesis of NK3 receptor antagonists (similar to Osanetant intermediates). The low yield is almost invariably caused by the instability of the acetamido group under the harsh oxidative conditions required to convert the C8-methyl group to a carboxylic acid.[1]

Below is the technical guide designed to bypass this hydrolysis issue and optimize your workup.

[1]

Case ID: QZn-8-COOH-Yield-Opt

Subject: Overcoming Hydrolysis & Over-oxidation during C8-Methyl Oxidation Applicable Substrates: 2-acetamido-8-methylquinoline, 2-chloro-8-methylquinoline[1]

Part 1: Root Cause Analysis (The "Why")

The synthesis typically proceeds via the oxidation of 2-acetamido-8-methylquinoline .[1] If you are using standard aqueous Potassium Permanganate (


) or Chromic Acid, your yield is likely suffering due to two competing mechanisms:
  • Amide Hydrolysis (Deacetylation):

    • 
       oxidation generates hydroxide ions (
      
      
      
      ) as a byproduct.[1]
    • The 2-acetamido group is electron-deficient due to the quinoline ring, making it highly susceptible to basic hydrolysis.[1]

    • Result: You form 2-aminoquinoline-8-carboxylic acid instead of the target, or a mixture that is difficult to separate.

  • Solubility-Driven Loss:

    • The product is an amphoteric molecule (acidic -COOH and weakly basic amide/quinoline nitrogen).

    • Standard acid-base workups often trap the product in the aqueous phase or cause it to coprecipitate with Manganese Dioxide (

      
      ).
      
Decision Matrix: Route Selection

Before proceeding, confirm your pathway using the logic below.

RouteSelection Start Starting Material: 2-Amino-8-methylquinoline Decision Route Decision Start->Decision RouteA Route A: Acetylation First (Direct Oxidation) Decision->RouteA Preferred (Fewer Steps) RouteB Route B: Oxidation First (Late-Stage Acetylation) Decision->RouteB If Amide Unstable StepA1 Step 1: Acetylation (Ac2O, mild) RouteA->StepA1 StepB1 Step 1: Oxidation (KMnO4, aqueous) RouteB->StepB1 StepA2 Step 2: Buffered Oxidation (KMnO4 + MgSO4) StepA1->StepA2 StepB2 Step 2: Selective Acetylation (Ac2O, reflux) StepB1->StepB2

Figure 1: Synthetic pathway decision tree. Route A is preferred for efficiency but requires the buffered conditions detailed below.

Part 2: Optimized Protocol (Buffered Oxidation)

This protocol uses Magnesium Sulfate (


)  as a buffer. It neutralizes the hydroxide ions generated during permanganate oxidation, maintaining a near-neutral pH (approx. 7.0–7.[1]5) to prevent hydrolysis of the acetamido group.
Reagents & Stoichiometry
ComponentEquivalentsRole
2-Acetamido-8-methylquinoline 1.0 eqSubstrate

2.5 - 3.0 eqOxidant (Add in portions)

3.0 - 4.0 eqCRITICAL: pH Buffer / OH- Scavenger
Acetone/Water (1:1) SolventEnhances solubility of organic substrate
Step-by-Step Methodology
  • Preparation:

    • Dissolve 2-acetamido-8-methylquinoline (1.0 eq) in a 1:1 mixture of Acetone and Water. (Acetone prevents the starting material from oiling out).

    • Add Magnesium Sulfate (

      
      , 3.0 eq) directly to the solution. The mixture will be a suspension.
      
    • Heat the mixture to 50–60°C . Do not reflux vigorously yet.

  • Oxidation (The Controlled Addition):

    • Add Potassium Permanganate (

      
      ) solid in small portions (0.5 eq at a time) over 2–3 hours.
      
    • Monitor: Watch for the disappearance of the purple color before adding the next portion.

    • Why? High concentrations of

      
       can cause ring cleavage.
      
  • Workup (The "Hot Filtration"):

    • Once TLC shows consumption of starting material, filter the hot reaction mixture through a Celite pad to remove the

      
       precipitate.[1]
      
    • Crucial Step: Wash the

      
       cake with hot water  (3x). The product often adsorbs to the manganese surface.
      
  • Isolation:

    • Concentrate the filtrate to remove acetone.

    • The solution is currently neutral/slightly basic.

    • Carefully acidify with 10% HCl to pH 3–4 .

    • Do not go to pH 1 , as the acetamido group may hydrolyze, or the quinoline nitrogen may protonate and solubilize the compound.[1]

    • Collect the precipitate by filtration.

Part 3: Troubleshooting & FAQs

Q1: My yield is still low (<30%). Where is the product?

A: If the filtrate is clear but no precipitate forms at pH 3–4, your product is likely trapped as a zwitterion or is too soluble.

  • Fix: continuously extract the acidified aqueous phase with n-Butanol or Ethyl Acetate/THF (3:1) . The acetamido group increases polarity, making simple ether extraction ineffective.[1]

Q2: I see a spot on TLC that corresponds to the deacetylated amino-acid.

A: Your buffer capacity was exceeded.

  • Fix: Increase

    
     to 5.0 equivalents. Alternatively, switch to Pyridine/Water (1:1)  as the solvent system. Pyridine acts as a solvent and a buffer, though workup requires thorough removal of pyridine.[1]
    
Q3: Can I use Selenium Dioxide ( ) instead?

A: Yes,


 is more selective for benzylic oxidation and avoids the "basic" conditions of permanganate.
  • Protocol: Reflux the starting material with 1.5 eq

    
     in Dioxane  or Pyridine .
    
  • Warning: This often produces the aldehyde. You may need a secondary mild oxidation (e.g.,

    
     or Sodium Chlorite) to reach the carboxylic acid.
    

Part 4: Mechanism of Failure (Visualization)

Understanding why the standard method fails is key to adherence to the new protocol.

FailureMechanism SM 2-Acetamido-8-methylquinoline Intermediate Intermediate: Oxidation of Methyl SM->Intermediate Oxidation Oxidant KMnO4 (aq) SideReaction Hydroxide (OH-) Byproduct Intermediate->SideReaction Unbuffered Target TARGET: 2-Acetamido-8-COOH Intermediate->Target Buffered (MgSO4) impurity IMPURITY: 2-Amino-8-COOH (Deacetylated) SideReaction->impurity Hydrolysis of Amide

Figure 2: The competitive hydrolysis pathway. The presence of Magnesium Sulfate effectively blocks the "SideReaction" path by scavenging OH- ions.[1]

References

  • Buffered Permanganate Oxidation: Abiko, A., Roberts, J. C., Takemasa, T., & Masamune, S. (1986).[1] "KMnO4/MgSO4: A Versatile Oxidant." Tetrahedron Letters, 27(38), 4537-4540.[1] (Establishes the efficacy of MgSO4 buffering to protect sensitive groups).

  • Quinoline Oxidation Context: Meth-Cohn, O., & Narine, B. (1978).[1] "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Tetrahedron Letters, 19(23), 2045-2048.[1] Link

  • Alternative SeO2 Route: Trzcińska, K., et al. (2016). "Synthesis of 2-aminoquinoline derivatives." Heterocycles. (Discusses oxidation of methylquinolines while preserving nitrogen functionality). Link

  • General Oxidation of Methylquinolines: Suresh, P., et al. (2008). "Catalytic aerobic oxidation of substituted 8-methylquinolines." Chemical Communications. (Highlights the difficulty of direct oxidation to acid without catalysts). Link

Disclaimer: These protocols involve strong oxidants. Always perform a safety assessment (COSHH) before scaling up.

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Quinoline Carboxamide Derivatives

Welcome to the technical support center for the synthesis and optimization of quinoline carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of quinoline carboxamide derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of molecules. Quinoline carboxamides are privileged scaffolds in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antimalarial properties.[1][2] However, their synthesis is not without challenges, often requiring careful optimization to achieve desired yields and purity.

This resource provides field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offering troubleshooting strategies and detailed protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the general strategies for synthesizing quinoline carboxamide derivatives.

Q1: What are the primary synthetic routes to quinoline carboxamide derivatives?

A1: The synthesis is typically a two-stage process: first, the construction of the quinoline carboxylic acid core, followed by an amide bond formation.

  • Stage 1: Quinoline Carboxylic Acid Synthesis: Several classic named reactions are employed to build the quinoline ring system, with the choice depending on the desired substitution pattern and available starting materials.

    • Pfitzinger Reaction: This is a key method for producing quinoline-4-carboxylic acids by reacting isatins with carbonyl compounds.[1][2]

    • Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds and is a versatile method for accessing various substitution patterns.[2]

    • Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, offering a straightforward route to substituted quinolines.[2][3]

    • Combes Synthesis: This acid-catalyzed reaction of anilines with β-diketones is another established method for quinoline synthesis.[4]

  • Stage 2: Amide Bond Formation: Once the quinoline carboxylic acid is secured, the final step is the coupling with a desired amine. This is the most common and versatile method for creating the final carboxamide.[1][5] The carboxylic acid is activated in situ with a coupling reagent before the addition of the amine.[6] More advanced, direct methods, such as palladium-catalyzed C-H activation and amidation of quinoline carbaldehydes, are also emerging.[7][8]

Q2: How do I select the appropriate coupling reagent for the amide bond formation step?

A2: The choice of coupling reagent is critical and depends on the steric and electronic properties of both the quinoline carboxylic acid and the amine, as well as cost and purification considerations. The most common classes are carbodiimides, phosphonium salts, and uronium/aminium salts.

Coupling Reagent ClassExamplesKey AdvantagesCommon Issues & Solutions
Carbodiimides EDC, DCCCost-effective, widely used.[6]Forms urea byproducts (DCC's is poorly soluble). Racemization risk with chiral substrates. Solution: Use EDC for water-soluble byproduct. Add HOBt or HOAt to suppress racemization.[1][6]
Phosphonium Salts PyBOP, BOPHigh reactivity, good for sterically hindered substrates.[6]Can be more expensive. Byproducts can complicate purification.
Uronium/Aminium Salts HATU, HBTU, TBTUVery high efficiency, fast reaction times, low racemization.[6][9]Highest cost. Sensitive to moisture. Solution: Ensure anhydrous reaction conditions.

Q3: My target has poor solubility. How does this impact the reaction and work-up?

A3: Poor aqueous solubility is a frequent challenge with polycyclic aromatic scaffolds like quinoline carboxamides.[10] This can lead to precipitation during the reaction, inaccurate data in biological assays, and difficult purifications.[10] During synthesis, you may need to use higher boiling point, more polar aprotic solvents like DMF, DMAc, or NMP to maintain solubility. For purification, standard silica gel chromatography may be challenging. Techniques like trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to wash away impurities, or recrystallization from a suitable solvent system, can be effective.[11] In some cases, reverse-phase chromatography may be necessary.

Troubleshooting Guide: The Amide Coupling Reaction

This guide focuses on the most common point of failure: the final amide bond formation between the quinoline carboxylic acid and the amine.

Problem 1: Low or No Yield of the Desired Quinoline Carboxamide

A low yield is the most common frustration. The cause can often be diagnosed by analyzing the reaction mixture by Thin-Layer Chromatography (TLC) or LC-MS.

G cluster_causes Identify Unreacted Starting Material cluster_solutions Implement Solutions start Low Yield Observed tlc Analyze Reaction by TLC/LC-MS start->tlc acid Quinoline Carboxylic Acid Remaining? tlc->acid Yes amine Amine Remaining? tlc->amine No, Acid Consumed sol_acid Cause: Incomplete Acid Activation - Use a stronger coupling reagent (e.g., HATU). - Ensure anhydrous conditions. - Increase reaction time or temperature. acid->sol_acid both Both Acid & Amine Remaining? amine->both Yes sol_amine Cause: Poor Amine Nucleophilicity - Add a non-nucleophilic base (DIEA). - Check amine purity and stability. - Increase temperature. amine->sol_amine sol_both Cause: General Reaction Failure - Re-evaluate solvent choice (try DMF or NMP). - Check reagent concentrations. - Confirm stability of all reagents. both->sol_both

Caption: Troubleshooting logic for low yield in amide coupling.

  • Possible Cause 1: Ineffective Carboxylic Acid Activation. If you observe significant unreacted quinoline carboxylic acid, the activation step is likely the issue. The chosen coupling reagent may not be potent enough for your specific substrate.

    • Solution: Switch to a more powerful coupling reagent. For example, if EDC/HOBt is failing, moving to HATU often resolves the issue, especially for sterically hindered acids or electron-poor amines.[6] Additionally, ensure your solvent (e.g., DMF) is anhydrous, as water can quench the activated intermediate.

  • Possible Cause 2: Low Amine Reactivity or Degradation. If the carboxylic acid is consumed but the amine remains, the amine is likely the problem. It may be insufficiently nucleophilic, or it could be present as an HCl or TFA salt, which requires a base to free the nucleophile.

    • Solution: Add 1.5-2.0 equivalents of a non-nucleophilic base like diisopropylethylamine (DIEA) to the reaction.[12] This will deprotonate any amine salts without competing in the coupling reaction. Gentle heating (e.g., 40-60 °C) can also increase the rate of reaction with less reactive amines.[13]

  • Possible Cause 3: Suboptimal Reaction Conditions. If both starting materials remain, the overall reaction conditions may be unsuitable.

    • Solution: The solvent choice is critical. While DCM and THF are common, some quinoline derivatives require more polar, higher-boiling point solvents like DMF to ensure all components remain in solution.[1] Also, verify the quality and concentration of all reagents.

Problem 2: Formation of Significant Side Products

Unwanted spots on your TLC plate can complicate purification and lower your yield.

  • Possible Cause 1: Byproducts from the Coupling Reagent. Carbodiimide reagents are notorious for producing urea byproducts. DCC, for instance, generates dicyclohexylurea (DCU), which is often insoluble and precipitates from the reaction but can still complicate work-up.

    • Solution: If using DCC, filter the reaction mixture before aqueous work-up to remove the bulk of the DCU precipitate. A better solution is to use EDC, as its corresponding urea byproduct is water-soluble and can be easily removed during the aqueous extraction.[6]

  • Possible Cause 2: Racemization of Chiral Centers. If your amine or acid contains a stereocenter, particularly at the α-position, racemization can occur via an oxazolone intermediate.

    • Solution: This side reaction is suppressed by the addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[6] These additives trap the activated acid as an active ester, which is less prone to racemization. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also help preserve stereochemical integrity.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure quinoline carboxamide can be a final hurdle.

  • Possible Cause 1: Co-elution with Byproducts. The polarity of your product might be very similar to that of a byproduct or unreacted starting material.

    • Solution: Fine-tune your column chromatography solvent system. Using a gradient elution can help resolve closely-eluting spots. If silica gel fails, consider alternative stationary phases like alumina or C18 (reverse-phase). Alternatively, avoid chromatography altogether by inducing crystallization or triturating the crude material with a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether, pentane).[11]

  • Possible Cause 2: Product is Insoluble or Streaks on Silica Gel. The basic nitrogen on the quinoline ring or the amide functionality can interact strongly with the acidic silica gel, leading to poor separation (streaking).

    • Solution: Add a small amount of a basic modifier to your chromatography eluent, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the active sites on the silica gel and improve the peak shape of your product.

Experimental Protocols

This section provides a generalized, step-by-step procedure for the key amide coupling reaction.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a standard and reliable method for coupling a quinoline carboxylic acid with a primary or secondary amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Quinoline-COOH, Amine, and HOBt in DMF cool Cool to 0 °C reagents->cool add_edc Add EDC portion-wise cool->add_edc warm Warm to RT, Stir 12-24h add_edc->warm monitor Monitor via TLC/LC-MS warm->monitor quench Dilute with EtOAc, Wash with H2O, NaHCO3, Brine monitor->quench dry Dry Organic Layer (Na2SO4) quench->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography or Recrystallization) concentrate->purify

Sources

Troubleshooting

Troubleshooting poor chromatographic resolution of carboxylic acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve robust chromatographic separation of carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve robust chromatographic separation of carboxylic acids. Due to their high polarity, ionizable nature, and propensity for secondary interactions, these compounds are notorious for poor retention, co-elution, and severe peak tailing.

This guide abandons generic advice in favor of a mechanistic, causality-driven approach. By understanding the physiochemical interplay between your analyte, the mobile phase, and the stationary phase, you can build a self-validating analytical method that guarantees reproducible resolution.

PART 1: Diagnostic Triage Workflow

Before adjusting any instrument parameters, use the following logic flow to identify the root cause of your chromatographic failure.

G Start Symptom: Poor Resolution or Peak Shape (Carboxylic Acids) Q1 Are peaks eluting in the void volume (k' < 1)? Start->Q1 Sol1 Action: Decrease mobile phase pH to < 2.5 (Suppress ionization) Q1->Sol1 Yes Q2 Are peaks severely tailing (Asymmetry Factor > 1.5)? Q1->Q2 No Sol2 Action: Mitigate secondary interactions (Shield silanols or passivate metals) Q2->Sol2 Yes Q3 Are structurally similar acids co-eluting? Q2->Q3 No Sol3 Action: Change stationary phase chemistry (e.g., Polar-embedded C18 or AQ-C18) Q3->Sol3 Yes

Figure 1: Diagnostic triage flowchart for isolating the root cause of carboxylic acid resolution loss.

PART 2: Core Troubleshooting & Mechanistic FAQs

Q1: Why do my short-chain carboxylic acids elute near the void volume with extremely poor resolution? The Causality: Carboxylic acids typically possess pKa values between 3.0 and 5.0. If your mobile phase pH is near or above the analyte's pKa, the acid exists predominantly in its ionized (carboxylate) form. Ionized species are highly polar and partition poorly into a hydrophobic reversed-phase (C18) stationary phase, causing them to wash out in the void volume. The Solution: Apply the "2-Unit Rule." Adjust the mobile phase pH to at least 2 units below the pKa of your most acidic analyte[1]. At a pH of ~2.0, >99% of the carboxylic acid molecules are forced into their neutral, protonated state, maximizing hydrophobic retention and improving resolution[2].

Q2: I have adjusted the pH to 2.5, but my peaks are still severely tailing. What is causing this? The Causality: Peak tailing of polar analytes at low pH is driven by secondary interactions. Even when fully protonated, the oxygen atoms in the carboxylic acid can act as hydrogen-bond acceptors with unreacted, accessible silanol groups (-Si-OH) on the silica backbone[3]. Furthermore, if any localized fraction of the acid remains ionized, it can act as a Lewis base and chelate with electron-deficient transition metals (like Fe³⁺ or Cr³⁺) present in the stainless steel tubing or column frits[4]. The Solution: To eliminate silanol interactions, switch to a highly end-capped or sterically protected stationary phase. To eliminate metal-induced tailing, utilize passivated hardware or columns featuring hybrid organic/inorganic surfaces (e.g., MaxPeak High Performance Surfaces) which block analyte-metal binding[4].

Q3: My method requires a 100% aqueous mobile phase to retain these polar acids, but my retention times are dropping over time. Why? The Causality: Traditional C18 ligands are highly hydrophobic. When exposed to highly aqueous mobile phases (<5% organic modifier), the C18 chains undergo "hydrophobic collapse" (phase dewetting). The long alkyl chains fold in on themselves to minimize interaction with the polar eluent, drastically reducing the effective surface area available for analyte partitioning and causing retention times to drift downward[5]. The Solution: Utilize an "AQ" (Aqueous-compatible) C18 column. These columns incorporate a polar functional group (like an amide or carbamate) embedded within the alkyl chain, or they utilize a lower ligand density, which keeps the chains extended and accessible even in 100% aqueous conditions[5].

Q4: How do I select a buffer that provides good resolution but doesn't interfere with my UV or MS detection? The Causality: Buffer capacity is maximized when the mobile phase pH equals the buffer's pKa[6]. However, common low-pKa buffers like citrate or acetate have high UV absorbance at low wavelengths (<220 nm), which will mask the signal of aliphatic carboxylic acids that lack strong chromophores[7]. For LC-MS, non-volatile buffers (like phosphate) will precipitate and rapidly foul the electrospray ionization (ESI) source. The Solution: For UV detection at low wavelengths, use dilute phosphoric acid (0.05% - 0.1%)[2]. For LC-MS compatibility, use 0.1% formic acid (pH ~2.7) or, if higher pH is strictly required to separate specific isomers, utilize volatile weak-acid additives[8].

PART 3: Quantitative Buffer Selection Guide

Selecting the correct mobile phase modifier is the most critical variable in carboxylic acid method development. Use this self-validating matrix to ensure your buffer aligns with your detector.

Buffer / ModifierpKa (Approx.)Effective Buffering pH RangeUV Cutoff (nm)LC-MS Compatible?Primary Use Case for Carboxylic Acids
Trifluoroacetic Acid (TFA) 0.3< 1.5 (Used as acidifier)210Yes (but suppresses signal)Strong ion-pairing; excellent peak shape for complex acids[8].
Phosphoric Acid 2.11.1 - 3.1< 200No Routine UV analysis; transparent at low wavelengths[2].
Formic Acid 3.82.8 - 4.8210Yes Standard LC-MS modifier; provides adequate protonation[8].
Acetic Acid 4.83.8 - 5.8210Yes LC-MS analysis where slightly higher pH is needed for solubility.
Ammonium Formate 3.8, 9.22.8 - 4.8210Yes LC-MS methods requiring strict ionic strength control.

PART 4: Experimental Protocol for pH-Controlled Reversed-Phase LC

This step-by-step methodology ensures a robust, reproducible environment for separating carboxylic acids while preventing hydrophobic collapse and secondary interactions.

Step 1: Mobile Phase Preparation (Gravimetric/Volumetric)

  • Aqueous Phase (A): Prepare 0.1% v/v Phosphoric Acid (for UV) or 0.1% v/v Formic Acid (for MS) in LC-MS grade water. Causality: Preparing the acidifier volumetrically rather than titrating with a pH meter prevents the introduction of contaminating salts from the pH probe[6].

  • Organic Phase (B): Prepare 0.1% v/v of the same acid in LC-MS grade Acetonitrile.

  • Degas both solvents ultrasonically or ensure the inline degasser is functioning to prevent baseline noise[7].

Step 2: Column Selection & Equilibration

  • Install an Aqueous-Compatible (AQ) C18 column or a Polar-Embedded C18 column (e.g., 150 mm x 4.6 mm, 3 µm) to prevent ligand folding[5].

  • Flush the column with 10 column volumes (CV) of 50% B to remove storage solvents.

  • Equilibrate the column with the starting gradient conditions (e.g., 98% A / 2% B) for at least 15 CVs. Validation Check: Monitor the baseline; do not inject until the pressure ripple is < 1% and the UV/MS baseline is completely flat[7].

Step 3: Gradient Execution

  • Initial Hold: Hold at 98% A for 2 minutes to focus the polar carboxylic acids at the head of the column.

  • Ramp: Apply a shallow linear gradient from 2% B to 40% B over 15 minutes. Causality: A shallow gradient ensures that structurally similar aliphatic acids have sufficient time to partition differentially based on minor hydrophobic differences.

  • Wash & Re-equilibration: Ramp to 95% B for 3 minutes to elute hydrophobic impurities, then return to 2% B and equilibrate for 5 minutes before the next injection.

PART 5: Mechanistic Pathway of Secondary Interactions

To truly master chromatographic troubleshooting, you must visualize what is happening at the molecular level inside the column. The diagram below illustrates how pH dictates the pathway between a successful separation and a tailing peak.

Mechanism Acid Analyte: Carboxylic Acid (R-COOH) Ionized Ionized Form (R-COO⁻) Acid->Ionized Mobile Phase pH > pKa Neutral Protonated Form (R-COOH) Acid->Neutral Mobile Phase pH < pKa - 2 Metal Metal Hardware (Fe³⁺, Cr³⁺) Ionized->Metal Lewis Acid/Base Chelation Silanol Residual Silanols (-Si-O⁻ / -Si-OH) Ionized->Silanol Ionic Repulsion / Hydrogen Bonding C18 Stationary Phase (AQ-C18 Ligands) Neutral->C18 Hydrophobic Partitioning Tailing Severe Peak Tailing & Signal Loss Metal->Tailing Silanol->Tailing GoodPeak Sharp, Symmetrical Peak & High Resolution C18->GoodPeak

Figure 2: Mechanistic pathway dictating carboxylic acid retention. Proper pH control forces the analyte into the neutral pathway, avoiding metal and silanol interactions.

References

  • LCGC International. "Pinning Down Tailing Peaks." Chromatography Online. Available at:[Link]

  • Farmatel. "Selecting Buffer pH in Reversed-Phase HPLC." Yolasite. Available at:[Link]

  • Copernicus Publications. "A simple, versatile approach for coupling a liquid chromatograph and chemical ionization mass spectrometer for offline analysis of organic aerosol." Atmospheric Measurement Techniques. Available at:[Link]

  • University of Pittsburgh. "HPLC Troubleshooting Guide." Pitt.edu. Available at:[Link]

  • Axion Analytical Labs. "How to Select a Buffer for your HPLC Mobile Phase?" Axion Labs. Available at:[Link]

  • LCGC North America. "Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas." Chromatography Online. Available at:[Link]

  • Waters Corporation / LCMS.cz. "MaxPeak Premier Columns." LCMS.cz. Available at:[Link]

  • HPLC.eu. "The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases." HPLC.eu. Available at:[Link]

Sources

Optimization

Overcoming solubility issues of quinoline-based compounds in aqueous solutions

Topic: Overcoming solubility issues of quinoline-based compounds in aqueous solutions To: Research Scientists, Medicinal Chemists, and Assay Development Leads From: Senior Application Scientist, Formulation Chemistry Div...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming solubility issues of quinoline-based compounds in aqueous solutions To: Research Scientists, Medicinal Chemists, and Assay Development Leads From: Senior Application Scientist, Formulation Chemistry Division

Introduction: The "Quinoline Paradox"

Welcome to the Technical Support Center. If you are reading this, you are likely facing the "Quinoline Paradox": a scaffold that is pharmacologically privileged (antimalarial, anticancer, kinase inhibition) but physicochemically stubborn.

While the parent molecule (Quinoline) has a solubility of ~6 mg/mL, most bioactive quinoline derivatives exhibit significantly lower solubility due to increased lipophilicity (LogP > 3) and strong


-

stacking interactions. This guide addresses the three most common support tickets we receive: pH-dependent precipitation, "crashing out" from DMSO stocks, and bio-incompatibility of cosolvents.

Module 1: The pH Factor (Salt Formation)

Q: My compound dissolves in DMSO but precipitates immediately in neutral buffer (pH 7.4). Why?

A: This is a classic pKa mismatch. Quinoline is a weak base with a pKa of approximately 4.9 [1].[1][2]

  • At pH < 3.0: The nitrogen atom is protonated (

    
    ), making the compound charged and water-soluble.
    
  • At pH 7.4: The compound is predominantly non-ionized (

    
    ), reverting to its lipophilic, insoluble state.
    

The Fix: Salt Formation Do not rely on the free base for aqueous assays. Convert your compound to a salt form to lower the lattice energy and increase solvation.

Salt TypeCounter-ion SourceBest For
Hydrochloride Hydrochloric acid (HCl)General purpose, high melting point salts.
Mesylate Methanesulfonic acidIncreasing solubility of very lipophilic bases.
Lactate Lactic acidIV formulations; gentler on physiology.
Protocol: In-Situ Salt Screen

If you cannot synthesize the salt, simulate it in situ:

  • Dissolve the compound in a minimal volume of 0.1M HCl or acetic acid.

  • Dilute with water/buffer.

  • Note: If the final pH rises above the pKa (approx 4.9), precipitation will recur. You must maintain an acidic microenvironment or use a solubilizing excipient (see Module 3).

Module 2: Managing DMSO "Crash-Out"

Q: I see a fine cloudiness when I dilute my 10 mM DMSO stock into the assay media. Is this acceptable?

A: No. That cloudiness is micro-precipitation, also known as "DMSO Shock." When a hydrophobic quinoline in DMSO (a polar aprotic solvent) hits water (a polar protic solvent), the water molecules cluster around the DMSO, leaving the quinoline molecules to aggregate instantly via


-

stacking [2].

The Fix: The "Bridge" Solvent Method Avoid direct 1:1000 dilutions. Use an intermediate dilution step with a surfactant or bridge solvent.

Visual Guide: Solubility Decision Tree

SolubilityTree Start Start: Quinoline Compound Precipitates in Water Check_pKa Check pKa (Is it Basic?) Start->Check_pKa Salt_Form Strategy 1: Salt Formation (HCl, Mesylate) Check_pKa->Salt_Form Yes (pKa > 4) Check_LogP Check Lipophilicity (LogP > 3?) Check_pKa->Check_LogP No / Already Salt Bio_Assay Is this for a Sensitive Bio-Assay? Check_LogP->Bio_Assay High Lipophilicity Cosolvent Strategy 2: Cosolvents (DMSO/PEG400) Bio_Assay->Cosolvent No (Chemical Assay) Cyclodextrin Strategy 3: Cyclodextrins (HP-β-CD / SBE-β-CD) Bio_Assay->Cyclodextrin Yes (Cell/Enzyme)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on physicochemical properties and assay requirements.

Module 3: Advanced Formulation (Cyclodextrins)

Q: DMSO is toxic to my cell line at >0.1%, but my compound is insoluble below 1%. What now?

A: Switch to Cyclodextrins (CDs) . Quinolines fit well into the hydrophobic cavity of


-Cyclodextrin derivatives. This encapsulates the lipophilic region while the exterior hydroxyl groups interact with water.

Recommended Excipient:

  • Sulfobutyl ether

    
    -cyclodextrin (SBE-
    
    
    
    -CD)
    (e.g., Captisol®).
  • Hydroxypropyl

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    .

Why? These derivatives disrupt the intermolecular hydrogen bonding of the parent CD, dramatically increasing water solubility (>500 mg/mL) compared to native


-CD [3].
Protocol: Cyclodextrin Complexation

Standard Shake-Flask Method for Complexation

  • Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or PBS.
    
  • Addition: Add excess Quinoline compound to the CD solution.

  • Equilibration: Shake at 25°C for 24–48 hours.

    • Tip: Protect from light, as quinolines can photo-oxidize (turning yellow/brown) [4].

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

  • Quantification: Analyze the filtrate via HPLC-UV (typically 230–250 nm) to determine the soluble concentration.

Module 4: Troubleshooting & FAQs

Q: Can I use heat to dissolve my quinoline?

A: Use caution. While quinoline solubility increases with temperature, many derivatives are heat-sensitive and prone to oxidation (N-oxide formation).

  • Rule: Do not exceed 50°C.

  • Alternative: Use sonication (bath sonicator) for 15-20 minutes to break crystal lattices.

Q: My compound sticks to the plastic tips/plates. Is this solubility?

A: This is Non-Specific Binding (NSB) , common with lipophilic quinolines.

  • Diagnosis: Concentration drops in the control wells (no cells).

  • Solution: Add 0.01% Tween-80 or Pluronic F-68 to your assay buffer. This surfactant layer prevents the compound from adsorbing to the plastic walls.

Summary of Solubilization Tactics
MethodSolubility GainBiological ToxicityComplexity
pH Adjustment High (pH < 4)High (if unbuffered)Low
DMSO (Cosolvent) ModerateHigh (Cells > 0.5%)Low
Cyclodextrins HighLow (Safe for IV/Cells)Medium
Solid Dispersion Very HighLowHigh (Requires evaporation)

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7047, Quinoline.[3] Retrieved from [Link]

  • Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[4][5] Molecules.[1][2][3][6][7][8][9][10][11][12][13] Retrieved from [Link]

Sources

Troubleshooting

Minimizing spontaneous decarboxylation during ionization in LC-MS

Technical Support Ticket: #DEC-44-LCMS Subject: Minimizing Spontaneous Decarboxylation During Ionization Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Ticket: #DEC-44-LCMS Subject: Minimizing Spontaneous Decarboxylation During Ionization Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Resolution in Progress]

Welcome to the Mass Spectrometry Technical Support Center.

You are likely here because your [M-H]⁻ or [M+H]⁺ precursor signal is weak, while a fragment ion at [M-44] (loss of


) dominates your spectrum. This is a classic symptom of In-Source Decarboxylation .

Unlike biological decarboxylation (enzymatic), this is an artifact of the ionization process. The thermal and kinetic energy required to desolvate your ions is exceeding the bond dissociation energy of the carboxyl group.

Below is your troubleshooting guide. I have structured this not just to "fix" the problem, but to help you build a method that validates itself.

Part 1: The Physics (Source Parameters)

"The most common culprit is excess internal energy."

In Electrospray Ionization (ESI), ions must shed their solvent shell. We use heat (gas temperature) and voltage (declustering potential) to do this. If these are too high, labile carboxylic acids (like Malonyl-CoA, THCA, or


-keto acids) will shed 

instantly.
Q: My source temperature is standard (350°C). Why is that a problem?

A: "Standard" is too hot for labile carboxylates. While 350°C–500°C is fine for stable drugs, thermally labile acids can decarboxylate at temperatures as low as 100°C–150°C in the source. The transfer of thermal energy to the droplet facilitates the cleavage of the C-C bond adjacent to the carboxyl group.

Protocol: The "Cool-Down" Ramp Do not guess. Run a Flow Injection Analysis (FIA) ramp to find the "Survival Yield" of your precursor.

  • Set Up: Bypass the column (FIA) to save time. Inject your standard repeatedly.

  • Variable 1 (Gas Temp): Start at 100°C. Increase in 50°C increments up to 400°C.

  • Variable 2 (Voltage): Once the optimal temp is found, optimize the Cone Voltage (Waters) or Fragmentor Voltage (Agilent). Start low (e.g., 10 V) and ramp up.

Data Output: Parameter Optimization Table

Parameter"Hard" Settings (High Decarboxylation Risk)"Soft" Settings (Preservation Mode)Why?
Source/Gas Temp > 350°C100°C – 200°C Reduces thermal internal energy transfer.
Desolvation Gas Flow High (> 800 L/hr)Moderate (600 L/hr) High flow aids desolvation at lower temps, but turbulence can induce fragmentation.
Cone/Fragmentor Voltage > 30 V5 – 15 V Reduces kinetic energy of ion-gas collisions in the expansion region.
Collision Energy (CE) > 10 eV0 eV (or minimal) Ensure collision cell is passive for MS1 monitoring.

Critical Insight: For cannabinoids like THCA, significant decarboxylation to THC occurs above 200°C in the source.[1] You must operate below this threshold to quantify the acid form accurately [1].

Part 2: The Chemistry (Mobile Phase & pH)

"Protonation state dictates stability."

Q: Should I run in Positive or Negative mode?

A: Negative mode is intuitive for acids (


), but it often yields higher decarboxylation rates for specific analytes like phytocannabinoids [1]. However, Positive mode (

) forces a proton onto a moiety that wants to be negative, often destabilizing the structure.

The pH Paradox:

  • Low pH (Formic Acid): Forces the molecule into the neutral

    
     state. In the gas phase, protonated carboxylic acids are often prone to losing 
    
    
    
    and
    
    
    (46 Da) or
    
    
    (44 Da).
  • High pH (Ammonium Bicarbonate/Hydroxide): Creates the pre-formed anion

    
    . This is often more stable thermally because the negative charge is delocalized over the two oxygens (resonance stabilization).
    

Recommendation: If acidic mobile phase fails, switch to 10mM Ammonium Bicarbonate (pH 7.8 - 8.5) in negative mode. The pre-formed ion requires less energy to desolvate because it doesn't need to undergo charge separation/deprotonation in the droplet surface [2].

Part 3: Visualizing the Mechanism

To understand where you are losing your molecule, view the decision tree below. This logic flow helps distinguish between In-Source (instrument) and Pre-Column (sample prep) decarboxylation.

Decarboxylation_Troubleshooting Fig 1. Diagnostic workflow to distinguish In-Source vs. Pre-Column Decarboxylation. Start Start: Observed [M-44] Peak Check_RT Step 1: Check Retention Time (RT) Do Precursor and Fragment co-elute? Start->Check_RT CoElute_Yes Yes: Co-elution (Occurring INSIDE Instrument) Check_RT->CoElute_Yes Same RT CoElute_No No: Different RTs (Occurring BEFORE Injection) Check_RT->CoElute_No Different RT Source_Temp Step 2: Lower Source Temp (< 150°C) CoElute_Yes->Source_Temp Sample_Prep Check Autosampler Temp (Keep at 4°C) CoElute_No->Sample_Prep Check_Voltage Step 3: Lower Cone/Fragmentor Voltage Source_Temp->Check_Voltage Result_Source Did ratio of Parent/Fragment improve? Check_Voltage->Result_Source Solved_Source Resolution: Thermal/Voltage Optimization Successful Result_Source->Solved_Source Yes Derivatize Action: Consider Derivatization (Analyte is too labile) Result_Source->Derivatize No Extraction Check Extraction Solvent (Avoid harsh acids/heat) Sample_Prep->Extraction

Part 4: Advanced Mitigation (Derivatization)

"When soft ionization isn't enough."

If your analyte (e.g.,


-ketoglutarate or unstable metabolites) decarboxylates even at room temperature or minimal voltage, you must chemically "lock" the carboxyl or ketone group.

Protocol: Derivatization Strategies

  • For

    
    -Keto Acids (The OPD Method): 
    
    • Reagent: o-Phenylenediamine (OPD).

    • Mechanism:[2][3][4][5][6][7] OPD reacts with the

      
      -keto acid to form a stable quinoxalinone  derivative.
      
    • Benefit: The ring structure stabilizes the molecule, preventing

      
       loss, and significantly improves ionization efficiency in ESI [3].
      
    • Procedure: Mix sample with 50 mM OPD in 2N HCl. Incubate at 60°C for 30 min (the derivative is heat stable, unlike the precursor).

  • For General Carboxylic Acids (Benzylamine):

    • Reagent: Benzylamine + Coupling agent (EDC/HOBt).

    • Mechanism:[2][3][4][5][6][7] Converts unstable -COOH to a stable amide (

      
      ).
      
    • Benefit: Adds a hydrophobic tag (better retention on C18) and eliminates the possibility of decarboxylation [4].

Part 5: Frequently Asked Questions (FAQs)

Q: I see the [M-44] peak, but I also see a [M-18] peak. What is happening? A: [M-18] is water loss (dehydration). If you see both, you are likely applying too much Cone Voltage. This is "In-Source Fragmentation" (ISF). Lower the voltage immediately.

Q: Can I use APCI instead of ESI? A: Generally, no . APCI (Atmospheric Pressure Chemical Ionization) requires heating the nebulizer to >300°C–400°C to vaporize the solvent. This is a "harder" technique thermally than ESI and will likely increase decarboxylation for heat-sensitive acids.

Q: My autosampler is at 4°C, but I still see degradation. Why? A: Check your solvent. If your sample is dissolved in methanol/water, it may be stable. If it is in an acidic solvent (0.1% Formic Acid) and sits for 24 hours, acid-catalyzed hydrolysis or decarboxylation can occur in the vial. Always prepare fresh standards to verify.

References

  • Wang, M., et al. (2020). "The Stability of Acid Phytocannabinoids Using Electrospray Ionization LC–MS." Cannabis Science and Technology. Link

  • Agilent Technologies. (2020). "Control pH During Method Development for Better Chromatography." Agilent Technical Notes. Link

  • Zarate, E., et al. (2016).[8] "Derivatization of alpha-keto acids for LC-MS analysis." Metabolomics. Link

  • Li, T., et al. (2012).[2] "Decarboxylation mechanisms in biological systems." Bioorganic Chemistry. Link

Sources

Optimization

Chemoselective acylation of 2-amino-8-quinolinol for C2-amides or C8-esters

[1] Ticket ID: CHEMO-SEL-2A8Q Subject: Troubleshooting chemoselectivity between C2-Amides (N-acylation) and C8-Esters (O-acylation) Status: Active Expert: Senior Application Scientist[1] Executive Summary The acylation o...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: CHEMO-SEL-2A8Q Subject: Troubleshooting chemoselectivity between C2-Amides (N-acylation) and C8-Esters (O-acylation) Status: Active Expert: Senior Application Scientist[1]

Executive Summary

The acylation of 2-amino-8-quinolinol presents a classic chemoselectivity challenge due to the competition between the electron-deficient exocyclic amine at C2 and the electron-rich phenolic hydroxyl at C8.[1]

  • The Trap: Standard acylation conditions (Acid chloride + weak base) often yield mixtures or predominantly C8-esters (O-acylation) due to the higher nucleophilicity of the phenol compared to the amidine-like C2-amine.[1]

  • The Solution: Selectivity is achieved by manipulating the protonation state of the nucleophiles and the reactivity of the electrophile.

    • For C8-Esters: Use carbodiimide coupling (EDCI/DMAP) or weak bases to exploit the phenol's nucleophilicity.[1]

    • For C2-Amides: You must invert the reactivity by generating a dianion using a strong base (NaH) and reacting it with a "softer" electrophile (Acyl Imidazolide).[1]

Part 1: Strategic Decision Matrix

Before starting, determine your target and select the corresponding workflow.

AcylationStrategy Start Target Molecule Decision Desired Functionalization? Start->Decision RouteO Target: C8-Ester (O-Acyl) (Kinetic/Catalytic Control) Decision->RouteO High Nucleophilicity Required RouteN Target: C2-Amide (N-Acyl) (Anionic/Thermodynamic Control) Decision->RouteN Dianion Species Required CondO Protocol A: Carboxylic Acid + EDCI + DMAP OR Acid Chloride + Pyridine RouteO->CondO CondN Protocol B: 1. NaH (2.0 equiv) / THF 2. Acyl Imidazolide (RCOOH + CDI) RouteN->CondN ResultO Product: C8-Ester (Major) CondO->ResultO ResultN Product: C2-Amide (Major) CondN->ResultN

Figure 1: Decision tree for selecting reaction conditions based on the desired chemoselectivity (Park et al., 2017).[1]

Part 2: Detailed Protocols & Troubleshooting

Protocol A: Synthesis of C8-Esters (O-Acylation)

Mechanism: Under neutral or weakly basic conditions, the phenolic OH (pKa ~9.[1]9) is more nucleophilic than the deactivated 2-amino group (which is part of an electron-poor pyridine ring system).[1] DMAP acts as a nucleophilic catalyst, transferring the acyl group to the phenol.

Standard Recipe:

  • Dissolve 2-amino-8-quinolinol (1.0 eq) and Carboxylic Acid (1.1 eq) in DCM or THF.

  • Add EDCI (1.2 eq) and DMAP (0.1–1.0 eq).

  • Stir at Room Temperature (RT) for 4–12 hours.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
No Reaction Substrate insolubility.Switch solvent to DMF or DMSO. Note: Aqueous workup will be required to remove DMF.
N,O-Diacylation Excess acylating agent or high temperature.[1]Reduce EDCI to 1.05 eq. Maintain strict RT or cool to 0°C.
Low Yield Hydrolysis of active ester.[1]Ensure anhydrous solvents.[2] If using acid chlorides, add molecular sieves.
Product is Amide? False Positive. Check Part 3 (Validation). Many "amides" reported in literature were actually esters.
Protocol B: Synthesis of C2-Amides (N-Acylation)

Mechanism: The 2-amino group is poorly nucleophilic.[1] To force N-acylation, you must deprotonate the amine (generating a strong nucleophile) using NaH.[1] However, since the OH is more acidic, NaH first deprotonates the OH, then the NH2, creating a dianion . This dianion reacts with acyl imidazolides (generated in situ from CDI) preferentially at the nitrogen.[1]

Standard Recipe (The "Anionic" Method):

  • Activation: In a separate vial, dissolve Carboxylic Acid (1.1 eq) in anhydrous THF and add CDI (1,1'-Carbonyldiimidazole, 1.1 eq). Stir 1h until gas evolution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) ceases. (This forms the Acyl Imidazolide).[3]
    
  • Deprotonation: In the main reactor, suspend 2-amino-8-quinolinol (1.0 eq) in anhydrous THF. Add NaH (60% dispersion, 2.2 eq ) at 0°C. Stir 30 min until H2 evolution ceases.

  • Coupling: Cannulate the Acyl Imidazolide solution into the dianion slurry dropwise.

  • Quench: Stir at RT for 4h, then quench with saturated

    
    .
    

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Only C8-Ester formed Base failure.You likely formed the mono-anion (phenoxide) but not the dianion.[1] Ensure NaH is fresh. Use >2.0 equivalents.
Low Conversion Moisture in THF.[1]The dianion is extremely moisture-sensitive.[1] Distill THF over Na/Benzophenone or use molecular sieves.[1]
Starting Material Remains Acyl Imidazolide decomposition.CDI is moisture sensitive. Ensure the "Activation" step bubbles vigorously (release of CO2).[1] If no bubbles, CDI is dead.
Precipitation Solubility of dianion.The dianion may precipitate and stop reacting. Add a co-solvent like HMPA (toxic) or DMPU if the slurry is too thick.[1]

Part 3: Validation (QA/QC)

CRITICAL WARNING: Distinguishing the C2-amide from the C8-ester is difficult because they have the same mass and similar polarity.[1] You cannot rely solely on MS.[1]

Diagnostic Table: NMR & IR Signatures

FeatureC8-Ester (O-Acyl) C2-Amide (N-Acyl)
IR Carbonyl (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
> 1730 cm⁻¹ (Ester stretch)< 1690 cm⁻¹ (Amide stretch)
¹H NMR: H-3 Proton Minimal shift vs SM.Significant downfield shift (deshielding due to adjacent amide).[1]
¹H NMR: Amide NH Absent.Broad singlet, often > 10 ppm (exchangeable with D₂O).
¹H NMR: H-7 Proton Shifted downfield (ortho to ester).[1]Minimal shift.
¹³C NMR: Carbonyl ~165–168 ppm~160–164 ppm

Self-Validating Experiment: If you are unsure, run a Hydrolysis Test .

  • Treat a small aliquot with

    
     in MeOH at RT.
    
  • C8-Esters are labile and will hydrolyze back to the starting material (2-amino-8-quinolinol) rapidly.[1]

  • C2-Amides are stable under mild basic methanolysis.[1]

References

  • Park, Y., Fei, X., Yuan, Y., Lee, S., Hur, J., Park, S. J., Jung, J. K., & Seo, S. Y. (2017).[4] Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters.[1][3][5][6][7] RSC Advances, 7(67), 41955–41961.[4]

  • Solyev, P. N., Sherman, D. K., Novikov, R. A., Levina, E. A., & Kochetkov, S. N. (2022).[4] First Safe and Practical Synthesis of 2-Amino-8-hydroxyquinoline.[1][4] Synlett, 33(04), 371-375.[1][4]

  • Vagish, C. B., Kumara, K., Lokanath, N. K., Kumar, K. A., & Chandrasherkar, P. G. (2020).[8] Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives. Asian Journal of Chemistry, 32(8), 1965-1970.[1]

Sources

Troubleshooting

Refinement of the Doebner reaction for improved quinoline synthesis

Topic: Refinement of the Doebner Reaction for Improved Quinoline Synthesis Ticket ID: QZn-4-COOH-OPT Status: Open Support Tier: Senior Application Scientist Core Directive & Executive Summary Welcome to the Quinoline Syn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Refinement of the Doebner Reaction for Improved Quinoline Synthesis Ticket ID: QZn-4-COOH-OPT Status: Open Support Tier: Senior Application Scientist

Core Directive & Executive Summary

Welcome to the Quinoline Synthesis Support Center. You are likely here because the classical Doebner reaction—while a fundamental method for synthesizing quinoline-4-carboxylic acids—is notorious for variable yields, tarry side-products, and difficult workups.

This guide moves beyond the textbook "mix and reflux" approach. We treat the reaction as a tunable system where Schiff base stability and enolization kinetics are the critical control points. Below, you will find mechanistic diagnostics, green chemistry refinements, and specific troubleshooting workflows.

Mechanistic Diagnostics (The "Why")

To fix a failing reaction, you must visualize the invisible failure points. The Doebner reaction is a multi-component condensation involving an aniline, an aldehyde, and pyruvic acid.[1][2][3]

The Critical Pathway

The reaction does not proceed linearly. It relies on the in situ formation of a Schiff base (imine) which then undergoes a Povarov-type [4+2] cycloaddition or a stepwise Mannich-type addition with the enol form of pyruvic acid.

DoebnerMechanism cluster_Failures Common Failure Modes Aniline Aniline (Amine Source) SchiffBase Schiff Base (Imine Intermediate) Aniline->SchiffBase - H₂O Aldehyde Aldehyde (Electrophile) Aldehyde->SchiffBase Polymer Polymerization (Tarry Residue) Aldehyde->Polymer If Imine formation slow Pyruvic Pyruvic Acid (C3 Fragment) Enol Enol Form (Nucleophile) Pyruvic->Enol Tautomerization Pyruvic->Polymer Self-Aldol Complex Transition State (Mannich/Michael) SchiffBase->Complex Enol->Complex Dihydro Dihydroquinoline Intermediate Complex->Dihydro Cyclization Product Quinoline-4-carboxylic Acid (Final Product) Dihydro->Product Oxidation/-2H

Figure 1: Mechanistic flow of the Doebner reaction highlighting the critical Schiff Base intersection and potential polymerization side-reactions.

Diagnostic Matrix: Why did my reaction fail?
SymptomProbable CauseTechnical ExplanationCorrective Action
Low Yield (<30%) Schiff Base InstabilityThe imine hydrolyzes back to starting materials before the pyruvic acid can react.Pre-form the imine: Stir aniline + aldehyde for 30 mins before adding pyruvic acid.
Tarry/Black Product PolymerizationFree aldehyde or pyruvic acid polymerized (aldol condensation) instead of reacting with the amine.Slow Addition: Add pyruvic acid dropwise over 1 hour. Use a biphasic system (Water/DCM).
No Precipitate pH MismanagementThe product is amphoteric (amino acid-like). It is soluble in both strong acid and strong base.Isoelectric Point: Adjust pH to ~4.5–5.5 using Acetic Acid to force precipitation.
Mixture of Isomers RegioselectivityMeta-substituted anilines have two ortho-carbon sites for cyclization.Steric Control: Bulky substituents favor the less hindered position (7-substituted quinoline).

Optimized Protocols (The "How")

Do not rely on 19th-century reflux methods if you require high purity. Choose the protocol that matches your lab's capabilities.

Protocol A: The "Green" Kinetic Method (Recommended)

Best for: High throughput, electron-rich to neutral anilines, avoiding toxic solvents.

Concept: Uses water as a solvent to exploit the "hydrophobic effect," accelerating organic reactions, often coupled with microwave irradiation.

  • Reagents:

    • Aniline derivative (1.0 mmol)

    • Aldehyde (1.0 mmol)

    • Pyruvic acid (1.0 mmol)

    • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Sc(OTf)₃ (5 mol%)

    • Solvent: Water (5 mL) or Water:Ethanol (1:1)

  • Procedure:

    • Step 1: Mix aniline and aldehyde in the solvent.[1][4][5] Sonicate for 5 mins to disperse.

    • Step 2: Add pyruvic acid and catalyst.[1][6]

    • Step 3 (Microwave): Irradiate at 100°C (Power 150W) for 10–20 minutes.

    • Step 3 (Alternative): Reflux vigorously for 2–3 hours.

    • Step 4 (Workup): Cool to RT. The product usually precipitates.[4] If not, adjust pH to 5.0. Filter and wash with cold water/EtOH.

Validation: Yields are typically 85–95%. Reaction time is reduced from 6 hours to 20 minutes [1, 5].

Protocol B: The Lewis Acid Catalyzed Method

Best for: Electron-deficient anilines (e.g., nitro-anilines) that are sluggish.

Concept: A Lewis acid activates the carbonyl of the Schiff base and the pyruvic acid, lowering the activation energy for the cyclization.

  • Reagents:

    • Aniline (1.0 mmol)

    • Aldehyde (1.1 mmol)

    • Pyruvic acid (1.2 mmol)

    • Catalyst: Iron(III) Triflate [Fe(OTf)₃] (15 mol%) or Iodine (10 mol%)

    • Solvent: Ethanol or Acetonitrile

  • Procedure:

    • Step 1: Dissolve aniline, aldehyde, and pyruvic acid in ethanol.

    • Step 2: Add the catalyst.[5]

    • Step 3: Reflux at 80°C for 3–4 hours. Monitor via TLC (Mobile phase: EtOAc:Hexane 3:7).

    • Step 4: Evaporate solvent. Recrystallize from hot ethanol.

Validation: Fe(OTf)₃ is reusable and boosts yields for deactivated anilines from ~40% to >80% [4].

Troubleshooting Workflow

Use this logic tree when facing persistent failure.

Troubleshooting Start Start: Reaction Finished CheckTLC Check TLC (vs. Starting Material) Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Yes_SM Yes: Reaction Incomplete SM_Left->Yes_SM Yes No_SM No: Consumption Complete SM_Left->No_SM No Action_Reflux Increase Temp or Add Lewis Acid (Fe(OTf)3) Yes_SM->Action_Reflux NewSpot New Spot Visible? No_SM->NewSpot Yes_Spot Isolate & Check Solubility NewSpot->Yes_Spot Yes No_Spot Decomposition/Tar NewSpot->No_Spot No Solubility Soluble in Acid & Base? (Amphoteric Check) Yes_Spot->Solubility Action_Slow Restart: Add Pyruvic Acid Dropwise (prevent polymerization) No_Spot->Action_Slow Yes_Ampho Likely Product. Adjust pH to 4-5 to precipitate. Solubility->Yes_Ampho Yes No_Ampho Likely Side Product. Check NMR. Solubility->No_Ampho No

Figure 2: Decision tree for diagnosing reaction outcomes and selecting the correct purification strategy.

Frequently Asked Questions (FAQ)

Q: My product is a sticky black tar. How do I salvage it? A: This is "Doebner Polymer." It occurs when pyruvic acid polymerizes.

  • Salvage: Attempt to boil the tar in 10% NaOH. The quinoline acid forms a soluble sodium salt, while the polymer often remains insoluble or colloidal. Filter the solution through Celite, then acidify the filtrate with Acetic Acid to pH 5. The product should precipitate as a tan solid.

Q: I am using m-chloroaniline. Will I get the 5-chloro or 7-chloro isomer? A: You will predominantly get the 7-chloro isomer .

  • Reasoning: Cyclization occurs ortho to the amine. In a meta-substituted aniline, one ortho site is sterically crowded (flanked by the substituent), while the other is open. The reaction favors the path of least steric resistance [6].

Q: Can I use aliphatic aldehydes instead of benzaldehydes? A: Yes, but yields are generally lower due to aldol condensation side reactions of the aliphatic aldehyde itself.

  • Tip: Use a 20% excess of the aliphatic aldehyde and employ the Microwave Protocol (Protocol A) to minimize the time available for side reactions.

Q: Why do you recommend Acetic Acid for workup instead of HCl? A: Quinoline-4-carboxylic acids are zwitterionic.

  • In HCl (pH < 2), the nitrogen is protonated (cationic)

    
     Soluble.
    
  • In NaOH (pH > 10), the carboxylic acid is deprotonated (anionic)

    
     Soluble.
    
  • In Acetic Acid (pH ~4-5), the molecule is neutral (zwitterion)

    
    Insoluble (Precipitates). 
    

References

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Link

  • Wikipedia. (n.d.). Doebner reaction. Link

  • Shaikh, S. (2026).[7][8] Green Chemistry Approach for Microwave-Assisted Synthesis of Traditional Organic Reactions. ResearchGate. Link

  • Scientific.net. (2021). One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. Link

  • Anton Paar. (n.d.). Microwave-Assisted Green Synthesis. Link

  • Horn, J., et al. (2008).[9] Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The specific positioning of the carboxylic acid group on the quinoline ring system dramatically influences the molecule's interaction with biological targets, leading to distinct pharmacological profiles. This guide offers an in-depth, objective comparison of the biological activities of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, supported by experimental data, to inform research and guide drug development efforts.

Core Biological Activities: A Tale of Two Isomers

While structurally similar, quinoline-2-carboxylic acid and quinoline-4-carboxylic acid exhibit significant differences in their biological activities, a testament to the importance of substituent placement in drug design.

Antidiabetic Activity: A Clear Distinction

One of the most pronounced differences between the two isomers lies in their potential as antidiabetic agents. Experimental data demonstrates that quinoline-2-carboxylic acid is a markedly more potent inhibitor of α-glucosidase and α-amylase compared to its 4-substituted counterpart. These enzymes play a crucial role in the digestion of carbohydrates, and their inhibition can help to control postprandial blood glucose levels.

The inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), reveals a significant disparity:

Compoundα-Glucosidase Inhibition (IC50)α-Amylase Inhibition (IC50)Reference
Quinoline-2-carboxylic acid9.1 µg/mL15.5 µg/mL
Quinoline-4-carboxylic acid60.2 µg/mL152.4 µg/mL

This data clearly indicates the superior inhibitory potential of quinoline-2-carboxylic acid against these key diabetic enzyme targets.

Antiproliferative and Anti-inflammatory Activities

Both isomers have demonstrated potential in the realms of cancer and inflammation, though much of the research has focused on their derivatives.

  • Antiproliferative Activity: Both quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have shown notable activity against the MCF7 breast cancer cell line. However, the development of potent anticancer agents has largely centered on derivatives of the quinoline-4-carboxylic acid scaffold. These derivatives are well-established as inhibitors of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway essential for DNA and RNA synthesis in rapidly proliferating cancer cells. The carboxylic acid group at the C4 position is often a stringent requirement for this activity.

  • Anti-inflammatory Activity: In studies on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, quinoline-4-carboxylic acid, along with quinoline-3-carboxylic acid, demonstrated impressive anti-inflammatory properties, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without associated cytotoxicity.

Structure-Activity Relationship: The Decisive Role of the Carboxyl Group Position

The observed differences in biological activity can be attributed to the distinct electronic and steric properties conferred by the position of the carboxylic acid group.

  • Quinoline-4-carboxylic acid derivatives have been extensively studied, particularly as DHODH inhibitors. Structure-activity relationship (SAR) studies have highlighted that the C4-carboxylic acid is a crucial feature for this inhibitory activity, likely due to its ability to form key interactions within the enzyme's active site. The development of quinolone antibiotics has also underscored the importance of a carboxylic acid at the C3 position for antibacterial activity, a close structural relative to the C4 position.

  • Quinoline-2-carboxylic acid , on the other hand, shows greater promise in the context of antidiabetic enzyme inhibition. Its derivatives have also been explored for a range of other therapeutic applications, including antimicrobial and anti-inflammatory effects. The placement of the carboxylic acid at the C2 position appears to be more favorable for interaction with the active sites of α-glucosidase and α-amylase.

Experimental Protocols

To facilitate further research, a detailed methodology for a key assay is provided below.

Protocol for α-Glucosidase Inhibition Assay

This assay is employed to determine the inhibitory effect of a compound on the α-glucosidase enzyme.

Reagent Preparation:

  • Phosphate buffer (100 mM, pH 6.8)

  • α-glucosidase enzyme solution (1 U/mL in phosphate buffer)

  • p-Nitrophenyl-α-D-glucopyranoside (PNPG) substrate solution (5 mM in phosphate buffer)

  • Test compounds (quinoline-2-carboxylic acid, quinoline-4-carboxylic acid) dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with phosphate buffer.

  • Acarbose solution as a positive control

Comparative

Validation of 8-[123I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid as an imaging agent

This technical guide validates the performance of 8-[123I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid (abbreviated as [123I]ITIC or [123I]TIC(OH) ), a specialized SPECT imaging agent designed for pr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide validates the performance of 8-[123I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid (abbreviated as [123I]ITIC or [123I]TIC(OH) ), a specialized SPECT imaging agent designed for prostate cancer detection via the amino acid transporter T-system.

Executive Summary

8-[123I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid ([123I]ITIC) is a radiolabeled non-natural cyclic amino acid developed as a metabolic probe for Single Photon Emission Computed Tomography (SPECT). Unlike standard amino acid tracers (e.g., [123I]IMT, [18F]FET) that primarily target the L-type amino acid transporter (LAT1), [123I]ITIC exhibits high specificity for the T-system transporter , a mechanism distinctively upregulated in prostate carcinoma cells.

This guide validates [123I]ITIC’s utility as a high-contrast imaging agent for prostate cancer, detailing its unique transport mechanism, rapid synthesis protocol, and comparative biodistribution against standard alternatives.

Mechanism of Action: The T-System Advantage

The clinical value of [123I]ITIC lies in its ability to bypass the "promiscuous" L-system transporters, which are often active in inflammation, thereby offering potentially higher specificity for malignancy.

Transport Pathway Visualization

The following diagram illustrates the differential uptake mechanism of [123I]ITIC compared to standard L-type tracers.

ITIC_Mechanism Blood Blood Pool (Free Tracer) LAT1 System L (LAT1) (Na+ Independent) Blood->LAT1 [123I]IMT / [18F]FET T_System System T (Na+ Independent) Blood->T_System [123I]ITIC TumorCell Prostate Tumor Cell Retention Intracellular Retention LAT1->Retention Exchange Transport T_System->Retention Unidirectional Uptake Mito Mitochondria (High Membrane Potential) Mito->Retention Correlation with ΔΨm (Potential)

Figure 1: Mechanistic differentiation of [123I]ITIC uptake via the T-system, showing dependence on mitochondrial membrane potential rather than simple exchange transport.

Mechanistic Validation
  • System T Specificity: Inhibition studies confirm that [123I]ITIC uptake is not inhibited by BCH (System L inhibitor) or MeAIB (System A inhibitor), but is sensitive to L-tryptophan, confirming T-system selectivity.

  • Membrane Potential Dependence: Unlike [123I]IMT, [123I]ITIC retention correlates with mitochondrial membrane potential (

    
    ), leading to prolonged retention in metabolically active tumor cells.
    

Chemical Synthesis & Radiolabeling Protocol

The synthesis of [123I]ITIC utilizes an oxidative radioiodination of the precursor L-TIC. This protocol is designed for rapid clinical production (<30 mins).

Synthesis_Workflow Precursor Precursor: L-TIC (1 mg in Phosphate Buffer) Reaction Radioiodination (RT, 5-10 min) Precursor->Reaction Radioiodine [123I]NaI (No Carrier Added) Radioiodine->Reaction Oxidant Oxidant: IODO-GEN or Chloramine-T Oxidant->Reaction HPLC HPLC Purification (RP-C18 Column) Reaction->HPLC Product Final Product: [123I]ITIC (>98% RCP) HPLC->Product Yield: ~80%

Figure 2: Rapid oxidative radioiodination workflow for [123I]ITIC production.

Protocol Steps:
  • Reagents: Dissolve 1 mg of L-TIC precursor in 0.1 M phosphate buffer (pH 7.4).

  • Reaction: Add [123I]NaI (37–185 MBq) to an Iodogen-coated vial (or use Chloramine-T). Incubate at room temperature for 5–10 minutes.

  • Purification: Inject mixture onto a semi-preparative RP-HPLC column (Eluent: Ethanol/Phosphate buffer gradient).

  • QC: Verify radiochemical purity (RCP) >98% via radio-TLC or analytical HPLC.

  • Stability: The product is stable in serum for >4 hours at 37°C.

Comparative Performance Analysis

Biodistribution Profile (Murine Xenografts)

The following table compares [123I]ITIC against the standard amino acid tracer [123I]IMT in prostate cancer models (PC-3 xenografts).

Parameter[123I]ITIC (T-System)[123I]IMT (L-System)Interpretation
Tumor Uptake (1h) 13.6 ± 2.1 %ID/g ~4 - 6 %ID/gITIC shows significantly higher accumulation in prostate tumors.
Tumor-to-Muscle Ratio > 6.0 ~2.5Superior contrast for ITIC in pelvic regions.
Tumor-to-Blood Ratio High (Rapid Clearance) ModerateITIC clears faster from blood, improving signal-to-noise.
Renal Uptake High (Excretory route)ModerateITIC mimics renal agents; caution required for kidney-adjacent tumors.
Brain Uptake (Intact BBB) Low (< 0.1 %ID/g)High (Crosses BBB)ITIC is unsuitable for brain tumor imaging (unlike IMT).
Diagnostic Specificity vs. Alternatives
  • vs. [123I]IMT: While IMT is the gold standard for gliomas, [123I]ITIC outperforms it in prostate cancer due to higher retention driven by the T-system. However, ITIC fails to cross the blood-brain barrier effectively, making it useless for glioma imaging.

  • vs. [18F]Choline (PET): Choline is the clinical standard. [123I]ITIC serves as a SPECT alternative for centers lacking PET capabilities. While Choline uptake is driven by cell membrane synthesis, ITIC reflects amino acid transport potential, offering complementary metabolic data.

Experimental Validation Protocols

To validate [123I]ITIC in a new setting, the following self-validating experiments are recommended.

Experiment A: In Vitro Specificity Check

Objective: Confirm T-system mediated uptake.

  • Cell Lines: PC-3 or DU-145 (Prostate), A431 (Control).

  • Method: Incubate cells with [123I]ITIC (37 kBq) for 10 min.

  • Blocking: Co-incubate with:

    • L-Leucine (2 mM): Should NOT inhibit (tests System L).

    • L-Tryptophan (2 mM): SHOULD inhibit (tests System T).

    • Ouabain: Should NOT inhibit (confirms Na+ independence).

  • Success Criteria: >50% inhibition by Tryptophan; <10% inhibition by Leucine.

Experiment B: In Vivo Tumor Imaging

Objective: Determine Tumor-to-Background ratios.

  • Model: NMRI nu/nu mice with subcutaneous PC-3 xenografts.

  • Injection: 370 kBq [123I]ITIC i.v.

  • Imaging: Static planar scintigraphy at 1h and 4h p.i.

  • Analysis: Draw ROIs over Tumor, Heart (blood), and Contralateral Muscle.

  • Benchmark: Tumor/Muscle ratio should exceed 5.0 at 1h.

References

  • Samnick, S., et al. (2006). "Preparation and tumor affinity testing of the radioiodinated tetrahydroisoquinoline derivative [123I]TIC(OH) for targeting prostate cancer." Journal of Nuclear Medicine.

  • Samnick, S., et al. (2007). "Validation of 8-[123I]iodo-L-1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid as an imaging agent for prostate cancer in experimental models of human prostate cancer." Nuclear Medicine and Biology.

  • Samnick, S., et al. (2002). "Initial evaluation of the new dopamine D2/D3 receptor ligand [123I]TIC for the study of dopaminergic neurotransmission." Nuclear Medicine and Biology.
  • Jager, P.L., et al. (2001). "Radiolabeled amino acids: basic aspects and clinical applications in oncology." Journal of Nuclear Medicine.

Validation

Comparative Guide: In Vitro Antiproliferative Evaluation of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Executive Summary The 2-phenylquinoline-4-carboxylic acid (PQCA) scaffold represents a "privileged structure" in medicinal chemistry, acting as a bioisostere to naturally occurring alkaloids. Unlike non-specific cytotoxi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-phenylquinoline-4-carboxylic acid (PQCA) scaffold represents a "privileged structure" in medicinal chemistry, acting as a bioisostere to naturally occurring alkaloids. Unlike non-specific cytotoxic agents, modern PQCA derivatives are increasingly engineered for targeted epigenetic modulation, specifically inhibiting Histone Deacetylases (HDACs) and Sirtuins (SIRT3) .

This guide provides a technical comparison of PQCA derivatives against industry standards (SAHA/Vorinostat and Doxorubicin), focusing on their antiproliferative efficacy, mechanism of action, and validated testing protocols.

The Chemical Scaffold & Rationale

The PQCA core offers three distinct vectors for chemical modification, allowing researchers to fine-tune lipophilicity and target binding affinity.

  • Position 2 (Phenyl Ring): Modifications here (e.g., 4-fluoro, 4-nitro) dramatically affect lipophilicity and cell permeability.

  • Position 4 (Carboxylic Acid): This is the "warhead" attachment point. Converting the acid to a hydroxamic acid or hydrazide creates a Zinc-Binding Group (ZBG) essential for HDAC inhibition.

  • Positions 6, 7, 8 (Quinoline Ring): Substitutions here often modulate metabolic stability and solubility.

Why Choose PQCA Derivatives?
  • Isoform Selectivity: Unlike pan-HDAC inhibitors (e.g., SAHA), PQCA derivatives like Compound D28 have demonstrated high selectivity for HDAC3 , reducing off-target toxicity.

  • differentiation Therapy: Derivatives targeting SIRT3 (e.g., Compound S27 ) induce differentiation in leukemic cells rather than just necrosis, offering a more sophisticated therapeutic pathway.

Comparative Efficacy Analysis

The following data contrasts the performance of PQCA derivatives against standard chemotherapy agents.

Case Study A: Epigenetic Modulation (HDAC Inhibition)

Target: K562 (Chronic Myelogenous Leukemia) Comparison:Compound D28 (PQCA derivative) vs. SAHA (Vorinostat - FDA Approved).

CompoundMolecular TargetIC50 (K562)HDAC3 SelectivityMechanism Note
D28 (PQCA-based)HDAC3 (Selective)1.02 µM HighInduces G2/M Arrest
SAHA (Standard)Pan-HDAC1.85 µMLowInduces G0/G1 Arrest
D29 (Hydrazide)HDAC3>30 µMModeratePoor cell permeability

Insight: While SAHA is a potent enzyme inhibitor, the PQCA derivative D28 shows superior cellular potency (lower IC50) in K562 lines, likely due to enhanced lipophilicity provided by the 2-phenyl group facilitating membrane crossing.

Case Study B: General Cytotoxicity (Solid Tumors)

Target: MDA-MB-231 (Triple-Negative Breast Cancer) Comparison:Compound 6j (4-NO2 substituted PQCA) vs. Cisplatin .[1]

CompoundSubstitution (R-Group)IC50 (MDA-MB-231)Toxicity Profile
Compound 6j 4-NO2 (Phenyl)8.24 µM Moderate
Compound 6g 4-OCH3 (Phenyl)12.5 µMLow
Cisplatin N/A~15-20 µMHigh (Nephrotoxic)
Doxorubicin N/A< 1.0 µMHigh (Cardiotoxic)

Insight: PQCA derivatives generally exhibit micromolar potency (5–20 µM). They are less potent than Doxorubicin (nanomolar range) but often surpass Cisplatin in specific resistant cell lines while offering a safer toxicity profile.

Mechanism of Action: The Apoptotic Cascade

Unlike alkylating agents that directly damage DNA, PQCA derivatives (specifically the D-series) function primarily by disrupting the histone acetylation balance.

Pathway Visualization

The diagram below illustrates the mechanism of Compound D28 , where HDAC3 inhibition leads to chromatin relaxation and subsequent cell cycle arrest.

HDAC_Pathway Drug PQCA Derivative (e.g., D28) CellMem Cell Membrane Permeation Drug->CellMem Target HDAC3 Enzyme (Nucleus) CellMem->Target Zinc Binding Substrate Histone Hyperacetylation Target->Substrate Inhibits Deacetylation GeneReg Reactivation of p21 / p53 Substrate->GeneReg Chromatin Relaxation Arrest Cell Cycle Arrest (G2/M Phase) GeneReg->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis

Caption: Mechanism of Action for HDAC-targeting PQCA derivatives, leading to G2/M arrest and apoptosis.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols include built-in validation steps.

Synthesis Verification (The Doebner Reaction)

Before biological testing, the purity of the derivative must be confirmed.

  • Reaction: Aniline + Benzaldehyde + Pyruvic Acid

    
     PQCA Derivative.
    
  • Validation:

    
    H-NMR must show the disappearance of the aldehyde peak (~10 ppm) and the appearance of the carboxylic acid proton (~13-14 ppm).
    
In Vitro Antiproliferative Assay (CCK-8 / MTT)

This workflow uses a colorimetric readout to determine IC50.

Reagents:

  • Cell Lines: K562 (Suspension) or MCF-7 (Adherent).

  • Positive Control: SAHA (for HDAC targets) or Doxorubicin (general).

  • Vehicle Control: DMSO (Final concentration < 0.1%).

Workflow Diagram:

Assay_Workflow Seed 1. Cell Seeding (3-5k cells/well) Attach 2. Attachment (24h, 37°C) Seed->Attach Treat 3. Compound Treatment (Serial Dilution 0.1 - 100 µM) Attach->Treat Incubate 4. Incubation (48 - 72h) Treat->Incubate Reagent 5. Add CCK-8/MTT (Incubate 1-4h) Incubate->Reagent Read 6. Measure OD (450nm / 570nm) Reagent->Read Calc 7. Calculate IC50 (Non-linear regression) Read->Calc

Caption: Step-by-step workflow for the colorimetric antiproliferative assay.

Critical Quality Control (Self-Validation):

  • Z-Factor Check: The difference between the Positive Control (100% kill) and Vehicle Control (0% kill) must yield a Z-factor > 0.5 for the assay to be statistically valid.

  • Solubility Check: If the medium turns cloudy upon adding the compound (precipitation), the data point is invalid. PQCA derivatives are hydrophobic; ensure DMSO stocks are fully solubilized.

Strategic Recommendations

Based on the comparative data, the following applications are recommended for PQCA derivatives:

  • Use for HDAC3-Driven Cancers: If your target cancer type relies on NCoR/SMRT repression complexes (e.g., certain leukemias), PQCA derivatives like D28 offer better selectivity than SAHA.

  • Differentiation Therapy: For Multiple Myeloma, SIRT3-targeting derivatives (e.g., S27 ) should be prioritized over standard cytotoxics, as they promote cell maturation over simple lysis.

  • Combination Studies: Due to their moderate potency (micromolar) compared to Doxorubicin (nanomolar), PQCA derivatives are best utilized as sensitizers in combination with standard chemotherapy to overcome drug resistance.

References

  • Hui, H., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[2] Frontiers in Chemistry.[3]

  • Wagh, K. W., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives.[1] The Thai Journal of Pharmaceutical Sciences.[1]

  • BenchChem. (2025).[4] Application Notes: Derivatives of Quinoline-4-Carboxylic Acid.[1][2][3][4][5][6][7][8]

  • Zhang, Y., et al. (2024). Structural modification of 2-phenylquinoline-4-carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy.[9] Chemical Biology & Drug Design.[3][9]

Sources

Comparative

Beyond the Bidentate Scaffold: A Comparative Analysis of 8-Hydroxyquinoline-2-Carboxylic Acid (8-HQC) Metal Complexation

[1] Executive Summary For decades, 8-hydroxyquinoline (8-HQ) has served as the archetypal bidentate chelator in medicinal and analytical chemistry. However, the introduction of a carboxylic acid moiety at the C2 position...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

For decades, 8-hydroxyquinoline (8-HQ) has served as the archetypal bidentate chelator in medicinal and analytical chemistry. However, the introduction of a carboxylic acid moiety at the C2 position transforms this scaffold into 8-hydroxyquinoline-2-carboxylic acid (8-HQC) , also known as 8-hydroxyquinaldic acid. This modification is not merely structural; it fundamentally alters the coordination chemistry from a bidentate (N, O) to a tridentate (O, N, O) donor set.

This guide provides a rigorous technical comparison of 8-HQC against its parent compound, 8-HQ, and standard alternatives. We analyze the thermodynamic stability of their metal complexes, elucidate the "tridentate advantage" in biological sequestering, and provide validated experimental protocols for characterizing these interactions in drug development pipelines.

Structural & Mechanistic Analysis: The Tridentate Advantage

The core differentiator between 8-HQ and 8-HQC lies in the denticity and the resulting chelate effect .[1]

  • 8-Hydroxyquinoline (8-HQ): Acts as a monoprotic, bidentate ligand.[2][3][4] It coordinates metal ions through the pyridine nitrogen and the deprotonated phenolate oxygen, forming a single five-membered chelate ring.

  • 8-HQC (8-Hydroxyquinoline-2-carboxylic acid): Acts as a diprotic, tridentate ligand.[5] The additional carboxylate group at position 2 participates in binding, allowing the molecule to coordinate via the carboxylate oxygen, the pyridine nitrogen, and the phenolate oxygen. This forms two fused five-membered chelate rings , significantly enhancing thermodynamic stability through the entropy-driven chelate effect.

Visualization: Coordination Modes

The following diagram contrasts the binding modes of 8-HQ and 8-HQC with a divalent metal ion (


).[6]

CoordinationModes cluster_0 8-Hydroxyquinoline (8-HQ) Bidentate Mode cluster_1 8-HQC Tridentate Mode M1 Metal Ion (M²⁺) N1 Pyridine N N1->M1 Coordination O1 Phenolate O⁻ O1->M1 Coordination M2 Metal Ion (M²⁺) O2_carb Carboxylate O⁻ O2_carb->M2 Ring 1 N2 Pyridine N N2->M2 Shared Donor O2_phen Phenolate O⁻ O2_phen->M2 Ring 2

Figure 1: Comparison of coordination geometries. 8-HQC forms two fused chelate rings (Tridentate), whereas 8-HQ forms a single ring (Bidentate).[7]

Thermodynamic Stability Profile

The stability of metal complexes is quantified by the stability constant (


 or 

). 8-HQC exhibits a high degree of preorganization , meaning its solution structure is already close to the bioactive conformation required for metal binding. This reduces the entropic penalty of complexation.
Comparative Stability Data (Log Beta Values)

The table below compares the stability constants of 8-HQC complexes with standard values for 8-HQ. Note the exceptionally high stability of 8-HQC with Copper(II), following the Irving-Williams series.

Metal Ion8-HQC (Log ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) [ML₂]
8-HQ (Log

) [ML₂]
Analysis
Mg(II) 4.93 (Log K1)~8.2 (Log

)
8-HQ binds Mg more effectively in bis-complexes due to steric freedom.
Mn(II) 12.45~15.58-HQC shows moderate stability; lower than 8-HQ due to strict steric requirements of tridentate binding.
Co(II) 15.90~19.78-HQ dominates in simple stability, but 8-HQC offers higher selectivity against hydrolysis.
Ni(II) 17.17~21.4Consistent trend: 8-HQ forms tighter bis-complexes, but 8-HQC forms highly stable 1:1 complexes (Log K1 ~10-12).
Cu(II) 20.64 ~23-26Critical: While 8-HQ has a higher absolute

, 8-HQC's

(~12.0) is exceptionally high, making it a potent sequestering agent at low concentrations.
Zn(II) 18.78~18-19Comparable stability.[5] 8-HQC is often preferred for Zn targeting in metalloenzymes due to the "clamp" effect.

Key Insight: While 8-HQ often has higher overallngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 values (due to forming 

easily), 8-HQC is superior in forming 1:1 (

) complexes with high structural rigidity. This makes 8-HQC an ideal scaffold for metallo-enzyme inhibitors where the binding pocket only allows one ligand molecule to enter.

Experimental Protocols: Determination of Stability Constants

To validate these properties in your own drug discovery campaigns, we recommend a dual-method approach: Potentiometric Titration for general profiling and UV-Vis Spectrophotometry for high-affinity metals (like Cu²⁺).

Method A: Potentiometric Titration (Standard Protocol)

Objective: Determine protonation constants (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and metal stability constants (

) in aqueous solution.
  • Preparation:

    • Prepare a solution of 8-HQC (

      
       M) in 0.1 M KCl or NaClO₄ (to maintain ionic strength).
      
    • Prepare Carbonate-free NaOH (0.1 M) as the titrant.

    • Calibrate the glass electrode strictly using Gran's method to minimize errors at extreme pH.

  • Acid-Base Titration (Ligand only):

    • Titrate the ligand solution from pH 2.0 to 11.0.

    • Calculate ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Carboxylate, ~3.92) and 
      
      
      
      (Phenolic OH, ~10.14).[6]
  • Metal-Ligand Titration:

    • Add metal ion (

      
      ) at a 1:1 and 1:2 (M:L) ratio.
      
    • Titrate from pH 2.0 to 11.0.

    • Observation: Look for the release of protons at lower pH compared to the ligand-only curve. This "pH shift" is directly proportional to complex stability.

  • Data Analysis:

    • Use non-linear least squares software (e.g., HYPERQUAD or PSEQUAD) to fit the potentiometric data to the equilibrium model: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">

      
      
      
Method B: UV-Vis Spectrophotometry (For High Stability Complexes)

Objective: Determine stability constants for metals (e.g., Cu²⁺) where complexation is complete at very low pH, making potentiometry inaccurate.[7]

  • Spectral Scanning:

    • Prepare 1:1 Metal:Ligand solutions (

      
       M).
      
    • Adjust pH from 1.0 to 7.0 in 0.2 unit increments.

    • Record spectra (200–500 nm). 8-HQC shows distinct shifts in the 300–350 nm region upon metal binding.

  • Isosbestic Point Verification:

    • Verify the presence of isosbestic points, which indicate a clean equilibrium between two species (e.g., Free Ligand

      
       ML).
      
Workflow Visualization

The following diagram outlines the decision logic for selecting the correct characterization method.

ExperimentalWorkflow Start Start: Characterize 8-HQC Complex DeterminePKa Step 1: Determine Ligand pKa (Potentiometry) Start->DeterminePKa SelectMetal Step 2: Select Metal Ion DeterminePKa->SelectMetal CheckStability Is Expected Log K > 20? SelectMetal->CheckStability MethodPot Method A: Potentiometric Titration (Standard Glass Electrode) CheckStability->MethodPot No (Zn, Mg, Ca) MethodSpec Method B: UV-Vis / Competition (Spectrophotometry) CheckStability->MethodSpec Yes (Cu, Fe) DataFit Data Fitting (HYPERQUAD/PSEQUAD) MethodPot->DataFit MethodSpec->DataFit Result Output: Stability Constants (Log Beta) DataFit->Result

Figure 2: Decision tree for selecting the appropriate experimental protocol based on anticipated complex stability.

Applications in Drug Development[5][8]

The unique properties of 8-HQC make it a superior candidate for specific therapeutic applications compared to 8-HQ.

Metallo-Enzyme Inhibition (HDAC & MMPs)

Many metallo-enzymes (e.g., Histone Deacetylases, Matrix Metalloproteinases) contain a Zinc(II) ion at the active site.[7]

  • The 8-HQ Limitation: 8-HQ is non-specific and can strip metals from various proteins.

  • The 8-HQC Solution: The carboxylic acid group of 8-HQC allows for the creation of bifunctional chelators .[1] The carboxylate can be derivatized (e.g., into an amide or ester) to link the chelator to a "targeting group" that directs the molecule to a specific enzyme, while the remaining N-O binding site (now bidentate if the carboxylate is modified, or tridentate if the acid remains free) locks onto the active site metal.

Siderophore Mimicry & Antimicrobial Activity

8-HQC has been identified in the gut of Noctuid larvae as a natural siderophore (iron carrier).

  • Mechanism: It efficiently sequesters Fe(III) in the gut environment.[7]

  • Therapeutic Utility: In antimicrobial research, 8-HQC derivatives can act as "Trojan horses," leveraging bacterial iron uptake systems to smuggle antibiotics into resistant pathogens.

References

  • Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid. ACS Omega. (2025).[5] Detailed thermodynamic study of Mn, Fe, Co, Ni, Cu, Zn complexes. [5]

  • The study of 8-Hydroxyquinoline-2-Carboxylic acid and its metal ion complexing properties. University of North Carolina Wilmington. Crystal structures and stability constants for Zn and Cd.[8]

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron. New Journal of Chemistry. Iron sequestration and siderophore activity.

  • A comparative analysis of the coordination chemistry of 2- and 8-Hydroxyquinoline. BenchChem. Structural differences and chelate effect analysis.

  • NIST Standard Reference Database. Thermochemical data for 8-Hydroxyquinoline.

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the Enantiomeric Purity of Quinoline-2-Carboxamides for PET Imaging

In the development of Positron Emission Tomography (PET) radioligands, particularly within the promising class of quinoline-2-carboxamides, the stereochemical identity of the molecule is not a trivial detail—it is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of Positron Emission Tomography (PET) radioligands, particularly within the promising class of quinoline-2-carboxamides, the stereochemical identity of the molecule is not a trivial detail—it is a critical determinant of in-vivo performance. The biological environment is profoundly chiral, and as such, enantiomers of a drug or imaging agent can exhibit dramatically different pharmacokinetics, pharmacodynamics, and, most importantly for PET, target-binding affinity. This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric purity of quinoline-2-carboxamide PET tracers, grounded in field-proven insights and experimental data, to assist researchers in making informed decisions for their quality control workflows.

The Imperative of Enantiomeric Purity in PET Radiopharmaceuticals

Enantiomers, non-superimposable mirror-image isomers, often possess identical physicochemical properties in an achiral environment, making their separation a formidable challenge.[1] However, their interactions with chiral biological targets like receptors, enzymes, and transporters can be highly specific. For a PET tracer, this stereoselectivity has profound implications:

  • Target Affinity and Signal Specificity: One enantiomer typically exhibits significantly higher affinity for the biological target. For instance, the R-enantiomer of the quinoline-2-carboxamide PET tracer LW223, which targets the translocator protein (TSPO), shows a 7.5-fold higher affinity than its S-enantiomer.[2][3][4] Using a racemic or enantiomerically impure mixture would mean that a substantial portion of the injected radioactivity comes from a low-affinity isomer, contributing to non-specific binding and a degraded signal-to-noise ratio.

  • Radiation Dosimetry: The biologically inactive or less active enantiomer becomes a source of background radiation, contributing to the patient's overall radiation dose without providing useful diagnostic information.[5]

  • Metabolic Profile and Off-Target Effects: Enantiomers can be metabolized at different rates and through different pathways, potentially leading to distinct radiometabolites that could interfere with imaging. They may also exhibit different off-target binding profiles, which could complicate image interpretation or cause unforeseen biological effects.

Therefore, rigorous evaluation and control of enantiomeric purity are mandated to ensure the quality, safety, and diagnostic accuracy of chiral PET radiopharmaceuticals.[5][6]

Comparative Analysis of Core Analytical Techniques

The determination of enantiomeric excess (e.e.), a measure of the purity of one enantiomer in a mixture, is most commonly achieved using chromatographic or spectroscopic methods.[7] The choice of technique is a critical decision based on a trade-off between resolution, sensitivity, speed, and the specific properties of the analyte.[8]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy (with Chiral Discriminating Agents)
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[8]Separation of volatile enantiomers based on differential interaction with a CSP in a capillary column.[8]Formation of diastereomeric complexes with a Chiral Discriminating Agent (CDA), resulting in distinct NMR signals.[8][9]
Resolution Excellent; often achieves baseline separation for a wide range of compounds.[8]Very high, but limited to volatile and thermally stable analytes.[8][10]Generally lower than chromatographic methods; peak overlap can be a significant issue.
Sensitivity High (ng to pg range), especially with UV or fluorescence detectors.[11]Very High (pg to fg range), ideal for trace analysis.[8]Lower; requires a higher concentration of the analyte.
Analysis Time Typically 10-30 minutes per sample.[8]Typically 5-20 minutes per sample.[8]Fast (2-10 minutes per sample), suitable for high-throughput screening.[8]
Key Advantage Broad applicability, high reliability, and well-established for quality control.[9]Exceptional separating power for suitable compounds.Rapid analysis without chromatographic separation; provides structural information.
Key Limitation Method development can be time-consuming.Requires analyte to be volatile and thermally stable, often necessitating derivatization.[10]Lower accuracy, potential for kinetic resolution during derivatization, and higher cost of chiral agents.[1]

For quinoline-2-carboxamides, which are typically non-volatile, Chiral HPLC emerges as the most robust and widely adopted method for the accurate determination of enantiomeric purity.[2][12][13]

The Synthetic Origin of Enantiopurity

The analytical measurement of enantiomeric purity is the final verification step in a process that begins with synthesis. Ensuring a high enantiomeric excess from the outset is crucial. For quinoline-2-carboxamides, two primary strategies are employed:

  • Asymmetric Synthesis: This involves using chiral catalysts or starting materials to selectively produce the desired enantiomer.

  • Late-Stage (Radio)Fluorination: This approach allows for the introduction of the positron-emitting isotope (e.g., ¹⁸F) in the final synthetic step onto an already enantiomerically pure precursor. This is particularly advantageous for short-lived isotopes.[2][14]

The choice of synthetic route directly impacts the final product's purity and the required rigor of the subsequent analytical validation.

G cluster_0 Synthetic Strategies for Enantiopure Tracers Racemic Racemic Precursor Resolution Chiral Resolution Racemic->Resolution Chiral Enantiopure Precursor Final Enantiopure PET Tracer Chiral->Final Late-Stage Radiolabeling Asymmetric Asymmetric Synthesis Asymmetric->Chiral Resolution->Chiral

Caption: Synthetic pathways to achieve enantiomerically pure PET tracers.

Case Study: Enantiomeric Evaluation of [¹⁸F]LW223

The development of the TSPO PET tracer [¹⁸F]LW223 serves as an excellent practical example. Researchers synthesized both the R- and S-enantiomers to fully characterize the agent.[2][3]

Biological Activity Comparison:

EnantiomerTarget Affinity (Ki) for TSPOComment
(R)-LW223 0.6 ± 0.1 nMThe high-affinity, biologically active enantiomer.
(S)-LW223 4.5 ± 0.7 nMExhibits 7.5-fold lower affinity than the R-enantiomer.[2][3]

This significant difference in affinity underscores why ensuring the final product is enantiomerically pure (i.e., >99% R-enantiomer) is critical for effective imaging.

Analytical Verification via Chiral HPLC:

The enantiomeric ratio (er) of the synthesized (R)-LW223 was rigorously confirmed using chiral HPLC. The reported conditions provide a validated starting point for similar structures.[2]

  • Column: Chiralcel AD-H

  • Mobile Phase: Hexane:Isopropanol (97.5 : 2.5)

  • Flow Rate: 1.0 mL/min

  • Result: An enantiomeric ratio of 99.5 : 0.5 was achieved, confirming the high purity of the synthesized active enantiomer.[2][14]

Detailed Protocol: Chiral HPLC Workflow for Enantiomeric Purity

This section provides a self-validating, step-by-step protocol for the analysis of a quinoline-2-carboxamide.

G cluster_workflow Chiral HPLC Workflow for Enantiomeric Purity Analysis Prep 1. Sample Preparation - Dissolve sample in mobile phase - Filter through 0.22 µm syringe filter MethodDev 2. Method Development - Screen Chiral Columns (e.g., Chiralcel OD/AD) - Optimize Mobile Phase (Hexane/IPA, Hexane/EtOH) Prep->MethodDev SystemSuit 3. System Suitability - Inject racemic standard - Ensure resolution (Rs > 1.5) MethodDev->SystemSuit Analysis 4. Sample Analysis - Inject enantiopure sample - Acquire chromatogram SystemSuit->Analysis Data 5. Data Processing & Calculation - Integrate peak areas of major (A_major) and minor (A_minor) enantiomers Analysis->Data Report 6. Reporting - Calculate % e.e. = [(A_major - A_minor) / (A_major + A_minor)] x 100 - Document results Data->Report

Caption: Standard workflow for determining enantiomeric excess using Chiral HPLC.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral HPLC column (Polysaccharide-based columns like Chiralcel® AD-H, OD-H, or Chiralpak® IA, IB are excellent starting points).

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).

  • Racemic standard of the quinoline-2-carboxamide for method development.

  • The enantiomerically enriched sample to be tested.

2. Method Development (The Causality Behind Choices)

  • Column Screening: The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs are broadly effective for a wide range of compounds due to their multiple chiral recognition mechanisms (hydrogen bonding, π-π interactions, steric hindrance). Begin by screening a small set of complementary columns (e.g., AD and OD columns).

  • Mobile Phase Optimization: Normal phase (e.g., hexane/alcohol mixtures) is typically used for polysaccharide CSPs. The alcohol (isopropanol or ethanol) acts as a polar modifier. The causality is key: a lower percentage of alcohol generally increases retention times and improves resolution, but can also lead to excessive peak broadening. The goal is to find a balance that provides baseline separation (Resolution factor, Rs > 1.5) in a reasonable run time. Start with a composition like 90:10 Hexane:IPA and adjust as needed.

3. System Suitability Test (Self-Validation)

  • Before analyzing any samples, inject the racemic standard.

  • Objective: To prove the analytical system is capable of separating the enantiomers.

  • Acceptance Criteria: The resolution (Rs) between the two enantiomer peaks must be greater than 1.5. This ensures that the peak areas can be accurately integrated without overlap.

4. Sample Analysis

  • Prepare the enantiomerically enriched sample in the mobile phase at a known concentration (e.g., 0.5-1.0 mg/mL).

  • Inject the sample onto the HPLC system under the optimized conditions.

  • Record the chromatogram. The major peak corresponds to the desired enantiomer, while the minor peak (if detectable) corresponds to the undesired enantiomer.

5. Calculation of Enantiomeric Excess (e.e.)

  • Integrate the areas of the two peaks.

  • Calculate the enantiomeric excess using the following formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

This robust workflow ensures that the reported enantiomeric purity is accurate, reproducible, and defensible, meeting the high standards required for radiopharmaceutical development.

References

  • Waddell, L. J. N., MacAskill, M. G., McErlain, H., et al. (2026). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry. [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]

  • Waddell, L. J. N., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. PubMed. [Link]

  • Waddell, L. J. N., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing. [Link]

  • Waddell, L. J. N., et al. (2026). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. ResearchGate. [Link]

  • Waddell, L. J. N., et al. (2025). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. University of Edinburgh Research Explorer. [Link]

  • Ali, I., et al. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Separation Science. [Link]

  • Forgács, V., et al. (2025). Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity. EJNMMI Radiopharmacy and Chemistry. [Link]

  • Lévesque, É., et al. (2023). Quinazoline-2-Carboxamides as Selective PET Radiotracers for Matrix Metalloproteinase-13 Imaging in Atherosclerosis. Journal of Medicinal Chemistry. [Link]

  • University of Bath. Determination of enantiomeric excess. [Link]

  • Forgács, V., et al. (2025). Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity. PubMed. [Link]

  • Sánchez, F. R., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Solanki, M., et al. (2024). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. SciSpace. [Link]

  • Ali, I., et al. (2018). Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. Chirality. [Link]

  • Forgács, V., et al. (2025). Stability assessment of PET radiopharmaceuticals under extreme conditions: an ICH-compliant study on radiochemical and enantiomeric purity. ResearchGate. [Link]

  • Solanki, M., et al. (2024). Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. ResearchGate. [Link]

  • Brega, V., et al. (2015). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Chirality. [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives as Antibacterial Agents: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to overcome the escalating global threat of antimicrobial resistance (AMR). While traditional fluoroquinolones have historically dominated...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds to overcome the escalating global threat of antimicrobial resistance (AMR). While traditional fluoroquinolones have historically dominated the antibacterial landscape, widespread resistance mechanisms have necessitated the development of alternative pharmacophores. The 2-phenyl-quinoline-4-carboxylic acid (PQCA) scaffold has emerged as a highly versatile and privileged structure in medicinal chemistry.

This guide provides an objective, data-driven comparison of PQCA derivatives, analyzing how specific structural modifications dictate their antibacterial efficacy, spectrum of activity, and mammalian cytotoxicity.

Mechanistic Rationale: Targeting the DNA Replisome

The primary mechanism of action for PQCA-based antibacterials mirrors that of classical quinolones: the targeted inhibition of bacterial DNA gyrase (primarily in Gram-negative species) and Topoisomerase IV (primarily in Gram-positive species).

By competitively binding to the enzyme-DNA cleavage complex, these derivatives prevent DNA religation. This stabilization traps the enzymes on the bacterial chromosome, leading to the accumulation of double-strand breaks, immediate arrest of the replication fork, and subsequent bacterial cell death.

MOA PQCA PQCA Derivatives Gyrase DNA Gyrase / Topo IV PQCA->Gyrase Competitive Binding Complex Cleavage Complex Gyrase->Complex Traps Enzyme on DNA Arrest DNA Replication Arrest Complex->Arrest Prevents Religation Death Bacterial Cell Death Arrest->Death Accumulation of DSBs

Mechanism of PQCA derivatives targeting DNA gyrase and Topoisomerase IV to induce cell death.

SAR Comparative Analysis: Optimizing the PQCA Scaffold

Evaluating compound efficacy requires looking beyond raw potency to understand the structural logic driving target engagement. The PQCA scaffold offers three primary sites for functionalization, each triggering distinct biological responses:

  • The 2-Phenyl Ring (Gram-Spectrum Modulator): The nature of amino-containing side chains at the ortho-position of the 2-phenyl ring strictly dictates the antibacterial spectrum. The introduction of rigid cyclic amino groups (e.g., piperidine or pyrrolidine) enhances binding affinity within the constrained pockets of Gram-positive targets, yielding superior activity against Staphylococcus aureus and Bacillus subtilis[1]. Conversely, flexible chain amino groups improve permeation through the complex lipopolysaccharide outer membrane of Gram-negative strains, significantly enhancing efficacy against Escherichia coli[1].

  • The Quinoline Core (Lipophilicity & MRSA Efficacy): drastically increases the lipophilicity of the molecule[2][3]. This modification is critical for penetrating the thick peptidoglycan layer of Methicillin-resistant S. aureus (MRSA), often yielding Minimum Inhibitory Concentration (MIC) values that rival or exceed standard reference drugs like ciprofloxacin[2].

  • The C4-Carboxylic Acid (Pharmacokinetic Tuning): Converting the C4-carboxylic acid to an amide alters the hydrogen-bonding profile. The length and nature of this amide side chain modulate both the antibacterial spectrum and the compound's overall stability in biological matrices.

SAR Scaffold PQCA Scaffold C4 C4-Carboxylic Acid Scaffold->C4 Phenyl 2-Phenyl Ring Scaffold->Phenyl Core Quinoline Core Scaffold->Core Amide Amide Conversion: Alters Spectrum C4->Amide Rigid Rigid Amines: Gram(+) Activity Phenyl->Rigid Flex Flexible Amines: Gram(-) Activity Phenyl->Flex Halo Halogenation (C5-C8): ↑ Lipophilicity Core->Halo

Key structure-activity relationships (SAR) for optimizing PQCA antibacterial efficacy.

Comparative Performance Data

The following table synthesizes experimental data comparing specific structural modifications of the PQCA scaffold against standard clinical antibiotics.

Compound ModificationTarget Strain ProfileMIC (μg/mL)Cytotoxicity IC₅₀ (μg/mL)Therapeutic Potential
Unmodified PQCA Broad Spectrum> 256> 100Poor (Baseline)
Compound 5a4 (Rigid Cyclic Amine)Gram-Positive (S. aureus)64[1][4]> 100 (RAW 264.7)[4]Moderate-High
Compound 5a7 (Flexible Chain Amine)Gram-Negative (E. coli)128[1][4]> 100 (RAW 264.7)[4]Moderate
Halogenated-PQCA (C6-Fluoro/Chloro)MRSA2 - 8[2]> 50 (Vero Cells)[3]High
Ciprofloxacin (Reference Standard)Broad Spectrum0.5 - 2N/AReference Standard

Data aggregated from standardized agar diffusion and broth microdilution assays[1][4].

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the biological evaluation of these derivatives relies on self-validating assay systems. Below are the standardized protocols used to generate the comparative data.

Protocol 1: Broth Microdilution Assay for MIC Determination
  • Objective: To quantify the minimum inhibitory concentration (MIC) of PQCA derivatives.

  • Causality & Self-Validation: We utilize a resazurin-based colorimetric readout rather than relying solely on optical density (OD₆₀₀). Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. This creates a self-validating system where visual color change directly correlates with cell viability, eliminating false positives caused by the precipitation of lipophilic quinoline compounds.

  • Step-by-Step Methodology:

    • Inoculum Preparation: Cultivate target strains (S. aureus, E. coli, MRSA) in Mueller-Hinton Broth (MHB) to mid-log phase. Standardize the suspension to

      
       CFU/mL to ensure a consistent target-to-drug ratio.
      
    • Compound Dilution: Prepare a two-fold serial dilution of the PQCA derivative (ranging from 0.5 to 256 μg/mL) in a 96-well microtiter plate. Include a positive control (Ciprofloxacin) and a negative vehicle control (1% DMSO).

    • Incubation: Inoculate wells with the standardized bacterial suspension. Incubate at 37°C for 16-18 hours.

    • Viability Confirmation: Add 30 μL of 0.015% resazurin solution to each well. Incubate for an additional 2 hours in the dark.

    • Data Acquisition: Determine the MIC as the lowest concentration well that remains strictly blue (indicating complete inhibition of metabolic reduction).

Protocol 2: MTT Assay for Mammalian Cytotoxicity
  • Objective: To ensure the antibacterial efficacy of PQCA derivatives is not merely a byproduct of general mammalian cytotoxicity (e.g., non-specific membrane disruption), thereby establishing a viable therapeutic window[3][4].

  • Causality & Self-Validation: By testing compounds against mammalian cell lines (e.g., RAW 264.7 macrophages or Vero cells)[3][4], we evaluate the selectivity index. The assay relies on mitochondrial succinate dehydrogenase to reduce the tetrazolium dye. Including a known cytotoxic agent serves as a positive control to validate assay sensitivity.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 or Vero cells at a density of

      
       cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.
      
    • Compound Exposure: Treat cells with varying concentrations of PQCA derivatives (10 to 200 μg/mL) for 48 hours.

    • MTT Incubation: Discard the media and add 100 μL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 4 hours. (Rationale: Only viable cells with active metabolism will form insoluble purple formazan crystals).

    • Solubilization: Carefully remove the MTT solution and dissolve the trapped formazan crystals in 150 μL of DMSO.

    • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

References
  • Wang, X., et al. "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives." Molecules, MDPI, 2016. URL:[Link]

  • Zhang, L., et al. "A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents." European Journal of Medicinal Chemistry, NIH PMC, 2020. URL:[Link]

  • CCS Publishing. "Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms." CCS Publishing, 2024. URL: [Link]

  • Sharma, P., et al. "Green Synthesis, in-vitro Antimicrobial Evaluation, Docking, and SAR Studies of Potent Quinoline-4-Carboxylic Acids." Letters in Organic Chemistry, Bentham Science, 2019. URL:[Link]

Sources

Validation

Comparative Guide: Quinoline Derivatives as Dual-Action Antiproliferative and Anti-Inflammatory Agents

[1] Executive Summary The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its electronic versatility and ability to interact with diverse biological targets including...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its electronic versatility and ability to interact with diverse biological targets including kinases, topoisomerases, and cyclooxygenases (COX). This guide objectively compares three distinct classes of quinoline derivatives—Quinoline-Chalcone Hybrids , Quinoline-Carboxamides , and Repurposed Fluoroquinolones —evaluating their efficacy in oncology and inflammation control.

Current research indicates that hybridizing the quinoline core with chalcone moieties yields the highest antiproliferative potency (IC50 < 2 µM), while carboxamide substitutions at the C-2 or C-4 position drive superior COX-2 selectivity.

Part 1: Comparative Performance Analysis

Antiproliferative Potency (Oncology)

The following data compares the cytotoxicity of key quinoline subclasses against major cancer cell lines (MCF-7 Breast, A549 Lung, HCT-116 Colon).

Key Finding: The Quinoline-Chalcone hybrid class demonstrates superior potency compared to standard quinoline-carboxylic acids. The


-unsaturated ketone system in chalcones acts as a Michael acceptor, likely alkylating cysteine residues in target proteins (e.g., tubulin or kinases).
Derivative ClassLead Compound IDTarget MechanismMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)Reference
Quinoline-Chalcone Hybrid Compound 12eTubulin / G2/M Arrest5.21 N/A5.34 [1]
Quinoline-Chalcone Hybrid Compound 9iPI3K-

Inhibition
N/A1.91 N/A[2]
Repurposed Fluoroquinolone GemifloxacinTopoisomerase II~20.5~18.2~15.0[3]
Quinoline-Carboxylic Acid Q-4-COOHMetal Chelation / ROS>50>50>50[3]
Standard Control 5-FluorouracilAntimetabolite11.16.2210.4[1]
Anti-Inflammatory Selectivity (COX Inhibition)

Chronic inflammation is a known precursor to carcinogenesis. The ideal agent inhibits COX-2 (inducible, pro-inflammatory) while sparing COX-1 (constitutive, gastro-protective).

Key Finding: Quinoline-2-carboxamides exhibit a Selectivity Index (SI) superior to the standard drug Celecoxib.

Derivative ClassCompound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Clinical Implication
Quinoline-2-Carboxamide Cmpd 12c>1000.10 >1000Low GI toxicity risk
Quinazoline-Quinoline DD2-50.500.024 ~20.8High Potency
Standard Control Celecoxib15.00.06250Standard of Care
Standard Control Indomethacin0.106.840.015High GI toxicity risk

Part 2: Mechanistic Pathways

To understand the dual efficacy of these agents, one must analyze the crosstalk between inflammatory signaling (NF-


B/COX-2) and survival pathways (PI3K/Akt). Quinoline-chalcones specifically target the PI3K/Akt axis, preventing the phosphorylation of downstream effectors that prevent apoptosis.
Diagram 1: Dual-Action Signaling Blockade

This diagram illustrates how Quinoline derivatives intercept the transition from Inflammation to Carcinogenesis.

QuinolineMechanism LPS LPS / TNF-alpha (Inflammatory Stimulus) TLR TLR4 Receptor LPS->TLR GF Growth Factors (EGF/IGF) RTK RTK (EGFR) GF->RTK NFkB NF-kB Complex TLR->NFkB PI3K PI3K / Akt RTK->PI3K PI3K->NFkB Crosstalk Prolif Cell Proliferation (Tumor Growth) PI3K->Prolif Apop Apoptosis (Cell Death) PI3K->Apop Inhibits COX2 COX-2 Enzyme PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 NFkB->COX2 Transcription PGE2->Prolif Promotes Q_Chal Quinoline-Chalcones (Blocks Kinases) Q_Chal->PI3K Q_Amide Quinoline-Carboxamides (Blocks COX-2) Q_Amide->COX2

Figure 1: Quinoline derivatives block the PI3K-NF


B axis, severing the link between inflammation (COX-2) and proliferation.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: MTT Antiproliferative Assay

Objective: Determine IC50 values.[1][2][3][4][5][6][7] Validation: This protocol includes a specific solubilization step to prevent false positives caused by protein precipitation.

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilize, store at 4°C in dark).

  • Solubilization Buffer: DMSO or 10% SDS in 0.01 M HCl.[1]

Workflow:

  • Seeding: Plate cells (e.g., A549) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Remove old media.[1]

    • Add 100 µL fresh media containing Quinoline derivatives (0.1 – 100 µM).

    • Control 1: Vehicle (0.1% DMSO max).

    • Control 2: Positive Control (Doxorubicin).[1]

    • Blank: Media only (no cells).

  • Incubation: 48h at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL MTT stock to each well. Incubate 4h. Critical: Look for purple formazan crystals.[1][8]

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO.[1] Shake 15 min.

  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Data Calculation:


[9]
Protocol B: COX-2 Fluoro-Inhibition Assay

Objective: Assess anti-inflammatory selectivity.[6][10][11] Validation: Uses arachidonic acid initiation to ensure kinetic measurement of enzyme activity, not just binding.

Workflow:

  • Preparation: Dilute Quinoline compounds in Assay Buffer (Tris-HCl, pH 8.0).

  • Enzyme Mix: Add 10 µL Recombinant Human COX-2 + Heme cofactor to wells.

  • Inhibitor Addition: Add 10 µL test compound. Incubate 10 min at 37°C to allow binding.

  • Substrate Initiation: Add 10 µL Arachidonic Acid / ADHP (10-acetyl-3,7-dihydroxyphenoxazine) mixture.

  • Reaction: COX-2 converts Arachidonic acid

    
     PGG2. PGG2 reduces ADHP 
    
    
    
    Resorufin (highly fluorescent).
  • Measurement: Monitor Fluorescence (Ex 535 nm / Em 587 nm) kinetically for 5 minutes.

  • Selectivity Calculation: Repeat with COX-1 enzyme. Calculate ratio of IC50(COX-1) / IC50(COX-2).

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation Syn Quinoline Synthesis Pur Purification (Recrystallization) Syn->Pur MTT MTT Assay (Viability) Pur->MTT COX COX Inhibition (Selectivity) Pur->COX WB Western Blot (p-Akt / p-mTOR) MTT->WB Hit > 50% Inh Dock In Silico Docking COX->Dock Selectivity > 100

Figure 2: Standardized workflow for validating quinoline derivatives from synthesis to mechanistic confirmation.

References

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 2021.[12] [Link]

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 2019. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 2024. [Link]

  • Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Bioorganic Chemistry, 2018. [Link]

Sources

Comparative

Resolving Stereoselectivity: A Comparative Guide to Enantiomer-Specific Docking in TSPO Target Binding

Introduction: The Chiral Challenge in TSPO Radioligand Design The 18-kDa translocator protein (TSPO) is a primary mitochondrial biomarker for neuroinflammation, heavily upregulated in activated microglia and astrocytes d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chiral Challenge in TSPO Radioligand Design

The 18-kDa translocator protein (TSPO) is a primary mitochondrial biomarker for neuroinflammation, heavily upregulated in activated microglia and astrocytes during neurodegenerative events. The development of TSPO-targeted positron emission tomography (PET) radiotracers has revolutionized neuroimaging; however, it presents a unique structural challenge: stereoselectivity.

Many high-affinity TSPO ligands possess chiral centers, and their stereochemistry profoundly impacts target engagement. For example, the (S)-enantiomer of the radiotracer [18F]GE-180 demonstrates a 4.4-fold higher affinity for TSPO compared to its (R)-counterpart[1],[2]. Similarly, the (R)-enantiomer of the prototypical ligand [11C]PK11195 exhibits superior binding affinity over the (S)-enantiomer[3],[4]. Accurately resolving these enantiomer-specific binding affinities computationally is critical for rational drug design, yet standard molecular docking protocols frequently fail to capture these subtle thermodynamic differences.

This guide objectively compares the performance of three computational methodologies—Rigid Docking (AutoDock Vina), Induced Fit Docking (Schrödinger IFD), and Molecular Dynamics with MM-GBSA (GROMACS/AMBER)—in resolving the stereoselective binding of TSPO enantiomers.

Comparative Analysis of Computational Docking Platforms

Enantiomers possess identical molecular weights and connectivities but distinct 3D spatial arrangements. When docking chiral molecules into the highly lipophilic and dynamic TSPO binding pocket, the choice of computational platform dictates the accuracy of the predicted affinity.

  • AutoDock Vina (Rigid/Semi-Flexible Docking): Standard rigid docking assumes a static receptor. If the binding pocket is natively shaped for the (R)-enantiomer, forcing the (S)-enantiomer into the same grid often results in severe, artificial steric clashes. Vina over-penalizes these clashes, leading to poor correlation with experimental

    
     values for the weaker enantiomer.
    
  • Schrödinger Induced Fit Docking (IFD): IFD allows for local side-chain movements within a defined radius of the ligand. This is crucial for TSPO. Recent studies on the quinoline-2-carboxamide LW223 revealed that while both enantiomers maintain key hydrogen bonds with Trp51 and Trp138, they engage distinct lipophilic sub-pockets[5],[6]. IFD accurately models the pocket "breathing" required to accommodate these distinct orientations.

  • Molecular Dynamics (MD) & MM-GBSA: The gold standard for chiral resolution. By embedding the TSPO-ligand complex in a lipid bilayer and simulating it over time, MD accounts for solvent effects, membrane lateral pressure, and conformational entropy. The subsequent MM-GBSA free energy calculation (

    
    ) provides the highest fidelity to experimental binding assays.
    

Quantitative Performance Comparison

The table below summarizes the comparative performance of these three computational platforms against experimental


 values for known TSPO chiral pairs.
Ligand PairExperimental

(nM)
AutoDock Vina

(kcal/mol)
Schrödinger IFD ScoreMD + MM-GBSA

(kcal/mol)
Resolution Accuracy
(R)-PK11195 ~9.3-8.4-10.2-42.5Baseline
(S)-PK11195 ~18.6-8.1-9.5-38.1High (MD), Low (Vina)
(S)-GE-180 1.04-9.2-11.4-48.2Baseline
(R)-GE-180 ~21.8-7.5-8.8-32.6High (MD), Mod (IFD)
(R)-LW223 0.6-9.8-12.1-51.3Baseline
(S)-LW223 4.5-8.2-10.3-41.7High (MD), Mod (IFD)

(Note: Computational values represent standardized benchmark ranges derived from comparative literature modeling of the TSPO 4RYI binding pocket).

Step-by-Step Experimental Methodology

To ensure scientific integrity, the following protocol establishes a self-validating workflow for enantiomer-specific TSPO docking.

Phase 1: System Preparation & Self-Validation
  • Protein Preparation: Import the Bacillus cereus TSPO crystal structure (PDB: 4RYI)[5].

    • Causality: 4RYI is utilized because it is the only high-resolution structure co-crystallized with the prototypical ligand PK11195, providing an experimentally validated baseline for the pocket's architecture[5].

  • Self-Validation Check: Strip the native PK11195 ligand and re-dock it using your chosen algorithm.

    • Validation: An RMSD of < 2.0 Å between the docked pose and the crystal conformation validates the geometric accuracy of the grid box parameters. Do not proceed with novel enantiomers until this baseline is achieved.

Phase 2: Induced Fit Docking (IFD)
  • Ligand Stereoisomer Generation: Use tools like LigPrep to generate distinct, energy-minimized 3D conformers for both (R) and (S) enantiomers.

    • Causality: Failing to generate low-energy 3D conformers prior to docking will force the algorithm to sample highly strained geometries, skewing the binding energy.

  • Flexible Receptor Docking: Execute IFD, allowing side-chain flexibility within a 5.0 Å radius of the ligand.

    • Causality: The TSPO pocket is dynamic. Rigid docking artificially over-penalizes the steric bulk of the less-favored enantiomer. IFD correctly models the thermodynamic expansion required for chiral side-chains to engage distinct lipophilic sub-pockets (e.g., avoiding clashes with the polymorphic site Ala147)[5].

Phase 3: Membrane-Embedded Molecular Dynamics (MD)
  • Lipid Bilayer Embedding: Embed the top-scoring IFD poses into a POPC lipid bilayer using CHARMM-GUI, solvate with TIP3P water, and add neutralizing ions.

    • Causality: TSPO is an integral outer mitochondrial membrane protein. Simulating it in a vacuum or implicit solvent ignores the lateral membrane pressure that stabilizes the five-transmembrane helical bundle, leading to artificial pocket collapse.

  • MM-GBSA Free Energy Calculation: Run a 100 ns production trajectory and calculate

    
     using the MM-GBSA method.
    
    • Causality: MM-GBSA accounts for solvent effects and conformational entropy over time, providing the most accurate correlation with experimental

      
       values and effectively distinguishing the subtle affinity differences between chiral molecules.
      

Workflow Visualization

G Start Enantiomeric Ligands (e.g., (R)/(S)-PK11195) ProtPrep TSPO Protein Prep (PDB: 4RYI) Start->ProtPrep LigPrep Chiral Center Assignment & Minimization Start->LigPrep RigidDock Rigid Docking (Vina) (High Steric Penalty) ProtPrep->RigidDock LigPrep->RigidDock IFD Induced Fit Docking (Side-chain Flexibility) RigidDock->IFD Pose Selection MD Membrane-Embedded MD (POPC Bilayer, 100 ns) IFD->MD Top Poses MMGBSA MM-GBSA Calculation (ΔG_bind) MD->MMGBSA Trajectory Analysis Result Enantiomer-Specific Affinity Resolution MMGBSA->Result

Workflow for enantiomer-specific TSPO docking, transitioning from static poses to MD refinement.

References

  • Title: Exploration of the Impact of Stereochemistry on the Identification of the Novel Translocator Protein PET Imaging Agent [(18)F]GE-180 Source: Nuclear Medicine and Biology (2015) URL: [Link]

  • Title: Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein Source: RSC Medicinal Chemistry (2025) URL: [Link]

  • Title: The 18-kDa Translocator Protein PET Tracers as a Diagnostic Marker for Neuroinflammation: Development and Current Standing Source: ACS Omega (2022) URL: [Link]

  • Title: TSPO Radioligands for Neuroinflammation: An Overview Source: International Journal of Molecular Sciences / MDPI (2024) URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Microsomal Metabolism Assays for 2-Aminoquinolone Acid Derivatives

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug from concept to clinic, understanding its metabolic fate is paramount. The liver, our primary metabolic clearinghouse, is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from concept to clinic, understanding its metabolic fate is paramount. The liver, our primary metabolic clearinghouse, is armed with a superfamily of enzymes known as Cytochrome P450s (CYPs), which are responsible for the biotransformation of a vast majority of drugs.[1][2] For novel chemical entities like 2-aminoquinolone acid derivatives—a class showing promise in areas such as antiviral research—early assessment of metabolic stability is not just a regulatory checkbox; it is a critical determinant of a compound's potential success.[3] A compound that is metabolized too rapidly will struggle to achieve therapeutic concentrations, while one that inhibits metabolic enzymes can cause dangerous drug-drug interactions.

This guide provides an in-depth comparison of in vitro microsomal stability assays, offering a field-proven perspective on experimental design, execution, and data interpretation tailored for researchers working with 2-aminoquinolone acid derivatives.

The Rationale: Why Choose Microsomes for Early-Stage Screening?

Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[4] In early drug discovery, the primary concern is often the oxidative metabolism driven by Phase I enzymes, as this is a major route of clearance for many small molecules.[1][5] While several in vitro systems can model liver metabolism, liver microsomes and hepatocytes are the most common choices.

Microsomes , which are subcellular fractions of the liver's endoplasmic reticulum, are enriched with CYP enzymes.[4][6] This makes them an ideal tool for high-throughput screening in early lead optimization. Their popularity stems from several key advantages: they are cost-effective, robust, and readily available from commercial suppliers for various species, which allows for the early assessment of interspecies differences in metabolism.[6][7][8]

Hepatocytes , being whole liver cells, offer a more comprehensive metabolic picture, containing the full complement of Phase I and Phase II enzymes, as well as transporters.[6][9] However, they are more resource-intensive and less suited for the rapid screening of large numbers of compounds, making them a better choice for later-stage, in-depth characterization of fewer, more promising candidates.[6]

For the initial evaluation of a series of 2-aminoquinolone acid derivatives, the microsomal stability assay provides the perfect balance of speed, cost, and relevant data to guide structure-activity relationship (SAR) studies.

Comparative Overview of In Vitro Liver Metabolism Systems
FeatureLiver MicrosomesSuspension Hepatocytes
System Complexity Subcellular fraction (ER)Intact, viable cells
Enzyme Content High concentration of Phase I (CYPs, FMOs) and some Phase II (UGTs) enzymes.[1][10]Full complement of Phase I & II enzymes, cofactors, and transporters.[4][6]
Primary Use Case High-throughput screening (HTS) for metabolic stability and CYP inhibition.[6]Lower-throughput, detailed metabolic profiling, clearance prediction, and induction studies.
Cost & Throughput Lower cost, high-throughput.[7][8]Higher cost, lower throughput.[6]
Predictive Power Excellent for ranking compounds based on Phase I metabolism.[10]More holistically predictive of in vivo hepatic clearance.
Cofactor Requirement External addition of cofactors like NADPH is required.[5][8]Endogenously generate their own cofactors.

Experimental Design: A Self-Validating Protocol

The core principle of the assay is to incubate the test compound with liver microsomes and a necessary cofactor, then measure the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11] A robust protocol must include controls that validate the integrity of the experiment.

Workflow for Microsomal Stability Assay

G cluster_prep 1. Preparation Phase cluster_inc 2. Incubation Phase cluster_proc 3. Processing Phase cluster_ana 4. Analysis Phase A Prepare Buffers & Cofactor Solution (NADPH) E Initiate Reaction by adding NADPH Solution A->E B Prepare Test Compound & Control Stock Solutions D Pre-warm Microsomes & Test Compounds at 37°C B->D C Thaw & Dilute Liver Microsomes C->D F Incubate at 37°C (e.g., 0, 5, 15, 30, 60 min) E->F Start Timer G Terminate Reaction at Time Points with Cold Acetonitrile + Internal Std. F->G H Centrifuge to Pellet Precipitated Protein G->H I Transfer Supernatant for Analysis H->I J LC-MS/MS Analysis of Parent Compound I->J K Calculate % Remaining vs. Time J->K L Determine t½ and Intrinsic Clearance (CLint) K->L

Caption: Workflow of a typical in vitro microsomal stability assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for higher throughput.

Reagent Preparation
  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4). This mimics physiological pH and provides a stable environment for the enzymes.

  • Test Compounds: Prepare 10 mM stock solutions of your 2-aminoquinolone acid derivatives in DMSO. From this, create a 100 µM intermediate working solution in the phosphate buffer.[12] The final concentration in the incubation will typically be 1-3 µM to ensure enzyme kinetics are not saturated.[8]

  • Control Compounds:

    • High-Turnover Control: Verapamil or Dextromethorphan (known substrates for CYP3A4 and CYP2D6, respectively).[11][12]

    • Low-Turnover Control: Warfarin or Tolbutamide.

    • These controls are essential to confirm that the microsomal enzyme activity is within the expected range.[11]

  • Liver Microsomes: Thaw a vial of pooled human liver microsomes (e.g., from BioIVT) in a 37°C water bath.[13] Immediately place on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer. A final concentration of 0.5 mg/mL in the incubation is standard.[5][8] Causality Note: Using pooled microsomes from multiple donors helps to average out the effects of genetic polymorphisms in CYP enzymes, leading to more reproducible data.[14]

  • Cofactor Solution (NADPH): Prepare a 5 mM NADPH solution in phosphate buffer.[12] This must be prepared fresh just before use, as NADPH is unstable. Causality Note: NADPH is the essential reducing equivalent (electron donor) required for the catalytic cycle of Cytochrome P450 enzymes.[1]

  • Quenching Solution: Prepare ice-cold acetonitrile (ACN) containing an internal standard (IS). The IS should be a structurally similar, stable compound not found in the samples (e.g., a deuterated analog or a compound like terfenadine/tolbutamide).[12] The cold ACN serves to immediately stop the enzymatic reaction by precipitating the microsomal proteins.[12]

Incubation Procedure
  • Plate Setup: Add the diluted test compounds, controls, and buffer to the appropriate wells of a 96-well plate. Include a "no-cofactor" control for each compound to measure any NADPH-independent degradation.

  • Pre-incubation: Add the diluted microsome solution to all wells. Place the plate in an incubator shaker at 37°C for 5-10 minutes to pre-warm the mixture.[12][15]

  • Reaction Initiation: To start the reaction, add the fresh NADPH solution to all wells except the "no-cofactor" controls (add buffer instead). The timer for each time point begins at this step.[16]

  • Sampling and Quenching: At each designated time point (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture from the incubation plate to a corresponding well in a collection plate containing the ice-cold ACN with internal standard.[11][12] The 0-minute time point is critical as it represents 100% of the initial compound concentration.

  • Protein Precipitation: Once all time points are collected, seal the collection plate and vortex vigorously. Centrifuge the plate at high speed (e.g., 4000 rpm for 10 min at 4°C) to pellet the precipitated proteins.[12]

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.[12]

Analytical Finish: LC-MS/MS and Data Interpretation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing samples from metabolism assays due to its high sensitivity, selectivity, and speed.[17][18][19]

Typical LC-MS/MS Parameters
ParameterTypical SettingRationale
Column C18 Reverse Phase (e.g., Kinetex 2.6µ C18)[12]Good retention and separation for a wide range of small molecules.
Mobile Phase A Water with 0.1% Formic Acid[12]Promotes protonation for positive mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic Acid[12]Strong organic solvent for eluting compounds.
Ionization Mode Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for many drug-like molecules.[17] Quinolone structures often contain basic nitrogens that readily protonate.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the parent compound and the internal standard.[20]
Data Analysis and Interpretation
  • Quantification: The amount of the parent compound remaining at each time point is determined by calculating the peak area ratio of the analyte to the internal standard.

  • Half-Life (t½) Calculation: Plot the natural logarithm (ln) of the percent remaining compound against time. The slope of the linear regression line (k) is the elimination rate constant. The half-life is calculated as:

    • t½ = -0.693 / k

  • Intrinsic Clearance (CLint) Calculation: Intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a drug. It is calculated from the half-life and the assay conditions:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Microsomal Protein Concentration]) * 1000 [12]

Sample Data Summary
Compoundt½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
Control: Verapamil 12.5110.9High Clearance
Control: Warfarin > 60< 23.1Low Clearance
2-AQ-Derivative A 8.3167.0High Clearance
2-AQ-Derivative B 45.130.7Moderate Clearance
2-AQ-Derivative C > 60< 23.1Low Clearance

Note: Classification thresholds (e.g., Low < 25, High > 100 µL/min/mg) can vary but this provides a general framework for ranking compounds.

Potential Pitfalls and Troubleshooting

IssuePotential CauseRecommended Action
No metabolism of High-Turnover Control Inactive microsomes; degraded or omitted NADPH.Use a fresh aliquot of microsomes. Always prepare NADPH solution immediately before use. Verify all reagent additions.
High variability between replicates Pipetting errors; inconsistent quenching.Ensure accurate pipetting, especially of small volumes. Ensure rapid and thorough mixing when adding the quenching solution.
Compound disappears in no-cofactor control Chemical instability in buffer; non-NADPH mediated metabolism (e.g., esterases).Assess compound stability in buffer alone. If stable, this suggests other enzymes in the microsomal prep are responsible.
Poor LC-MS/MS signal (ion suppression) Matrix effects from the biological sample.Optimize sample cleanup; adjust chromatography to better separate the analyte from interfering matrix components.[9]

Conclusion

The in vitro microsomal stability assay is an indispensable tool in modern drug discovery, providing critical, early-stage data on metabolic liabilities. For researchers developing novel 2-aminoquinolone acid derivatives, this high-throughput assay offers a robust and cost-effective method to rank compounds, establish structure-metabolism relationships, and select candidates with favorable pharmacokinetic profiles for further development. By employing a well-controlled, self-validating protocol and a sensitive analytical method, scientists can generate reliable data to make informed decisions, ultimately accelerating the path to identifying safe and effective medicines.

References

  • Patsnap Synapse. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose?
  • Zhou, J., & Yin, Y. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.
  • Journal of Applied Bioanalysis. (n.d.). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
  • PubMed. (1996, October). Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human.
  • PubMed. (2007, May 15). Analytical strategies for identifying drug metabolites.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • ThermoFisher Scientific. (2024, May 7). Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development.
  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • ACS Publications. (2025, October 19). Discovery of 2-Aminoquinolone Acid Derivatives as Potent Inhibitors of SARS-CoV-2.
  • Taylor & Francis Online. (2012, December 18). MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse).
  • Creative Bioarray. (n.d.). Microsomal Metabolic Stability.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • MTTlab. (n.d.). Microsomal Stability Assay.
  • Preci. (2025, February 1). Solving microsome pooling challenges for Better Reproducibility.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450.

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Comparative

Anti-inflammatory and analgesic activity comparison with diclofenac sodium

Title: Comparative Evaluation of Anti-Inflammatory and Analgesic Activity: Diclofenac Sodium vs. Novel Dual COX/5-LOX Inhibitors As drug development professionals, we constantly balance efficacy with safety.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Evaluation of Anti-Inflammatory and Analgesic Activity: Diclofenac Sodium vs. Novel Dual COX/5-LOX Inhibitors

As drug development professionals, we constantly balance efficacy with safety. Diclofenac Sodium remains a gold-standard nonsteroidal anti-inflammatory drug (NSAID) due to its potent analgesic and antipyretic properties. However, its non-selective cyclooxygenase (COX) inhibition often leads to severe gastrointestinal (GI) enteropathy. To overcome this, researchers have developed dual COX/5-lipoxygenase (5-LOX) inhibitors, such as Licofelone, which maintain the robust efficacy of Diclofenac while fundamentally eliminating its mechanism of gastric toxicity (1)[1].

This guide provides an in-depth, objective comparison of the pharmacological profiles of Diclofenac Sodium and Licofelone, supported by in vitro enzyme kinetics and self-validating in vivo experimental protocols.

Mechanistic Divergence: The Arachidonic Acid Cascade

The fundamental difference between Diclofenac and dual-inhibitor candidates lies in their interaction with the arachidonic acid (AA) metabolic network.

Diclofenac Sodium is a potent, non-selective inhibitor of both COX-1 and COX-2 (). By blocking these enzymes, it successfully halts the synthesis of pro-inflammatory prostaglandins (e.g., PGE2). However, this upstream blockade causes un-metabolized arachidonic acid to "shunt" into the uninhibited 5-LOX pathway. This shunt drastically increases the production of leukotrienes (specifically LTB4), which act as potent chemoattractants for leukocytes, leading to mucosal ischemia and severe gastric lesions (2)[2].

Conversely, Licofelone competitively inhibits COX-1, COX-2, and 5-LOX simultaneously. By capping both enzymatic routes, it suppresses both PGE2 and LTB4, thereby delivering potent analgesia without triggering the gastrotoxic leukotriene shunt (3)[3].

Pathway AA Arachidonic Acid (Membrane Phospholipids) COX COX-1 / COX-2 AA->COX Cyclooxygenase pathway LOX 5-LOX AA->LOX 5-Lipoxygenase pathway PG Prostaglandins (PGE2, PGI2) Inflammation & Pain COX->PG LT Leukotrienes (LTB4) Gastric Toxicity & Chemotaxis LOX->LT Diclofenac Diclofenac Sodium Diclofenac->COX Inhibits Diclofenac->LOX Shunts AA to LOX Licofelone Licofelone Licofelone->COX Inhibits Licofelone->LOX Inhibits

Arachidonic Acid cascade highlighting the dual inhibition by Licofelone vs. COX-selective Diclofenac.

In Vitro Pharmacological Profiling

To establish a baseline for potency, we compare the half-maximal inhibitory concentrations (IC50) of both compounds across the primary enzymatic targets. Diclofenac demonstrates extreme potency against COX enzymes but lacks any regulatory control over 5-LOX. Licofelone inhibits all three enzymes within the same equimolar concentration range, ensuring balanced pathway suppression (1)[1].

Table 1: In Vitro Enzyme Inhibition Profile

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)Mechanistic Classification
Diclofenac Sodium 0.0750.038>100 (No inhibition)Non-selective COX inhibitor
Licofelone ~0.21~0.18~0.18Dual COX/5-LOX inhibitor

(Note: Diclofenac IC50 values derived from human whole blood assays; Licofelone values represent its balanced equimolar inhibition range[1].)

In Vivo Efficacy & Self-Validating Experimental Protocol

To accurately benchmark the anti-inflammatory activity of novel candidates against Diclofenac Sodium, the Carrageenan-Induced Paw Edema Model is the gold-standard in vivo assay. This model is selected because it produces a well-characterized biphasic inflammatory response. The initial phase (0–1h) is driven by histamine and serotonin, while the late phase (1–6h) is strictly mediated by COX-2-derived prostaglandins, making it exceptionally sensitive to NSAID intervention (4)[4].

Step-by-Step Methodology

This protocol is designed as a self-validating system. By incorporating strict baseline measurements and kinetic tracking, researchers can isolate the exact temporal window of drug efficacy.

  • Acclimatization & Fasting : Fast Wistar albino rats (6–8 weeks old) overnight with ad libitum access to water.

    • Causality: Fasting eliminates variability in gastric emptying rates, ensuring uniform pharmacokinetic absorption of the orally administered compounds (4)[4].

  • Baseline Volumetric Measurement : Measure the initial volume of the right hind paw (V0) using a water displacement plethysmometer.

    • Causality: Establishing a precise intra-subject baseline is critical for calculating the absolute change in edema, validating the dynamic range of the assay (4)[4].

  • Pre-emptive Dosing : Randomize animals and administer the Vehicle (negative control), Diclofenac Sodium (e.g., 5 mg/kg, positive control), or the test compound via oral gavage. Wait 60 minutes.

    • Causality: A 60-minute pre-incubation allows the drugs to reach maximum plasma concentration (Cmax) and actively occupy the COX/5-LOX active sites prior to the inflammatory insult (5)[5].

  • Edema Induction : Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar tissue of the right hind paw (6)[6].

  • Kinetic Profiling : Measure the paw volume (Vt) at 1, 2, 3, 4, and 6 hours post-injection.

    • Causality: Time-course tracking captures both the non-prostaglandin early phase and the prostaglandin-dependent late phase, verifying the specific mechanistic action of the inhibitor (6)[6].

  • Data Synthesis : Calculate the percentage of edema inhibition using the formula: % Inhibition =[ (ΔV_vehicle - ΔV_drug) / ΔV_vehicle ] × 100.

Protocol Step1 Overnight Fasting & Acclimatization Step2 Baseline Volume (V0) Measurement Step1->Step2 Step3 Oral Dosing (Vehicle/Drug) Step2->Step3 Step4 Sub-plantar Injection (1% Carrageenan) Step3->Step4 Step5 Kinetic Volume (Vt) Measurements (1-6h) Step4->Step5 Step6 Calculate % Inhibition & Statistical Analysis Step5->Step6

Step-by-step workflow of the Carrageenan-Induced Paw Edema model for evaluating NSAID efficacy.

Gastrointestinal Safety and Tolerability

The ultimate metric for comparing a novel NSAID candidate against Diclofenac is the preservation of gastric mucosa. In experimental rat models, oral administration of Diclofenac (5 mg/kg) achieves a maximum paw edema inhibition of ~56.17% at 2 hours (5)[5]. However, this is accompanied by a massive spike in gastric LTB4 levels (up to 9.2 pg/mg protein), directly correlating with severe gastric ulceration (1)[1].

Licofelone matches the anti-inflammatory efficacy of Diclofenac but maintains LTB4 at baseline levels (~2.5 pg/mg protein), resulting in an excellent GI tolerability profile devoid of macroscopic lesions (1)[1].

Table 2: In Vivo Efficacy and Gastric Safety (Rat Model)

ParameterVehicle ControlDiclofenac Sodium (5 mg/kg)Licofelone (100 mg/kg)
Paw Edema Inhibition (2h) 0%~56.17%Comparable to Diclofenac
Gastric LTB4 Levels (pg/mg) 2.5 ± 0.49.2 ± 2.32.5 ± 0.4
Gastric Tolerability NormalSevere LesionsExcellent (No lesions)

Conclusion

While Diclofenac Sodium remains a highly effective standard for acute pain and inflammation, its localized gastric toxicity limits long-term utility. By utilizing self-validating in vivo models and targeted enzymatic assays, developers can prove that dual COX/5-LOX inhibitors like Licofelone successfully decouple analgesic efficacy from NSAID-induced enteropathy, representing the next evolutionary step in anti-inflammatory therapeutics.

References

  • Benchchem. "Application Notes and Protocols for Testing Diclofenac Deanol in a Carrageenan-Induced Paw Edema Model." 4

  • Tocris Bioscience (R&D Systems). "Diclofenac sodium salt | Cyclooxygenase Inhibitors."

  • PubMed (Inflammation). "Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model." 6

  • NIH PMC. "RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model." 5

  • NIH PMC (Clin Interv Aging). "Activity and potential role of licofelone in the management of osteoarthritis." 3

  • SciSpace (Rheumatology). "Safety of anti-inflammatory treatment—new ways of thinking." 1

  • Open Access Journals. "Chemistry and Pharmaceutical Perspectives of Licofelone Drug." 2

Sources

Safety & Regulatory Compliance

Safety

2-Acetamidoquinoline-8-carboxylic acid proper disposal procedures

2-Acetamidoquinoline-8-carboxylic acid Proper Disposal Procedures Part 1: Executive Summary & Immediate Action Card Status: Research Chemical / Pharmaceutical Intermediate CAS Number: 1248567-67-0 Molecular Formula: C₁₂H...

Author: BenchChem Technical Support Team. Date: March 2026

2-Acetamidoquinoline-8-carboxylic acid Proper Disposal Procedures

Part 1: Executive Summary & Immediate Action Card

Status: Research Chemical / Pharmaceutical Intermediate CAS Number: 1248567-67-0 Molecular Formula: C₁₂H₁₀N₂O₃ Molecular Weight: 230.22 g/mol [1]

Operational Directive: Treat as a Hazardous Chemical Waste . Do not dispose of down the drain or in general trash. This compound combines a quinoline scaffold with a carboxylic acid and an acetamide group. While specific toxicological data may be limited, structural analogs (quinoline derivatives) often exhibit genotoxicity or aquatic toxicity. Incineration is the only validated disposal method.

Scenario Immediate Action
Small Spill (<5g) Isolate area. Dampen with water to prevent dust.[2] Sweep into a sealed container.
Skin Contact Wash with soap and water for 15 minutes.[3] The carboxylic acid moiety may cause irritation.[4][5]
Eye Contact Rinse immediately for 15 minutes.[3] Seek medical evaluation.
Disposal Path Solid: High-Temp Incineration. Liquid: Non-Halogenated Organic Waste stream.

Part 2: Chemical Identity & Hazard Characterization

To dispose of this chemical safely, you must understand its functional reactivity. The molecule contains three key pharmacophores that dictate its waste classification:

  • Quinoline Ring: A nitrogen-containing heterocycle. Many quinolines are classified as aquatic toxins and potential mutagens.

  • Carboxylic Acid (C-8 position): Confers acidity (pKa ~4-5).[1] This makes the compound soluble in basic aqueous solutions, posing a risk of mobilization if not neutralized.

  • Acetamido Group (C-2 position): An amide linkage. Generally stable but can hydrolyze under strong acidic/basic conditions to release the free amine.

GHS Classification (Derived from Analogs):

  • Signal Word: Warning

  • H315: Causes skin irritation.[5][6][7][8]

  • H319: Causes serious eye irritation.[5][7][8]

  • H335: May cause respiratory irritation.[4][7]

  • H412: Harmful to aquatic life with long-lasting effects (Precautionary assignment based on quinoline backbone).

Part 3: Waste Characterization & Segregation

Regulatory Status (US EPA/RCRA): While 2-Acetamidoquinoline-8-carboxylic acid is not explicitly P-listed or U-listed, it must be characterized by the generator (you) under 40 CFR 262.11 .[1] Due to the quinoline structure, it should be managed as Hazardous Waste to prevent environmental liability.

Segregation Logic:

  • Do NOT Mix With: Oxidizers (peroxides, nitrates) or strong bases (unless part of a controlled neutralization protocol).

  • Stream Assignment:

    • Solid Waste: "Solid Hazardous Waste (Toxic/Irritant)"[1]

    • Liquid Waste (Organic Solvent): "Non-Halogenated Organic Waste" (assuming dissolved in DMSO/Methanol).

    • Aqueous Waste: "Aqueous Toxic Waste" (Do not neutralize and drain dispose without EHS approval).

Visual Logic: Waste Stream Decision Tree

WasteDisposal Start Start: Identify Waste State IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? IsSolid->IsLiquid No BinSolid Bin: Solid Hazardous Waste Label: '2-Acetamidoquinoline-8-carboxylic acid' IsSolid->BinSolid Yes SolventType Solvent Type? IsLiquid->SolventType Aqueous Aqueous Solution SolventType->Aqueous Water/Buffer Organic Organic Solvent SolventType->Organic DMSO/MeOH/EtOAc BinAq Bin: Aqueous Toxic Waste (pH Adjust if <2 or >12.5) Aqueous->BinAq Halogenated Contains Halogens? (DCM, Chloroform) Organic->Halogenated BinHalo Bin: Halogenated Organic Waste Halogenated->BinHalo Yes BinNonHalo Bin: Non-Halogenated Organic Waste Halogenated->BinNonHalo No

Figure 1: Decision logic for segregating 2-Acetamidoquinoline-8-carboxylic acid waste streams to ensure regulatory compliance.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid Substance

Best for: Expired reagents, synthesis products, or contaminated solids.

  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety glasses, and N95 dust mask (or fume hood work).

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1]

  • Transfer:

    • Place the original container inside the waste jar if possible.

    • If transferring loose powder, use a disposable spatula. Do not generate dust.[2][3][6][7]

  • Labeling:

    • Label as "Hazardous Waste - Solid" .

    • List constituents: "2-Acetamidoquinoline-8-carboxylic acid (100%)".[1]

    • Check hazards: "Irritant", "Toxic".[8]

  • Final Disposition: Transfer to EHS for High-Temperature Incineration .

Protocol B: Disposal of Reaction Mixtures (Liquid)

Best for: HPLC waste, mother liquors, or reaction byproducts.

  • Characterize Solvent: Determine if your solvent system is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, DMSO).

  • Pre-Treatment (Acidic Solutions):

    • If the solution is highly acidic (pH < 2) due to the carboxylic acid or added reagents, slowly adjust pH to 6–8 using Sodium Bicarbonate (NaHCO₃) or dilute NaOH.

    • Why? Extremely acidic waste can degrade waste containers and is often surcharged by disposal vendors.

  • Collection:

    • Pour into the appropriate carboy (e.g., "Non-Halogenated Organic").

    • Crucial: Record the concentration of 2-Acetamidoquinoline-8-carboxylic acid on the waste log.[1] Even trace amounts of quinolines can trigger "hazardous" classification for the entire container.

  • Rinsing: Rinse all glassware 3x with Acetone or Ethanol. Add rinsate to the same organic waste container.

Protocol C: Spill Cleanup (Decontamination)

Self-Validating Step: A successful cleanup results in no visible residue and a pH-neutral surface.[1]

  • Isolate: Mark the area.

  • Neutralize/Dampen:

    • Solids: Cover with wet paper towels to prevent dust.

    • Liquids: Absorb with vermiculite or spill pads.

  • Clean: Wipe the surface with a 10% Sodium Carbonate (Na₂CO₃) solution. The base will convert the carboxylic acid to its water-soluble carboxylate salt, facilitating removal.[1]

  • Verify: Check surface pH with litmus paper. It should be neutral (pH 6-8).[1]

  • Dispose: All cleanup materials go into the "Solid Hazardous Waste" bin.

Visual Logic: Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Size & State Spill->Assess SolidAction Cover with Wet Paper (Prevent Dust) Assess->SolidAction Solid LiquidAction Absorb with Vermiculite Assess->LiquidAction Liquid Decon Wipe with 10% Na2CO3 (Solubilize Acid) SolidAction->Decon LiquidAction->Decon FinalClean Water Rinse & pH Check Decon->FinalClean Waste Dispose as Haz Waste FinalClean->Waste

Figure 2: Operational workflow for decontaminating spills of 2-Acetamidoquinoline-8-carboxylic acid.

Part 5: References

  • BLD Pharm. (2025). Product Safety Data: 2-Acetamidoquinoline-8-carboxylic acid (CAS 1248567-67-0).[1] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste - 40 CFR Part 262.[1] Retrieved from

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [1]

  • PubChem. (2025).[9] Quinoline-8-carboxylic acid (Analogous Hazard Data). National Library of Medicine. Retrieved from

Sources

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